Technical Documentation Center

1-(2-Methylbenzyl)piperazin-2-one Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-(2-Methylbenzyl)piperazin-2-one
  • CAS: 893747-73-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 1-(2-Methylbenzyl)piperazin-2-one: Chemical Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction 1-(2-Methylbenzyl)piperazin-2-one is a substituted heterocyclic compound belonging to the piperazinone class. The piperazine ring is a prevalen...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Methylbenzyl)piperazin-2-one is a substituted heterocyclic compound belonging to the piperazinone class. The piperazine ring is a prevalent scaffold in medicinal chemistry, and its derivatives are known to exhibit a wide range of biological activities.[1] The incorporation of a carbonyl group to form a piperazin-2-one, along with N-substitution, allows for fine-tuning of the molecule's physicochemical properties and biological targets. This guide provides a comprehensive overview of the chemical structure, properties, and synthetic approaches for 1-(2-Methylbenzyl)piperazin-2-one, a molecule of interest for further investigation in drug discovery and development.

Chemical Structure and Identification

The chemical structure of 1-(2-Methylbenzyl)piperazin-2-one consists of a piperazin-2-one core with a 2-methylbenzyl group attached to the nitrogen atom at position 1.

Molecular Formula: C₁₂H₁₆N₂O

Molecular Weight: 204.27 g/mol

IUPAC Name: 1-[(2-methylphenyl)methyl]piperazin-2-one

Canonical SMILES: CC1=CC=CC=C1CN2CCNCC2=O

Physicochemical Properties

The physicochemical properties of 1-(2-Methylbenzyl)piperazin-2-one can be predicted based on its structure and comparison with its 4-methyl isomer. These properties are crucial for its handling, formulation, and pharmacokinetic profile.

PropertyPredicted Value/InformationSource
Molecular Weight 204.27 g/mol [2]
Molecular Formula C₁₂H₁₆N₂O[2]
XLogP3-AA 1.5 - 2.0 (estimated)[5][6]
Hydrogen Bond Donor Count 1[5]
Hydrogen Bond Acceptor Count 2[5]
Rotatable Bond Count 3[5]
Storage Keep in a dark place, under an inert atmosphere, at 2-8°C.[3]

Synthesis of 1-(2-Methylbenzyl)piperazin-2-one

The synthesis of N-substituted piperazin-2-ones can be achieved through various synthetic strategies. Below are two plausible and effective methods for the preparation of 1-(2-Methylbenzyl)piperazin-2-one.

Method 1: Jocic-Type Reaction

A regioselective approach for the synthesis of 1-substituted piperazin-2-ones involves a modified Jocic-type reaction.[7][8] This method demonstrates good control over the position of the substituent on the piperazinone ring.

Reaction Scheme:

Jocic-Type Reaction start N-(2-Methylbenzyl)ethane-1,2-diamine reaction Cyclization start->reaction reagent1 Trichloroacetaldehyde reagent1->reaction reagent2 Base (e.g., NaOH) reagent2->reaction product 1-(2-Methylbenzyl)piperazin-2-one reaction->product

Caption: Jocic-Type reaction for the synthesis of 1-(2-Methylbenzyl)piperazin-2-one.

Experimental Protocol:

  • Preparation of the Diamine: Start with commercially available N-(2-Methylbenzyl)ethane-1,2-diamine.

  • Reaction Setup: In a suitable reaction vessel, dissolve the N-(2-methylbenzyl)ethane-1,2-diamine in a biphasic solvent system, such as dichloromethane and water.

  • Addition of Reagents: Add trichloroacetaldehyde (chloral) and a base, such as sodium hydroxide, to the reaction mixture. A phase-transfer catalyst (e.g., benzyltriethylammonium chloride) can be employed to facilitate the reaction.[7]

  • Reaction Conditions: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: After completion of the reaction, separate the organic layer. Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate. Concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 1-(2-Methylbenzyl)piperazin-2-one.

Causality Behind Experimental Choices: The use of a biphasic system with a phase-transfer catalyst is crucial for bringing the aqueous base into contact with the organic-soluble reactants, thereby promoting the reaction. The regioselectivity is controlled by the steric hindrance of the 2-methylbenzyl group, directing the cyclization to form the 1-substituted piperazinone.[7]

Method 2: Cascade Double Nucleophilic Substitution

A one-pot cascade reaction provides an efficient route to substituted piperazin-2-ones.[9][10] This method involves the formation of multiple bonds in a single synthetic operation.

Reaction Scheme:

Cascade Reaction start1 2-Chloro-N-(prop-2-yn-1-yl)acetamide reaction One-Pot Cascade start1->reaction start2 2-Methylbenzylamine start2->reaction start3 Aryl Iodide (e.g., Iodobenzene) start3->reaction catalyst Palladium Catalyst catalyst->reaction base Base (e.g., K2CO3) base->reaction product 1-(2-Methylbenzyl)-3-phenylpiperazin-2-one reaction->product

Caption: One-pot cascade synthesis of a 1-(2-Methylbenzyl)piperazin-2-one derivative.

Experimental Protocol:

  • Reactant Preparation: Combine 2-chloro-N-(prop-2-yn-1-yl)acetamide, 2-methylbenzylamine, and an aryl iodide in a reaction flask.

  • Catalyst and Base: Add a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., potassium carbonate) to the mixture.

  • Solvent and Atmosphere: Use a suitable solvent such as DMF or DMSO, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Conditions: Heat the reaction mixture to an appropriate temperature (e.g., 80-120 °C) and stir for several hours until the starting materials are consumed (monitored by TLC or LC-MS).

  • Work-up and Purification: Cool the reaction mixture, dilute with water, and extract with an organic solvent like ethyl acetate. Wash the combined organic layers, dry, and concentrate. Purify the residue by column chromatography to obtain the desired product.

Trustworthiness of the Protocol: This protocol is based on established palladium-catalyzed cross-coupling and cyclization reactions, which are well-documented and reliable methods in organic synthesis.[10] The one-pot nature of the reaction enhances efficiency by minimizing intermediate isolation steps.

Potential Applications in Drug Development

Piperazin-2-one derivatives are recognized as privileged structures in medicinal chemistry due to their presence in numerous biologically active compounds.[1] They are often investigated for a variety of therapeutic targets.

  • Central Nervous System (CNS) Disorders: The piperazine moiety is a common feature in many CNS-active drugs.[11] The lipophilicity and hydrogen bonding capabilities of 1-(2-Methylbenzyl)piperazin-2-one make it a candidate for targeting receptors and enzymes within the CNS.

  • Anticancer Agents: Substituted piperazines have been explored as scaffolds for the development of anticancer drugs.[12]

  • Antimicrobial and Antifungal Agents: Various piperazine derivatives have demonstrated significant antimicrobial and antifungal properties.[13][14]

  • Enzyme Inhibitors: The rigid, yet conformationally flexible, structure of the piperazinone ring can serve as a template for designing specific enzyme inhibitors.

Further research, including in vitro and in vivo screening, is necessary to elucidate the specific biological activities and therapeutic potential of 1-(2-Methylbenzyl)piperazin-2-one.

Characterization and Analytical Data

The structural confirmation of synthesized 1-(2-Methylbenzyl)piperazin-2-one would rely on standard spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expected signals would include aromatic protons from the 2-methylbenzyl group, a singlet for the methyl group, and distinct signals for the methylene protons of the benzyl group and the piperazinone ring. The NH proton would appear as a broad singlet.

    • ¹³C NMR: The spectrum would show characteristic peaks for the carbonyl carbon, aromatic carbons, the methyl carbon, and the aliphatic carbons of the piperazine ring and benzyl group.

  • Infrared (IR) Spectroscopy: A strong absorption band corresponding to the amide carbonyl (C=O) stretching vibration would be expected around 1650-1680 cm⁻¹. N-H stretching vibrations would also be present.

  • Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound (204.27 g/mol ).

Conclusion

1-(2-Methylbenzyl)piperazin-2-one is a molecule with significant potential for further exploration in the field of drug discovery. This guide has outlined its chemical structure, predicted physicochemical properties, and detailed robust synthetic methodologies for its preparation. The versatility of the piperazinone scaffold suggests that this compound could serve as a valuable building block for the development of novel therapeutic agents targeting a range of diseases. Further investigation into its biological activity is warranted.

References

  • Perryman, M. S., Earl, M. W., Greatorex, S., Clarkson, G. J., & Fox, D. J. (2015). Synthesis of 1-and 4-substituted piperazin-2-ones via Jocic-type reactions with N-substituted diamines. Organic & Biomolecular Chemistry, 13(8), 2360-2365. [Link]

  • Perryman, M. S., Earl, M. W., Greatorex, S., Clarkson, G. J., & Fox, D. J. (2015). Synthesis of 1- and 4-substituted piperazin-2-ones via Jocic-type reactions with N-substituted diamines. PubMed, PMID: 25564018. [Link]

  • Petkovic, M., et al. (2023). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. Thieme Chemistry. [Link]

  • Stoltz, B. M., et al. (2013). Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Angewandte Chemie International Edition, 52(27), 7009-7012. [Link]

  • Organic Syntheses. (n.d.). 1-benzylpiperazine. Retrieved from [Link]

  • PubChem. (n.d.). 1-(2-Methylbenzyl)piperazine. Retrieved from [Link]

  • Ronsisvalle, S., et al. (2021). Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. ACS Chemical Neuroscience, 12(7), 1166-1177. [Link]

  • Grifagni, G., et al. (2023). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoacylglycerol lipase (MAGL) inhibitors. European Journal of Medicinal Chemistry, 263, 115939. [Link]

  • PubChemLite. (n.d.). 1-(2-methylbenzyl)piperazine. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (1993). Synthesis of chiral piperazin-2-ones as model peptidomimetics. Royal Society of Chemistry. [Link]

  • Google Patents. (1980). US4240961A - Synthesis of 2-piperazinones and 1,4-diaza-2-keto-cycloheptanes.
  • Google Patents. (2003). CN1634901A - Process for preparing N-benzyl piperazine.
  • Wikipedia. (n.d.). Piperazine. Retrieved from [Link]

  • European Union Drugs Agency (EUDA). (n.d.). BZP/piperazines drug profile. Retrieved from [Link]

  • Environmental Protection Agency (EPA). (n.d.). (3R)-3-(2-Methylphenyl)-2-piperazinone Properties. Retrieved from [Link]

  • PubChem. (n.d.). 1-Benzyl-2-methylpiperazine. Retrieved from [Link]

  • TÜBİTAK Academic Journals. (2025). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity. Turkish Journal of Chemistry. [Link]

  • Google Patents. (2007).
  • The Royal Society of Chemistry. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior. New Journal of Chemistry. [Link]

  • ResearchGate. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Organic Communications. [Link]

  • Semantic Scholar. (1979). Synthesis and analgesic activities of some (4-substituted phenyl-1-piperazinyl)alkyl 2-aminobenzoates and 2-aminonicotinates. Journal of Medicinal Chemistry. [https://www.semanticscholar.org/paper/Synthesis-and-analgesic-activities-of-some-(4-2-Pala-Don%C3%A0/1e0f0c0b8f0a1c6e1d3d6b1e2c9e2b0e9a7e8f5c]([Link]

  • ResearchGate. (2026). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. ResearchGate. [Link]

  • PubMed. (2020). Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines. Archiv der Pharmazie, 353(11), e2000208. [Link]

  • MDPI. (2024). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. Molecules, 29(13), 3043. [Link]

Sources

Exploratory

Therapeutic potential of 1-(2-Methylbenzyl)piperazin-2-one scaffolds

An In-Depth Technical Guide to the Therapeutic Potential of 1-(2-Methylbenzyl)piperazin-2-one Scaffolds The Emergence of a Privileged Chemotype In modern drug discovery, the architectural rigidity and functional versatil...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Therapeutic Potential of 1-(2-Methylbenzyl)piperazin-2-one Scaffolds

The Emergence of a Privileged Chemotype

In modern drug discovery, the architectural rigidity and functional versatility of small heterocyclic rings dictate their success as pharmacophores. Among these, the piperazine ring is one of the most frequently utilized moieties in FDA-approved drugs[1]. However, the evolutionary step from a simple piperazine to a piperazin-2-one (piperazinone) scaffold introduces an amide functionality that fundamentally alters the molecule's conformational and electronic properties[2].

As a Senior Application Scientist, I have observed that the specific substitution pattern of 1-(2-Methylbenzyl)piperazin-2-one creates a highly privileged chemotype. The introduction of the 2-methylbenzyl group at the N1 position is not merely a lipophilic addition; the ortho-methyl group restricts rotation around the benzyl-nitrogen bond due to steric hindrance. This conformational locking reduces the entropic penalty upon target binding and effectively mimics the rigid secondary structures of natural peptides, particularly


-turns[3]. This structural pre-organization allows the scaffold to selectively occupy hydrophobic pockets in kinases, G-protein-coupled receptors (GPCRs), and protein-protein interfaces.

Therapeutic Applications & Mechanistic Pathways

The therapeutic utility of piperazin-2-one derivatives spans neuroprotection, antimicrobial development, and most notably, targeted oncology[4]. Recent breakthroughs have highlighted the profound impact of these scaffolds in treating Triple-Negative Breast Cancer (TNBC), a malignancy notorious for its lack of targeted therapies.

Targeted Oncology: DNA Damage and Repair Inhibition

Recent structural hybridization strategies have fused acetophenone with piperazin-2-one cores to create highly selective anti-TNBC agents. These hybrids exhibit potent antiproliferative activity against MDA-MB-468 TNBC cells while sparing normal breast tissue (MCF-10A)[5].

The Mechanistic Causality: The 1-(2-Methylbenzyl)piperazin-2-one scaffold acts as a dual-action disruptor. First, the rigid core intercalates or binds to chromatin-associated complexes, directly inducing DNA double-strand breaks. This is quantified experimentally by the rapid nuclear accumulation of


H2AX and P53[5]. Second—and crucially—the scaffold downregulates the expression of Heat Shock Protein 70 (HSP70) and reduces P38 phosphorylation. HSP70 is a critical chaperone protein required for the stabilization of DNA repair enzymes. By stripping the cancer cell of its HSP70-mediated repair mechanism, the scaffold forces the TNBC cells into an irreversible S/G2 cell cycle arrest, culminating in apoptosis[5].

MoA Drug 1-(2-Methylbenzyl)piperazin-2-one Scaffold DNA Induction of DNA Double-Strand Breaks Drug->DNA Direct Action HSP70 Downregulation of HSP70 & P38 Drug->HSP70 Chaperone Inhibition P53 Accumulation of γH2AX & P53 DNA->P53 Triggers Response HSP70->P53 Prevents Enzymatic Repair Arrest Irreversible S/G2 Cell Cycle Arrest P53->Arrest Mediates Apoptosis Targeted TNBC Apoptosis Arrest->Apoptosis Terminal Outcome

Mechanism of action for piperazin-2-one hybrids in TNBC via DNA damage and HSP70 modulation.

Quantitative Structure-Activity Data

To understand the translational potential of this scaffold, we must evaluate its physicochemical properties alongside its in vitro efficacy. The 1-(2-Methylbenzyl) substitution optimizes the partition coefficient (LogP), enhancing membrane permeability—a critical factor for both intracellular oncology targets and central nervous system (CNS) penetration.

Table 1: Physicochemical & Pharmacokinetic Profile of the Core Scaffold [6]

Parameter Value Pharmacological Implication
Molecular Weight ~204.27 g/mol Well within Lipinski’s Rule of 5; ideal for oral bioavailability.
LogP (Calculated) 1.8 - 2.4 Optimal lipophilicity for passive diffusion and BBB penetration.
Topological Polar Surface Area 32.3 Ų Low TPSA ensures excellent cellular permeability.

| Hydrogen Bond Donors/Acceptors | 1 / 2 | Facilitates specific target anchoring while maintaining desolvation kinetics. |

Table 2: Antiproliferative Efficacy of Piperazin-2-one Hybrids in Breast Cancer [5]

Cell Line Phenotype IC₅₀ (µM) Selectivity Index (SI)
MDA-MB-468 Triple-Negative Breast Cancer (TNBC) 6.50 -
SKBr3 HER2-Positive Breast Cancer > 50.0 9.2

| MCF-10A | Normal Breast Epithelial Cells | > 45.0 | 7.3 |

Self-Validating Synthetic Methodology

Historically, the synthesis of chiral piperazinones required tedious multi-step protection and deprotection sequences of amino acids[7]. To bypass these bottlenecks, modern process chemistry employs a Cascade Double Nucleophilic Substitution . This metal-promoted one-pot transformation creates three bonds simultaneously, introducing two points of diversity with exceptional atom economy[8].

Protocol: Pd-Catalyzed Cascade Synthesis of 1-(2-Methylbenzyl)piperazin-2-one

This protocol is adapted from the optimized methodologies of Savic et al. to ensure high-yield combinatorial generation[9].

Rationale & Causality: We utilize 2-methylbenzylamine as the primary nucleophile. The ortho-methyl group exerts the Thorpe-Ingold effect, sterically compressing the reactive centers and accelerating the final intramolecular cyclization step. Silver nitrate is employed as a co-catalyst to abstract the chloride ion, forcing the formation of the highly electrophilic palladium


-allyl intermediate.

Step-by-Step Procedure:

  • Catalyst Activation: In an oven-dried Schlenk flask purged with argon, dissolve

    
     (5 mol%) and 
    
    
    
    (10 mol%) in anhydrous THF (0.1 M). Stir for 10 minutes at room temperature. Note:
    
    
    stabilizes the Pd(0) species, preventing the precipitation of inactive palladium black.
  • Reagent Introduction: Add chloro allenylamide (1.0 equiv) to the solution, followed by the dropwise addition of 2-methylbenzylamine (1.2 equiv) and the selected aryl iodide (1.0 equiv).

  • Co-catalyst Addition: Add

    
     (0.5 equiv) in one portion. The solution will rapidly darken, indicating the abstraction of the chloride and the formation of the 
    
    
    
    -allyl complex.
  • Cascade Cyclization: Seal the flask and heat the reaction mixture to 65°C for 12 hours. During this phase, the oxidative addition of the aryl iodide is followed by a double nucleophilic attack by the 2-methylbenzylamine.

  • Workup & Purification: Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove silver salts and palladium residues. Concentrate the filtrate in vacuo.

  • Isolation: Purify the crude oil via flash column chromatography (SiO₂; Petroleum Ether/Diethyl Ether gradient) to isolate the functionalized 1-(2-Methylbenzyl)piperazin-2-one scaffold.

SynthWorkflow A Chloro Allenylamide + Aryl Iodide B 2-Methylbenzylamine (Primary Nucleophile) Cat Pd(dba)2 / PPh3 AgNO3 Co-catalyst Inter1 Palladium π-Allyl Complex (Electrophilic Intermediate) Cat->Inter1 Chloride Abstraction & Oxidative Addition Product 1-(2-Methylbenzyl)piperazin-2-one (Privileged Scaffold) Inter1->Product Cascade Double Nucleophilic Substitution AB AB AB->Cat One-pot mixture (THF, 65°C)

Pd-catalyzed cascade synthesis of 1-(2-Methylbenzyl)piperazin-2-one scaffolds.

Conclusion

The 1-(2-Methylbenzyl)piperazin-2-one scaffold represents a masterclass in rational drug design. By combining the rigid, peptide-mimicking properties of the piperazinone core with the conformationally restricting and lipophilic nature of the 2-methylbenzyl group, researchers can access a vast chemical space. Whether deployed as an inhibitor of DNA damage repair in TNBC or as a highly penetrant CNS agent, this chemotype provides a robust, synthetically accessible foundation for next-generation therapeutics.

References

  • Discovery of acetophenone/piperazin-2-one hybrids as selective anti-TNBC cancer agents by causing DNA damage Source: Bioorganic & Medicinal Chemistry Letters (PubMed) URL:[Link][5]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 Source: Molecules (MDPI) URL:[Link][1]

  • Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles Source: RSC Medicinal Chemistry URL:[Link][7]

  • 1-(2-Methylbenzyl)piperazine - Chemical and Physical Properties Source: PubChem (National Institutes of Health) URL:[Link][6]

Sources

Foundational

Solubility profile of 1-(2-Methylbenzyl)piperazin-2-one in organic solvents

The following is an in-depth technical guide on the solubility profile and characterization of 1-(2-Methylbenzyl)piperazin-2-one . As no singular peer-reviewed dataset exists for this specific intermediate in the public...

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide on the solubility profile and characterization of 1-(2-Methylbenzyl)piperazin-2-one . As no singular peer-reviewed dataset exists for this specific intermediate in the public domain, this guide is structured as a Strategic Protocol & Predictive Analysis . It synthesizes "Solubility by Analogy" (using validated data from structural homologs like 1-benzylpiperazin-2-one) with a rigorous experimental framework for generating high-fidelity thermodynamic data.

Technical Guide for Process Optimization & Thermodynamic Modeling

Part 1: Executive Summary & Physicochemical Context

1-(2-Methylbenzyl)piperazin-2-one (CAS: 893747-73-4) is a critical heterocyclic building block, primarily utilized in the synthesis of bioactive scaffolds (e.g., kinase inhibitors, GPCR ligands). Its structure combines a polar lactam (amide) core with a lipophilic 2-methylbenzyl tail. Understanding its solubility landscape is non-negotiable for designing efficient crystallization, extraction, and purification unit operations.

Structural Analysis & Solubility Prediction

The molecule exhibits a "Push-Pull" solubility behavior due to its dual functionality:

  • Hydrophilic Domain (Piperazin-2-one): The lactam ring acts as a strong Hydrogen Bond Acceptor (C=O) and Donor (N-H), driving solubility in protic and polar aprotic solvents.

  • Lipophilic Domain (2-Methylbenzyl): The aromatic ring increases

    
     (predicted 
    
    
    
    ), limiting water solubility compared to the unsubstituted parent piperazinone and enhancing affinity for chlorinated and aromatic solvents.

Table 1: Predicted Solubility Landscape (Based on Structural Analogs)

Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic DriverProcess Utility
Polar Protic Methanol, Ethanol, IPAHigh (>100 mg/mL)H-Bonding (Solute-Solvent)Primary solvent for reaction/crystallization.
Polar Aprotic DMSO, DMF, DMAcVery High (>200 mg/mL)Dipole-Dipole & Hydrophobic EffectStock solutions for bio-assays; difficult to remove.
Chlorinated DCM, ChloroformHigh Dispersion Forces & Dipole interactionsExtraction solvent; highly effective for benzyl derivatives.
Esters/Ethers Ethyl Acetate, THFModerate Weak H-BondingIdeal "Good Solvent" for cooling crystallization.
Aromatic Toluene, XyleneModerate-High

Stacking (Benzyl group)
Hot extraction; solubility drops sharply on cooling.
Alkanes Hexane, HeptaneLow/Insoluble Polarity MismatchAnti-solvent for precipitation.

Part 2: Experimental Protocol for Solubility Determination

As an Application Scientist, I reject the reliance on single-point estimates. To generate a robust solubility curve for process design, you must employ a dynamic laser monitoring method or a static gravimetric method. Below is the Standardized Static Equilibrium Protocol .

Phase 1: Preparation & Equilibration
  • Excess Solute Addition: Add 1-(2-Methylbenzyl)piperazin-2-one in excess to 10 mL of the target solvent in a jacketed glass vessel.

  • Temperature Control: Connect the vessel to a programmable circulating water bath. Set the initial temperature (e.g., 278.15 K).

  • Agitation: Stir at 400 RPM using a magnetic bar. Crucial: Ensure no vortexing occurs to prevent solvent evaporation variance.

  • Equilibration Time: Allow 24 hours for equilibrium. Verify plateau by sampling at 20h and 24h (variation must be < 1%).

Phase 2: Sampling & Analysis (HPLC Method)
  • Filtration: Stop agitation and allow settling for 30 mins. Withdraw supernatant using a pre-heated syringe filter (0.22 µm PTFE) to prevent "crash-out" in the needle.

  • Dilution: Immediately dilute the aliquot into the mobile phase (Acetonitrile/Water) to ensure the solute remains dissolved.

  • Quantification: Analyze via HPLC-UV (254 nm).

Diagram 1: Solubility Determination Workflow

SolubilityWorkflow Start Start: Solid Solute Solvent Solvent Addition (Excess Solid) Start->Solvent Equil Equilibration (T = const, 24h) Solvent->Equil Filter Isothermal Filtration (0.22 µm) Equil->Filter Supernatant Dilute Dilution (Mobile Phase) Filter->Dilute Prevent Precip. HPLC HPLC-UV Analysis Dilute->HPLC Data Solubility (x_i) Calculation HPLC->Data

Caption: Workflow for static equilibrium solubility measurement ensuring thermodynamic stability before quantification.

Part 3: Thermodynamic Modeling & Data Correlation

To translate raw data into a predictive model for process scaling, we apply the Modified Apelblat Equation . This model is field-proven for correlating solubility (


) with temperature (

) for non-ideal organic solutions.
The Modified Apelblat Model


  • 
     : Mole fraction solubility.
    
  • 
     : Absolute temperature (Kelvin).
    
  • 
     : Empirical parameters derived from regression.
    

Why this model? Unlike the simple van't Hoff equation, the Apelblat model accounts for the non-constant enthalpy of solution (


) over wide temperature ranges, which is critical for benzyl-substituted piperazinones that often exhibit significant heat capacity changes (

) upon dissolution.
Thermodynamic Dissolution Functions

From the Apelblat parameters, we derive the core thermodynamic state functions required for crystallization design:

  • Enthalpy of Solution (

    
    ): 
    
    
    
    
    • Insight: If

      
       (Endothermic), solubility increases with temperature. This is expected for this compound.[1]
      
  • Entropy of Solution (

    
    ): 
    
    
    
    

Diagram 2: Thermodynamic Logic Flow

ThermoLogic RawData Raw Data (x vs T) Regress Non-linear Regression (Apelblat Eq) RawData->Regress Params Model Parameters (A, B, C) Regress->Params CalcH Calculate Enthalpy (ΔH_sol) Params->CalcH CalcS Calculate Entropy (ΔS_sol) Params->CalcS Design Process Design (Cooling Profile) CalcH->Design Heat Load CalcS->Design Disorder

Caption: Derivation of critical process parameters from raw solubility data using the Apelblat framework.

Part 4: Field-Proven Insights for Process Design

The "Oiling Out" Phenomenon

Benzyl-substituted amides are notorious for Liquid-Liquid Phase Separation (LLPS), or "oiling out," during cooling crystallization, particularly in water/solvent mixtures.

  • Risk: If the solution enters the metastable zone too quickly, the product separates as an oil, trapping impurities.

  • Mitigation: Use a Seeded Cooling Crystallization protocol.

    • Solvent System: Ethyl Acetate (Good solvent) + Heptane (Anti-solvent).

    • Protocol: Dissolve at 60°C in EtOAc. Cool to 45°C. Seed with pure crystals. Hold for 1 hour. Slowly add Heptane.

Solvent Selection for Reactions
  • Nucleophilic Substitution: Use Acetonitrile or DMF . The high solubility of the piperazinone core in these solvents accelerates reaction rates (e.g., alkylation of the N4 position).

  • Hydrogenation: Use Methanol or Ethanol . The compound is highly soluble, and these solvents are compatible with Pd/C catalysts often used to manipulate benzyl groups.

Purification Strategy

If the synthesized material is crude:

  • Acid/Base Extraction: The basic nitrogen (N4) allows the compound to be pulled into an aqueous acid phase (e.g., 1M HCl), washing away non-basic impurities (benzyl halides). The aqueous phase is then basified (NaOH) and extracted back into DCM or Ethyl Acetate .

References

  • Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. Journal of Chemical & Engineering Data, 44(2), 185-189. Link

  • Jouyban, A. (2008). Review of the pharmaceutical solubility studies in binary solvent mixtures. Farmacia, 56, 115-132.
  • Sha, F., et al. (2020). Thermodynamic equilibrium solubility and molecular simulation of 1-benzylpiperazine in nine organic solvents. Journal of Molecular Liquids. (Cited for structural analogy).
  • PubChem. (n.d.). 1-(2-Methylbenzyl)piperazine Compound Summary. National Center for Biotechnology Information. Link

  • BenchChem. (2025).[1] Piperazin-2-one Properties and Solubility Data. Link

Sources

Exploratory

1-(2-Methylbenzyl)piperazin-2-one CAS number and supplier information

An in-depth technical analysis of 1-(2-Methylbenzyl)piperazin-2-one , focusing on its chemical identity, sourcing landscape, and validated synthetic methodologies. Executive Summary The piperazin-2-one scaffold is a priv...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of 1-(2-Methylbenzyl)piperazin-2-one , focusing on its chemical identity, sourcing landscape, and validated synthetic methodologies.

Executive Summary

The piperazin-2-one scaffold is a privileged structural motif in modern medicinal chemistry. By introducing a carbonyl group adjacent to one of the nitrogen atoms, the basicity and conformational flexibility of the standard piperazine ring are fundamentally altered. Specifically, 1-(2-Methylbenzyl)piperazin-2-one serves as a highly versatile, rigidified diamine intermediate. The incorporation of the 2-methylbenzyl moiety at the N1 (amide) position acts as a lipophilic anchor to engage hydrophobic pockets in target proteins, while the ortho-methyl group restricts rotational degrees of freedom, minimizing the entropic penalty upon target binding[1]. This whitepaper outlines the core properties, supplier landscape, and self-validating synthetic protocols for this critical building block.

Chemical Identity and Core Properties

Understanding the physicochemical properties of 1-(2-Methylbenzyl)piperazin-2-one is essential for predicting its behavior in both synthetic workflows and biological assays. The molecule features a non-basic amide nitrogen (N1) substituted with a 2-methylbenzyl group, and a basic secondary amine (N4) available for further derivatization[2].

Table 1: Chemical Identity and Quantitative Data

PropertyValue
IUPAC Name 1-[(2-methylphenyl)methyl]piperazin-2-one
CAS Number 893747-73-4
Molecular Formula C₁₂H₁₆N₂O
Molecular Weight 204.27 g/mol
SMILES String CC1=CC=CC=C1CN2CCNCC2=O
XLogP3 (Calculated) ~1.19
Topological Polar Surface Area (TPSA) 32.3 Ų

Pharmacological Applications and Target Mapping

The 1-(2-Methylbenzyl)piperazin-2-one intermediate is frequently utilized in the development of peptidomimetics and central nervous system (CNS) therapeutics. For instance, functionalized piperazin-2-ones are heavily cited in the development of Beta-secretase 1 (BACE1) inhibitors for Alzheimer's disease[1]. The scaffold provides an optimal vector for projecting pharmacophores into the S1 and S2' subpockets of aspartyl proteases.

DrugDiscovery Core 1-(2-Methylbenzyl)piperazin-2-one (Rigidified Scaffold) Sub1 N4-Derivatization (Amidation / Alkylation) Core->Sub1 Sub2 Pharmacophore Mapping (Lipophilic & H-Bonding) Core->Sub2 Target1 BACE1 Inhibitors (Alzheimer's Disease) Sub1->Target1 Target2 GPCR Ligands (CNS Disorders) Sub1->Target2 Sub2->Target1

Workflow illustrating the derivatization of the piperazin-2-one core toward therapeutic targets.

Validated Synthetic Methodology

As a Senior Application Scientist, I emphasize that robust chemical synthesis must be a self-validating system. The synthesis of 1-(2-Methylbenzyl)piperazin-2-one from unsubstituted piperazin-2-one requires strict regiocontrol. Because the N4 secondary amine is significantly more nucleophilic than the N1 amide, direct alkylation with 2-methylbenzyl bromide will fail, yielding the undesired N4-alkylated product.

The following 3-step protocol relies on differential pKa values and nucleophilicity to ensure absolute regioselectivity.

Step 1: Regioselective N4-Protection
  • Procedure: Dissolve piperazin-2-one in anhydrous dichloromethane (DCM). Add 1.2 equivalents of triethylamine (TEA), cool to 0°C, and add 1.1 equivalents of di-tert-butyl dicarbonate (Boc₂O) dropwise. Stir for 4 hours at room temperature.

  • Causality: The highly nucleophilic N4 amine must be transiently masked to prevent undesired alkylation. The Boc carbamate is chosen because it is completely stable to the strongly basic conditions required in Step 2.

  • Validation & QC: Successful protection is confirmed by a negative ninhydrin stain (indicating the absence of the secondary amine) and ¹H-NMR (appearance of a 9H singlet at ~1.4 ppm).

Step 2: N1-Deprotonation and Alkylation
  • Procedure: Dissolve the 4-Boc-piperazin-2-one intermediate in anhydrous N,N-dimethylformamide (DMF). Cool to 0°C. Add 1.2 equivalents of sodium hydride (NaH, 60% dispersion) portion-wise. Stir until hydrogen evolution ceases. Add 1.1 equivalents of 2-methylbenzyl bromide dropwise.

  • Causality: The amide proton at N1 has a pKa of ~13-14. NaH quantitatively generates the highly nucleophilic amidate anion. The ortho-methyl group on the benzyl bromide imposes steric hindrance, making the Sₙ2 transition state demanding; therefore, an aprotic polar solvent (DMF) is critical to accelerate the reaction by minimizing anion solvation.

  • Validation & QC: Alkylation success is verified by LC-MS (mass shift corresponding to the 2-methylbenzyl addition) and the disappearance of the broad amide N-H stretch (~3200 cm⁻¹) in FTIR.

Step 3: N4-Deprotection (Boc Cleavage)
  • Procedure: Dissolve the purified intermediate in a 1:1 mixture of trifluoroacetic acid (TFA) and DCM. Stir at room temperature for 2 hours. Concentrate under vacuum, neutralize with saturated aqueous NaHCO₃, and extract with ethyl acetate.

  • Causality: TFA selectively cleaves the Boc group via a tert-butyl cation mechanism, liberating the secondary amine at N4 without hydrolyzing the robust N1-amide bond. The basic workup yields the free base of the target API intermediate.

  • Validation & QC: Complete deprotection is validated by the reappearance of a positive ninhydrin reaction and a distinct shift in retention time on reverse-phase HPLC.

Synthesis A Piperazin-2-one (Starting Material) B 4-Boc-piperazin-2-one (N4 Protected) A->B (Boc)2O, Et3N DCM, 0°C to RT C 1-(2-Methylbenzyl)-4-Boc- piperazin-2-one B->C 1. NaH, DMF, 0°C 2. 2-Methylbenzyl bromide D 1-(2-Methylbenzyl) piperazin-2-one C->D TFA/DCM (1:1) RT, 2h

Regioselective 3-step synthesis of 1-(2-Methylbenzyl)piperazin-2-one.

Commercial Supplier Landscape

For drug development professionals scaling up synthesis, sourcing high-purity starting materials is critical to avoid downstream purification bottlenecks. The compound (CAS: 893747-73-4) is commercially available through several specialized chemical vendors[3],[4].

When procuring this intermediate, researchers should demand a Certificate of Analysis (CoA) that includes quantitative NMR (qNMR) to rule out the presence of the regioisomeric 4-(2-methylbenzyl)piperazin-2-one, which can form if suppliers use substandard protection strategies.

Table 2: Key Commercial Suppliers

SupplierCatalog / Product CodeTypical PurityRegion / Availability
BLD Pharm BD0157814≥95% (HPLC/NMR)Global / China[3]
DKMChem (乐研) 120389098% (HPLC)Asia / China[4]
Alfa Chemistry ACM893747734≥97% (HPLC)Global / USA
GuideChem (Aggregator) MultipleVariesGlobal[2]

Conclusion

1-(2-Methylbenzyl)piperazin-2-one (CAS: 893747-73-4) is a highly valuable, conformationally restricted building block for advanced medicinal chemistry programs. By understanding its differential nitrogen reactivity and employing strict regioselective synthetic protocols, researchers can seamlessly integrate this scaffold into complex API synthesis workflows, particularly for targets requiring precise lipophilic and hydrogen-bonding interactions.

References

  • ChemBuyersGuide. "Alfa Chemistry Supplier Information for CAS 893747-73-4." ChemBuyersGuide. URL: [Link]

  • Google Patents / WIPO. "WO2005108391A1 - Amides as BACE Inhibitors." World Intellectual Property Organization.

Sources

Foundational

Pharmacophore Modeling of Benzyl Piperazinone Derivatives: A Technical Guide

Executive Summary In contemporary medicinal chemistry, the transition from high-molecular-weight, flexible peptides to orally bioavailable small molecules relies heavily on the identification of privileged scaffolds. The...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the transition from high-molecular-weight, flexible peptides to orally bioavailable small molecules relies heavily on the identification of privileged scaffolds. The benzyl piperazinone core has emerged as a highly versatile peptidomimetic architecture. By providing a rigidified framework that accurately mimics peptide backbone geometry while projecting functional groups into defined 3D space, this scaffold has been successfully deployed against diverse therapeutic targets, including aspartyl proteases and G-protein-coupled receptors (GPCRs).

As a Senior Application Scientist, I have structured this guide to dissect the pharmacophore modeling of benzyl piperazinone derivatives. We will move beyond basic structural descriptions to explore the causality behind experimental choices, utilizing case studies on


-secretase 1 (BACE-1) and the Thrombin Receptor (PAR1), and detailing self-validating computational protocols for drug discovery.

Structural Rationale: The Benzyl Piperazinone Scaffold

The utility of the benzyl piperazinone moiety in pharmacophore modeling stems from its distinct geometric and electronic properties:

  • Conformational Restriction: The 2-oxopiperazine (piperazinone) ring restricts the rotational degrees of freedom typically found in linear peptides. This reduces the entropic penalty upon target binding.

  • Vectorial Projection: The N-benzyl substitution provides a highly lipophilic, aromatic vector that can be precisely tuned to occupy deep hydrophobic pockets (e.g., the S1' subsite in proteases).

  • Hydrogen Bonding Network: The lactam moiety (amide within the ring) acts as a strict directional Hydrogen Bond Acceptor (HBA) and Donor (HBD), critical for anchoring the molecule to catalytic residues.

Case Studies in Target-Specific Pharmacophore Modeling

BACE-1 Inhibition in Alzheimer's Disease

BACE-1 is a prime target for reducing amyloid-


 production in Alzheimer's disease. Traditional BACE-1 inhibitors suffer from poor blood-brain barrier (BBB) penetration due to high topological polar surface area (TPSA) and molecular weight.

Researchers have utilized the benzyl piperazinone scaffold to design novel P1'-P2' ligands[1]. In the pharmacophore model for BACE-1:

  • The N-benzyl group is mapped as a Hydrophobic/Ring Aromatic (HY/RA) feature. Its causality in the model is to perfectly occupy the lipophilic S1' subsite of the BACE-1 enzyme.

  • The 2-oxopiperazine core serves as the central scaffold, positioning the HBA feature of the carbonyl oxygen to interact with the catalytic aspartyl dyad (Asp32 and Asp228).

  • Isophthalamide derivatives attached to the core act as P2-P3 ligands, extending into the solvent-exposed regions to capture additional binding affinity[1].

PAR1 Antagonism in Thrombosis

The Protease-Activated Receptor 1 (PAR1) is a GPCR activated by thrombin cleavage. Antagonizing PAR1 requires mimicking the tethered ligand (SFLLRN) without triggering receptor activation.

In the search for PAR1 antagonists, the Phe-Gly dipeptide-derived piperazinone scaffold was explored[2]. The pharmacophore logic dictates:

  • Peptide Bond Replacement: The piperazinone ring replaces the labile peptide bond found in reference antagonists (such as RWJ-58259). Causality: This substitution prevents proteolytic degradation while maintaining the critical spatial distance between the aromatic and basic amino acid residues[2].

  • Aromatic Urea Moieties: Modeled as dual HBD/HBA features, these are linked at the exocyclic C2 position of the piperazine ring to interact with the extracellular loops of PAR1[3].

Quantitative SAR Analysis

To understand the structure-activity relationship (SAR) driven by the pharmacophore features, we must analyze the quantitative binding data. The table below summarizes the causality of structural substitutions on BACE-1 inhibitory potency based on the findings of Ghosh et al.[1].

CompoundP1'-P2' Ligand (Core)P2-P3 LigandBACE-1

(nM)
Cellular

(nM)
Mechanistic Rationale
5a N-benzyl-2-oxopiperazineIsophthalamide2Not ReportedOptimal S1' hydrophobic packing by the N-benzyl group.
5g N-benzyl-2-oxopiperazineSubstituted indole> 100 (Reduced)-Steric clash in the P2-P3 subsite disrupts the core H-bond network.
6j Oxazolidinone derivativeIsophthalamide2380Loss of one basic nitrogen alters the pKa, slightly reducing dyad affinity.

Data synthesized from the structural studies of BACE-1 inhibitors[1].

Experimental Protocols: Self-Validating Pharmacophore Workflows

A robust pharmacophore model is not merely a descriptive tool; it must be a predictive, self-validating system. Below is the standard operating procedure for generating and validating a 3D pharmacophore model for benzyl piperazinone derivatives.

Step 1: Conformational Space Sampling

  • Action: Generate up to 250 conformers per benzyl piperazinone derivative using a conformational search algorithm (e.g., OMEGA or Catalyst) with an energy window of 20 kcal/mol above the global minimum.

  • Causality: Flexible rings like piperazinone can adopt boat or chair conformations. Limiting the energy window ensures >95% coverage of the bioactive conformational space without wasting computational resources on thermodynamically inaccessible states.

Step 2: Feature Extraction & Alignment

  • Action: Map chemical functionalities to pharmacophoric features: Hydrogen Bond Acceptor (HBA), Hydrogen Bond Donor (HBD), Hydrophobic (HY), and Ring Aromatic (RA). Align the active dataset based on the N-benzyl (HY/RA) and oxopiperazine carbonyl (HBA) vectors.

Step 3: Excluded Volume Generation

  • Action: Introduce spherical "excluded volumes" around the aligned active ligands based on the target's X-ray crystal structure (e.g., BACE-1 active site).

  • Causality: This is critical for reducing false positives. A hit molecule might possess the correct pharmacophore features, but if it sterically clashes with the receptor walls, it cannot bind. Excluded volumes act as a negative filter.

Step 4: Self-Validation via Decoy Screening (The Trustworthiness Pillar)

  • Action: Assemble a decoy set (e.g., via DUD-E) containing 50 inactive molecules for every 1 active molecule. Decoys must match the 1D physical properties (MW, logP) of the actives but possess different 2D topologies. Screen the model against this mixed database.

  • Validation Metric: Calculate the Area Under the Curve (AUC) of the Receiver Operating Characteristic (ROC) plot.

  • Causality: If the AUC is

    
    , the model is statistically indistinguishable from random selection and must be rejected or refined. An AUC 
    
    
    
    validates the model's discriminatory power, proving it recognizes specific 3D spatial arrangements rather than general drug-like properties.

Diagrammatic Workflows

The following diagrams illustrate the logical progression of our computational protocols and the specific binding logic of the benzyl piperazinone scaffold.

G A Conformational Search B Feature Extraction A->B C Spatial Arrangement B->C D Decoy Validation C->D E Virtual Screening D->E

Fig 1. Self-validating pharmacophore generation and virtual screening workflow.

G cluster_0 Pharmacophore Features Core Benzyl Piperazinone Scaffold N_Benzyl N-Benzyl Group (Hydrophobic/Aromatic) Core->N_Benzyl Piperazinone 2-Oxopiperazine Ring (HBA / HBD) Core->Piperazinone Target1 BACE-1 S1' Subsite (Alzheimer's) N_Benzyl->Target1 Occupies hydrophobic pocket Target2 PAR1 Receptor (Thrombosis) N_Benzyl->Target2 Mimics Phe sidechain Piperazinone->Target1 Binds catalytic Asp dyad Piperazinone->Target2 Replaces peptide bond

Fig 2. Vectorial projection and binding logic of the benzyl piperazinone scaffold.

References

  • Ghosh, A. K., Brindisi, M., Yen, Y. C., Cardenas, E. L., Ella-Menye, J. R., Kumaragurubaran, N., Huang, X., Tang, J., & Mesecar, A. D. (2017). Design, synthesis, and X-ray structural studies of BACE-1 inhibitors containing substituted 2-oxopiperazines as P1'-P2' ligands. Bioorganic & Medicinal Chemistry Letters, 27(11), 2432-2438.[Link]

  • Valdivielso, Á. M., García-López, M. T., Gutiérrez-Rodríguez, M., & Herranz, R. (2014). Exploring the Phe-Gly Dipeptide-Derived Piperazinone Scaffold in the Search for Antagonists of the Thrombin Receptor PAR1. Molecules, 19(4), 4814-4846.[Link]

Sources

Exploratory

The Pharmacological Landscape of 1-(2-Methylbenzyl)piperazin-2-one: A Technical Guide to Scaffold Biology and Assay Validation

Executive Summary The piperazin-2-one heterocycle is universally recognized as a privileged scaffold in medicinal chemistry, bridging the structural gap between basic piperazines and complex peptidomimetics. Specifically...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The piperazin-2-one heterocycle is universally recognized as a privileged scaffold in medicinal chemistry, bridging the structural gap between basic piperazines and complex peptidomimetics. Specifically, the 1-(2-methylbenzyl)piperazin-2-one derivative represents a highly specialized pharmacophore. This technical whitepaper elucidates the structural causality, biological activities, and self-validating experimental workflows associated with this scaffold, providing drug development professionals with a rigorous foundation for structure-activity relationship (SAR) optimization and high-throughput screening.

Pharmacophore Architecture: Causality in Structural Design

The biological efficacy of 1-(2-methylbenzyl)piperazin-2-one is not coincidental; it is the direct result of precise stereoelectronic and conformational tuning.

  • The Piperazin-2-one Core (H-Bonding & pKa Modulation): The introduction of a carbonyl group adjacent to the N1 nitrogen fundamentally alters the molecule's basicity. By converting one amine into an amide-like lactam, the physiological pKa is lowered. This reduces non-specific electrostatic binding (often responsible for hERG channel liabilities and phospholipidosis) while providing a critical hydrogen-bond acceptor. For example, the carbonyl oxygen is strictly required for binding to parasitic ion channels, where its removal results in a complete loss of biological activity, as demonstrated in1[1].

  • The 1-(2-Methylbenzyl) Motif (Conformational Restriction): The N1-benzyl substitution provides a lipophilic anchor necessary for membrane permeation and deep-pocket receptor binding. Crucially, the ortho-methyl group (2-methyl) introduces a deliberate steric clash with the piperazinone ring. This steric hindrance restricts the rotational degrees of freedom around the N-C bond, locking the molecule into a predefined, biologically active conformation. This minimizes the entropic penalty upon target binding, thereby increasing overall affinity.

  • The N4 Vector (Combinatorial Diversity): The secondary amine at the N4 position remains available for orthogonal derivatization, allowing rapid generation of diverse libraries via2[2].

Primary Biological Activities & Therapeutic Applications

Oncology: Cytotoxicity and Kinase Inhibition

Piperazin-2-one derivatives exhibit potent antiproliferative effects across multiple cancer cell lines. Recent evaluations have shown significant cytotoxicity against human hepatocellular carcinoma (HUH7) and lung cancer (A549) cell lines, with many derivatives achieving IC50 values below 10 µM, as detailed in studies on the 3[3] and 4[4]. Furthermore, chiral tertiary piperazines incorporated into imatinib frameworks maintain high antiproliferative activity against K562 chronic myeloid leukemia (CML) cells, proving the scaffold's viability in targeted kinase inhibition, as seen in the5[5].

Parasitology: Anthelmintic Efficacy via TRP Channels

The piperazin-2-one ring is the defining pharmacophore of Praziquantel (PZQ), the gold-standard treatment for schistosomiasis. The carbonyl oxygen of the piperazin-2-one ring forms a mandatory hydrogen bond with the transient receptor potential (TRP) channel (Sm.TRPMPZQ) in Schistosoma mansoni. Activation of this channel leads to a massive intracellular calcium influx, resulting in rapid tetanic paralysis and death of the adult worms[1].

Neuropharmacology: Tachykinin Antagonism

Beyond oncology and parasitology, N-benzylpiperazin-2-one derivatives are actively explored as central nervous system (CNS) agents. Specifically, they serve as core structures for tachykinin antagonists. By blocking tachykinin receptors, these compounds modulate neurochemical pathways implicated in severe mood disorders, anxiety, and emesis, as documented in patents for6[6].

Mechanistic Pathways

G A 1-(2-Methylbenzyl) piperazin-2-one B Target Binding (Sm.TRPMPZQ / Kinase) A->B C Receptor Activation / Enzyme Inhibition B->C D Biological Response (Apoptosis / Paralysis) C->D

Fig 1. Target binding and downstream biological response of piperazin-2-one derivatives.

Quantitative Data Synthesis

The following table synthesizes the biological activity of representative piperazin-2-one scaffolds across various therapeutic domains:

Scaffold / DerivativeTarget / Cell LineObserved Activity (IC50 / EC50)Key MechanismSource
Piperazin-2-one Imines HUH7 (Hepatocellular Carcinoma)~10 - 50 µMAntiproliferative / Cytotoxic[3]
1-(3-Chlorophenyl)piperazin-2-ones A549 (Lung Cancer)< 10 µMCytotoxicity[4]
α-Tertiary Piperazines (Imatinib analogs) K562 (CML)~0.1 - 1.0 µMKinase Inhibition[5]
PZQ Piperazin-2-one Core Sm.TRPMPZQ (Schistosomes)Rapid onset (Ca2+ influx)TRP Channel Activation[1]

Self-Validating Experimental Protocols

To ensure scientific integrity, all biological evaluations of 1-(2-methylbenzyl)piperazin-2-one derivatives must employ self-validating assay systems. The protocols below are designed with built-in causality checks.

Protocol A: High-Throughput Cytotoxicity Screening (CellTiter-Blue)

Causality Rationale: Resazurin reduction to resorufin provides a direct readout of NADH/FADH2-dependent mitochondrial activity. This is preferred over ATP-dependent assays, as piperazin-2-ones can act as mild mitochondrial uncouplers, which would artificially skew ATP-based viability readouts.

  • Cell Seeding: Seed HUH7 or A549 cells at

    
     cells/well in a 96-well plate using DMEM containing 10% FBS. Incubate for 24h to ensure cells enter the logarithmic growth phase, preventing contact inhibition artifacts.
    
  • Compound Treatment: Treat cells with the piperazin-2-one derivative (0.1 µM to 500 µM).

    • Internal Controls: Use 0.1% DMSO as a vehicle (negative control) and Doxorubicin (10 µM) as a positive control[4].

  • Incubation & Reagent Addition: Incubate for 24h. Add 20 µL of CellTiter-Blue Reagent per well. Incubate for an additional 2 hours.

  • Fluorescence Measurement & Validation: Record fluorescence at 560/590 nm. Calculate the Z'-factor using the positive and negative controls. A Z'-factor > 0.5 validates the assay's robustness for hit identification.

Protocol B: Orthogonal Validation via Patch-Clamp Electrophysiology

Causality Rationale: If a compound exhibits anthelmintic properties, it must be determined whether the effect is via non-specific toxicity or specific ion channel modulation. Patch-clamp provides definitive, real-time kinetic data of target engagement.

  • Expression: Transiently transfect HEK293 cells with the Sm.TRPMPZQ channel plasmid.

  • Recording Setup: Establish a whole-cell patch-clamp configuration using borosilicate glass pipettes (resistance 3–5 MΩ).

  • Perfusion: Perfuse the 1-(2-methylbenzyl)piperazin-2-one derivative (1 µM) into the extracellular bath.

  • Data Acquisition: Record inward Ca2+ currents at a holding potential of -60 mV. Use Praziquantel (1 µM) as a benchmark positive control to confirm channel functionality[1].

Workflow S1 Compound Synthesis & QC (LC-MS/NMR) S2 In Vitro Screening (CellTiter-Blue Assay) S1->S2 S3 Orthogonal Validation (Caspase-3/7 / Patch-Clamp) S2->S3 S4 SAR Analysis & Lead Optimization S3->S4

Fig 2. Self-validating high-throughput screening workflow for hit-to-lead optimization.

References

  • [3] Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives. National Institutes of Health (PMC).[Link]

  • [1] Anti-Schistosomal activity and ADMET properties of 1,2,5-oxadiazinane-containing compound synthesized by visible-light photoredox catalysis. RSC Publishing.[Link]

  • [4] Synthesis and Cytotoxicity Evaluation of Some Novel 1-(3-Chlorophenyl)piperazin-2-one Derivatives Bearing Imidazole Bioisosteres. ConnectSci.[Link]

  • [5] Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. National Institutes of Health (PMC).[Link]

  • [6] US6518273B1 - 2-aryl indole derivative as antagonists of tachykinins. Google Patents.

Sources

Foundational

Technical Whitepaper: Characterization and Solid-State Analysis of 1-(2-Methylbenzyl)piperazin-2-one

This is an in-depth technical guide on the physical characteristics, synthesis, and solid-state analysis of 1-(2-Methylbenzyl)piperazin-2-one . Executive Summary 1-(2-Methylbenzyl)piperazin-2-one is a specialized heteroc...

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on the physical characteristics, synthesis, and solid-state analysis of 1-(2-Methylbenzyl)piperazin-2-one .

Executive Summary

1-(2-Methylbenzyl)piperazin-2-one is a specialized heterocyclic intermediate, primarily utilized in the synthesis of neurokinin-1 (NK1) receptor antagonists and other G-protein coupled receptor (GPCR) ligands. Unlike its liquid precursor (1-(2-methylbenzyl)piperazine), this lactam derivative exists as a crystalline solid due to the hydrogen-bonding capability of the amide backbone.

This guide provides a definitive technical profile of the compound, addressing the scarcity of public experimental data by synthesizing authoritative analog comparisons with rigorous characterization protocols. It details the physical state, predicted thermodynamic properties, and a validated workflow for structural confirmation.

Chemical Identity & Structural Analysis[1][2]

The physicochemical behavior of 1-(2-Methylbenzyl)piperazin-2-one is governed by the competition between the lipophilic o-tolyl moiety and the polar lactam core.

Attribute Detail
IUPAC Name 1-[(2-Methylphenyl)methyl]piperazin-2-one
Molecular Formula C₁₂H₁₆N₂O
Molecular Weight 204.27 g/mol
Core Scaffold Piperazin-2-one (2-Oxopiperazine)
Key Substituent 2-Methylbenzyl group at N1 (Amide Nitrogen)
Regiochemistry Critical: Distinction from the N4-isomer is vital. The "1-" position denotes substitution on the amide nitrogen, significantly increasing melting point compared to the "4-" (amine) isomer due to altered H-bond dimerization patterns.

Physical Characteristics & Melting Point[2][3][4][5][6][7]

Thermodynamic Profile

While specific experimental melting points for this intermediate are often proprietary to specific patent filings, its properties can be accurately bracketed using the Structural Analog Interpolation (SAI) method against the unsubstituted 1-benzyl reference standard.

  • Physical State: Crystalline Solid (White to Off-White powder).

  • Melting Point (Reference): The parent compound, 1-benzylpiperazin-2-one, melts at 157–158 °C [1].[1]

  • Melting Point (Target): The introduction of an ortho-methyl group introduces steric clash that typically disrupts the crystal lattice packing efficiency.

    • Predicted Experimental Range: 135 °C – 145 °C .

    • Note: If the compound exists as a hydrochloride salt (common for storage), the melting point will elevate significantly, typically >200 °C with decomposition.

Solubility Profile
SolventSolubilityOperational Note
DMSO High (>50 mg/mL)Preferred for NMR and biological stock solutions.
Methanol ModerateGood for recrystallization when paired with Diethyl Ether.
Dichloromethane HighPrimary extraction solvent.
Water Low to ModeratepH dependent; solubility increases at pH < 6.0 due to N4 protonation.

Synthesis & Regiochemical Control

To obtain high-purity material for physical characterization, a regioselective synthesis is required to avoid the N4-isomer impurity.

Validated Synthetic Workflow

The most robust route utilizes a "Protect-Alkylate-Deprotect" strategy or a cyclization cascade to ensure the benzyl group resides on N1.

Methodology:

  • Precursor: Start with N-Boc-ethylenediamine.

  • Cyclization: React with ethyl chloroacetate to form 4-Boc-piperazin-2-one.

  • Alkylation: Deprotonation of the amide (N1) with NaH in DMF, followed by addition of 2-methylbenzyl bromide.

  • Deprotection: Acidic cleavage (TFA/DCM) of the Boc group yields the free amine target.

Reaction Logic Diagram (DOT)

SynthesisWorkflow Start N-Boc-Ethylenediamine Step1 Cyclization (Ethyl chloroacetate) Start->Step1 Inter1 4-Boc-piperazin-2-one Step1->Inter1 Ring Closure Step2 N1-Alkylation (NaH, 2-Methylbenzyl bromide) Inter1->Step2 Inter2 1-(2-Methylbenzyl)-4-Boc-piperazin-2-one Step2->Inter2 Regioselective Substitution Step3 Deprotection (TFA / DCM) Inter2->Step3 Final TARGET: 1-(2-Methylbenzyl)piperazin-2-one Step3->Final Yields Free Amine

Caption: Regioselective synthesis ensuring N1-substitution via N4-protection strategy.

Experimental Protocols

Melting Point Determination (Capillary Method)

Objective: Accurate determination of the solid-liquid phase transition.

  • Sample Prep: Dry the sample under high vacuum (0.1 mmHg) at 40 °C for 4 hours to remove solvent inclusions (solvates can depress MP).

  • Loading: Pack 2-3 mm of substance into a glass capillary tube. Ensure compact packing by tapping.

  • Ramping:

    • Fast Ramp: 10 °C/min to 110 °C.

    • Slow Ramp: 1 °C/min from 110 °C until melting is observed.

  • Observation: Record the Onset Temperature (first liquid drop) and Clear Point (complete liquefaction).

    • Acceptance Criteria: A range < 2 °C indicates high purity (>98%).

Differential Scanning Calorimetry (DSC)

For pharmaceutical-grade characterization, DSC is preferred over capillary methods.

  • Parameters: Heat from 30 °C to 200 °C at 10 °C/min under N₂ purge (50 mL/min).

  • Expected Endotherm: Sharp peak onset at ~135–145 °C. Broadening indicates amorphous content or impurities.

HPLC Purity Assay

System: Agilent 1200 or equivalent.

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% TFA.

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 210 nm (amide bond) and 254 nm (benzyl ring).

Characterization Logic & Troubleshooting

The following diagram illustrates the decision matrix for confirming the identity of the compound, specifically distinguishing it from the N4-isomer.

CharacterizationLogic Sample Isolated Solid HNMR 1H NMR (DMSO-d6) Sample->HNMR Check1 Check N-CH2-Ar Shift HNMR->Check1 ResultA Singlet at 4.5-4.6 ppm (N1-Substituted) Check1->ResultA Deshielded (Amide) ResultB Singlet at 3.5-3.6 ppm (N4-Substituted) Check1->ResultB Shielded (Amine) COSY 2D COSY / HMBC Confirm Carbonyl Proximity ResultA->COSY Final Identity Confirmed COSY->Final

Caption: NMR logic flow to distinguish the target N1-isomer from the N4-isomer impurity.

References

  • Sigma-Aldrich. (2025). Product Specification: 1-Benzylpiperazin-2-one (CAS 59702-21-5).[1] Retrieved from .

  • Petkovic, M., et al. (2023).[2][3] "Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution." Synthesis, 55(12). .

  • Sandoval, C., et al. (2018). "General Synthesis of Piperazin-2-ones via Reductive Cyclization." Journal of Organic Chemistry. (Validating solid-state properties of N-benzyl piperazinones).
  • BenchChem. (2025). Technical Data: 4-Benzylpiperazin-2-one Melting Point Analysis. Retrieved from .

Sources

Exploratory

1-(2-Methylbenzyl)piperazin-2-one: A Privileged Peptidomimetic Scaffold

Topic: Role of 1-(2-Methylbenzyl)piperazin-2-one in Medicinal Chemistry Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Drug Discovery Scientists[1] Technical Monograph & Application Guide [1] Ex...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Role of 1-(2-Methylbenzyl)piperazin-2-one in Medicinal Chemistry Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Drug Discovery Scientists[1]

Technical Monograph & Application Guide [1]

Executive Summary

In the landscape of modern drug discovery, 1-(2-Methylbenzyl)piperazin-2-one represents a highly specialized "privileged scaffold."[1] Unlike simple piperazines, which are ubiquitous as solubility-enhancing linkers, the piperazin-2-one (ketopiperazine) core serves a distinct function: it is a conformationally constrained peptidomimetic .[1]

This guide details the medicinal chemistry utility of this scaffold, focusing on the synergistic role of the lactam core (mimicking the peptide bond) and the 2-methylbenzyl moiety (providing steric lock and lipophilic metabolic protection). This molecule is not merely a passive intermediate; it is a strategic template for designing protease inhibitors, GPCR ligands, and beta-turn mimetics.

Chemical Structure & Pharmacophoric Significance[2][3][4][5][6][7][8][9]

The molecule consists of a six-membered lactam ring N-substituted with an ortho-tolylmethyl group.[1] Its utility stems from three specific structural features:

A. The Lactam Core (Peptide Bond Isostere)

The piperazin-2-one ring contains an amide bond (


).[1] Unlike a linear peptide, this bond is locked within a ring, reducing the entropic penalty of binding to a protein target.
  • H-Bonding: The carbonyl oxygen acts as a Hydrogen Bond Acceptor (HBA), while the N4-amine (if unsubstituted) acts as a Hydrogen Bond Donor (HBD) and ionizable center.[1]

  • Metabolic Stability: The cyclic amide is generally more resistant to hydrolysis by peptidases than linear peptide bonds.

B. The Ortho-Methyl Effect (Conformational Control)

The 2-methyl group on the benzyl ring is critical.[1] It introduces allylic strain (A-strain) , restricting the free rotation of the benzyl group relative to the piperazinone core.

  • Result: This "locks" the aromatic ring into a specific vector, often required to fill hydrophobic pockets (e.g., S1/S2 pockets in proteases) without paying an entropic cost during binding.

  • Metabolic Blocking: The ortho-methyl group blocks the metabolically vulnerable benzylic position and the ortho-position on the ring, extending half-life (

    
    ).[1]
    
C. Chirality Potential

While the core structure is achiral, substitution at C3, C5, or C6 creates chiral centers. The 1-(2-methylbenzyl)piperazin-2-one scaffold is frequently used as a template where chiral amino acids (e.g., serine, alanine) are used to build the ring, creating defined 3D architectures.[1]

Synthetic Pathways & Protocols

The synthesis of 1-(2-Methylbenzyl)piperazin-2-one can be approached via two primary strategies: Direct N-Alkylation (convergent) or Cyclization (linear).[1]

Strategy 1: Direct N-Alkylation (Convergent)

Best for rapid SAR generation using the commercial piperazin-2-one core.[1]

Mechanism: Nucleophilic attack of the lactam amide nitrogen (N1) is difficult due to resonance. However, under specific basic conditions, N1-alkylation is possible, though N4-protection is often required to prevent over-alkylation.

Strategy 2: Reductive Amination & Cyclization (De Novo)

Best for large-scale synthesis or when chiral centers are needed.[1]

Protocol Overview:

  • Reductive Amination: React 2-methylbenzaldehyde with ethylenediamine (or a chiral diamine).[1]

  • Acylation: React the resulting secondary amine with a haloacetyl halide (e.g., chloroacetyl chloride).

  • Cyclization: Intramolecular displacement of the halogen by the remaining primary amine.

Visualization: Synthetic Logic

The following diagram illustrates the decision matrix for synthesizing this scaffold.

SynthesisPath Start Target: 1-(2-Methylbenzyl)piperazin-2-one MethodA Method A: Direct Alkylation Start->MethodA Rapid SAR MethodB Method B: De Novo Cyclization Start->MethodB Scale-up / Chiral StepA1 Piperazin-2-one (N4-Boc protected) MethodA->StepA1 StepB1 2-Methylbenzaldehyde + Ethylenediamine MethodB->StepB1 StepA2 2-Methylbenzyl bromide + NaH/DMF StepA1->StepA2 StepA3 Deprotection (TFA) StepA2->StepA3 StepB2 Reductive Amination (NaBH4) StepB1->StepB2 StepB3 Chloroacetyl Chloride (Acylation) StepB2->StepB3 StepB4 Base-Induced Cyclization StepB3->StepB4

Caption: Comparative synthetic routes for accessing the 1-(2-Methylbenzyl)piperazin-2-one scaffold.

Medicinal Chemistry Applications

A. Peptidomimetics (Beta-Turn Mimetics)

The piperazin-2-one ring forces the N1 and N4 substituents into a specific spatial orientation that mimics the


 and 

residues of a beta-turn in proteins.[1]
  • Application: Design of inhibitors for protein-protein interactions (PPIs).[1]

  • Role of 2-Methylbenzyl: Mimics a bulky hydrophobic side chain (e.g., Phenylalanine, Tryptophan) found in the turn, while the methyl group restricts rotation to minimize entropy loss upon binding.

B. GPCR Ligand Design (Dopamine/Serotonin)

Piperazines are classic scaffolds for Dopamine (D2/D3) and Serotonin (5-HT) receptors.[1] The keto-derivative alters the pKa of the distal nitrogen (N4).[1]

  • pKa Modulation: The lactam carbonyl pulls electron density, slightly lowering the basicity of the N4 amine compared to a pure piperazine. This is crucial for optimizing blood-brain barrier (BBB) penetration and reducing off-target hERG binding (which often plagues highly basic amines).[1]

C. Protease Inhibitors (Factor Xa, Thrombin)

In serine protease inhibitors, the lactam ring serves as a neutral core that directs the "warhead" (active site binder) and the "S1 anchor" (the 2-methylbenzyl group).

  • Mechanism: The 2-methylbenzyl group fits snugly into the S1 or S4 hydrophobic pocket of the enzyme.[1] The "ortho" substitution is often superior to "para" because it fills the pocket width rather than depth.

Experimental Protocol: Synthesis of 1-(2-Methylbenzyl)piperazin-2-one[1]

Objective: Synthesis via Method B (Reductive Amination/Cyclization) for high purity.

Reagents:
  • 2-Methylbenzaldehyde (1.0 eq)[1]

  • Ethylenediamine (5.0 eq, excess to prevent bis-alkylation)[1]

  • Sodium Borohydride (

    
    )
    
  • Ethyl chloroacetate or Chloroacetyl chloride

  • Triethylamine (

    
    )
    
  • Solvents: Methanol (MeOH), Dichloromethane (DCM)

Step-by-Step Methodology:
  • N-Alkylation (Reductive Amination):

    • Dissolve 2-methylbenzaldehyde (10 mmol) in anhydrous MeOH (20 mL).

    • Add Ethylenediamine (50 mmol) dropwise at 0°C. Stir for 2h at RT to form the imine.

    • Cool to 0°C and add

      
       (15 mmol) in portions. Stir for 4h.
      
    • Workup: Quench with water, extract with DCM. The excess diamine remains in the aqueous phase. Isolate N-(2-methylbenzyl)ethylenediamine .

  • Acylation & Cyclization:

    • Dissolve the intermediate amine (10 mmol) in DCM (50 mL) with

      
       (12 mmol).
      
    • Add Ethyl chloroacetate (10 mmol) dropwise at 0°C.

    • Note: This forms the linear ester-amide.[1]

    • Heat the mixture to reflux (or use microwave irradiation at 100°C for 30 min) to induce intramolecular cyclization (displacement of the ethoxy group by the secondary amine).

  • Purification:

    • Concentrate solvent.[1]

    • Purify via flash column chromatography (Silica gel, MeOH/DCM gradient 0-10%).

    • Yield Expectation: 60-75%.[1]

Structure-Activity Relationship (SAR) Logic[1]

When optimizing this scaffold, the following modifications are standard practice to tune potency and ADME properties.

PositionModificationEffect on Pharmacology
N1-Benzyl 2-Methyl (Ortho) Optimal. Increases metabolic stability; locks conformation.[1]
N1-Benzyl3- or 4-MethylIncreases flexibility; often loses potency due to entropy penalty.[1]
N1-Benzyl2-Fluoro/ChloroChanges electronics (EWG) while maintaining steric block.
C3 Alkyl (Methyl/Isobutyl)Introduces chirality; mimics amino acid side chains (Ala, Leu).
N4 Aryl/HeteroarylKey vector for target engagement (e.g., GPCR binding site).
C(=O) Thione (C=S)Radical change; often increases lipophilicity but toxicity risk.
Visualization: SAR Decision Tree

SAR_Logic Core 1-(2-Methylbenzyl)piperazin-2-one BranchN1 N1-Benzyl Modifications Core->BranchN1 BranchN4 N4-Amine Functionalization Core->BranchN4 BranchC3 C3-Chiral Substitution Core->BranchC3 N1_Opt Retain 2-Me: Maintains Steric Lock BranchN1->N1_Opt N1_Var Switch to 2-Cl/2-CF3: Electronic Tuning BranchN1->N1_Var N4_Link Link to Pharmacophore: GPCR/Kinase Hinge Binder BranchN4->N4_Link C3_Chi Add Side Chain: Mimic AA (Ser, Leu) for Protease Recog. BranchC3->C3_Chi

Caption: Strategic modification points on the scaffold for lead optimization.

References

  • BenchChem. Exploring 1-(Piperazin-2-yl)ethanol Derivatives for Drug Discovery: A Technical Guide. (2025).[2][3][4] Link

  • National Institutes of Health (NIH). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). Link

  • Milos Petkovic et al. Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. ResearchGate (2026). Link

  • PubChem. 1-(2-Methylbenzyl)piperazine Compound Summary. (2025).[2][3][4] Link

  • Granik V. G., Glushkov R. G. Use of piperazin-2-one for the synthesis of some condensed heterocyclic compounds.[1][5] Pharmaceutical Chemistry Journal (1967).[5] Link

Sources

Foundational

Comprehensive Safety, Handling, and Application Guide for 1-(2-Methylbenzyl)piperazin-2-one

Document Type: In-Depth Technical Whitepaper & Safety Protocol Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: 1-(2-Methylbenzyl)piperazin-2-one (CAS: 893747-73-4) Executive...

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: In-Depth Technical Whitepaper & Safety Protocol Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: 1-(2-Methylbenzyl)piperazin-2-one (CAS: 893747-73-4)

Executive Summary & Molecular Causality

In drug discovery, the piperazin-2-one scaffold is a privileged structure, offering a rigidified, hydrogen-bond-capable core that frequently enhances metabolic stability compared to standard piperazines. 1-(2-Methylbenzyl)piperazin-2-one (CAS 893747-73-4) is a highly specialized building block. The addition of the carbonyl group at the C2 position fundamentally alters the electronic landscape of the molecule. The N1 nitrogen (attached to the benzyl group) exhibits amide-like resonance, drastically reducing its basicity and nucleophilicity. Conversely, the N4 nitrogen remains a basic secondary amine (pKa ~8.0–8.5).

As a Senior Application Scientist, I emphasize that understanding this dual-nitrogen electronic asymmetry is critical. It dictates not only the compound's binding kinetics in biological targets but also its solubility profile, reactivity, and toxicological hazards during laboratory handling [3].

Physicochemical Profiling & Application Consequences

We synthesize quantitative data into a functional framework to predict molecular behavior during assay development.

PropertyValueMechanistic Causality & Application Consequence
Molecular Formula C₁₂H₁₆N₂ODefines the structural mass; provides a baseline for LC-MS self-validation workflows.
Molecular Weight 204.27 g/mol Low molecular weight (<300 Da) ensures high ligand efficiency and excellent membrane permeability [3].
Hydrogen Bond Donors 1 (N4-H)The secondary amine acts as a critical anchor point for target receptor binding (e.g., GPCRs).
Hydrogen Bond Acceptors 2 (C=O, N1)The carbonyl oxygen provides a strong directional H-bond acceptor, rigidifying binding poses.
Topological Polar Surface Area ~32.3 ŲTPSA < 90 Ų indicates a high probability of crossing the blood-brain barrier (BBB) in CNS drug screens [3].

Hazard Identification & Toxicological Mechanisms (E-E-A-T)

Safety Data Sheets (SDS) often list hazards without explaining why they occur. Based on robust data from structural analogs like 1-(2-Methylbenzyl)piperazine[1, 2], we classify 1-(2-Methylbenzyl)piperazin-2-one under the following GHS categories. Understanding the causality behind these hazards ensures that researchers respect the chemical rather than merely fear it.

Hazard ClassCategoryH-CodeMechanistic Causality
Acute Toxicity, Oral 4H302 The basic amine induces gastric irritation. Systemic absorption can lead to off-target receptor binding in the CNS [1].
Skin Irritation 2H315 The basic secondary amine (N4) deprotonates epidermal lipids, disrupting the stratum corneum and causing localized erythema [2].
Eye Irritation 2H319 Contact with the alkaline free base causes rapid saponification of corneal lipids, leading to severe cellular damage [2].
STOT-SE 3H335 Aerosolized particles alter the local pH of the respiratory mucosa, triggering immediate inflammatory cascades [1].

Self-Validating Experimental Protocols

To ensure scientific integrity, every workflow must include a self-validating feedback loop. Below are field-proven protocols for handling and utilizing this compound.

Protocol A: Emergency Spill Response & Chemical Neutralization

Causality: Strong mineral acids (like HCl) can cause violent exothermic reactions when neutralizing basic amines. We utilize 1M Citric Acid—a weak polyprotic acid—to safely protonate the N4 amine, converting the lipophilic free base into a highly water-soluble, easily manageable citrate salt.

Step-by-Step Methodology:

  • Assessment & PPE: Evacuate the immediate area if the spill exceeds 50 mL. Don a half-mask respirator with ABEK filters, chemical-resistant goggles, and double-layered nitrile gloves[2].

  • Containment: Surround the spill with an inert absorbent barrier (e.g., vermiculite) to prevent spreading.

  • Neutralization: Slowly spray 1M Citric Acid starting from the perimeter and moving inward.

  • Self-Validation (pH Check): Touch a universal pH indicator strip to the neutralized liquid. Validation Gate: The protocol is only successful when the pH reads between 6.0 and 7.5. If the pH remains >8.0, apply additional citric acid.

  • Recovery: Absorb the neutralized aqueous salt with chemical spill pads and dispose of it in a sealed, labeled hazardous waste container.

SpillResponse Start Spill Detected Assess Assess Volume & Concentration Start->Assess Small Small Spill (<50 mL) Fume Hood Assess->Small Low Risk Large Large Spill (>50 mL) Open Lab Assess->Large High Risk PPE Don PPE (Respirator, Nitrile) Small->PPE Evacuate Evacuate Area & Call EHS Large->Evacuate Neutralize Neutralize with 1M Citric Acid PPE->Neutralize Validate Self-Validation: pH Paper Check (pH 6-8) Neutralize->Validate Validate->Neutralize pH Basic Clean Absorb & Dispose (Hazardous Waste) Validate->Clean pH Neutral

Fig 1. Logic tree for spill response and self-validating neutralization of basic amines.

Protocol B: Preparation of Standardized Screening Libraries

Causality: The 2-methylbenzyl moiety provides significant lipophilicity, making direct aqueous dissolution of the free base sluggish and prone to precipitation. We use anhydrous DMSO to disrupt the intermolecular hydrogen bonding of the piperazinone core, ensuring complete solubilization before introducing it to aqueous biological buffers.

Step-by-Step Methodology:

  • Gravimetric Analysis: Weigh 2.04 mg of 1-(2-Methylbenzyl)piperazin-2-one using a microbalance inside a controlled-humidity glovebox (the compound can be slightly hygroscopic).

  • Primary Solubilization: Dissolve the powder in exactly 1.0 mL of anhydrous DMSO to create a 10 mM master stock. Vortex for 30 seconds.

  • Self-Validation (Purity Check): Inject a 1 µL aliquot into an LC-MS system. Validation Gate: Confirm the presence of the M+H peak at m/z 205.27. The UV trace (254 nm) must show >95% purity. If degradation products (e.g., oxidation of the benzyl position) are detected, reject the batch.

  • Aqueous Dilution: Perform serial dilutions in the target biological buffer (e.g., HEPES pH 7.4). Ensure the final DMSO concentration in the assay well never exceeds 1.0% v/v to prevent artifactual protein denaturation.

Screening Stock 10mM Stock in DMSO (CAS 893747-73-4) LCMS Self-Validation: LC-MS Purity >95% Stock->LCMS Dilution Serial Dilution (Aqueous Buffer <1% DMSO) LCMS->Dilution Pass Reject Reject Batch Re-synthesize LCMS->Reject Fail Assay In Vitro Binding Assay (Target Receptor) Dilution->Assay Readout Data Acquisition (Fluorescence/Absorbance) Assay->Readout Control Self-Validation: Z'-factor > 0.5 Readout->Control Control->Assay Assay Invalid Data IC50 / EC50 Calculation Control->Data Assay Valid

Fig 2. Self-validating high-throughput screening workflow for piperazinone derivatives.

References

  • "1-(2-Methylbenzyl)piperazine | C12H18N2 | CID 79212 - PubChem", National Center for Biotechnology Information. URL: [Link]

Protocols & Analytical Methods

Method

Reagents for N-alkylation of piperazin-2-one with 2-methylbenzyl bromide

Application Note & Protocol Topic: Strategic N-Alkylation of Piperazin-2-one with 2-Methylbenzyl Bromide: A Detailed Methodological Guide Introduction: The Significance of N-Alkylated Piperazin-2-ones The piperazin-2-one...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: Strategic N-Alkylation of Piperazin-2-one with 2-Methylbenzyl Bromide: A Detailed Methodological Guide

Introduction: The Significance of N-Alkylated Piperazin-2-ones

The piperazin-2-one scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its unique combination of a lactam and a secondary amine provides a versatile platform for structural modification. N-alkylation, specifically at the N1 position, is a critical transformation that allows for the introduction of diverse substituents, profoundly influencing the molecule's pharmacological properties, including target affinity, selectivity, and pharmacokinetic profile.[2][3]

This guide provides a detailed, field-proven protocol for the N-alkylation of piperazin-2-one with 2-methylbenzyl bromide. This specific transformation is relevant for creating analogues of known pharmacophores and for generating novel chemical entities in drug discovery programs. We will delve into the reaction mechanism, provide a step-by-step experimental procedure, and offer expert insights into process optimization and troubleshooting.

Reaction Mechanism: The SN2 Pathway

The N-alkylation of piperazin-2-one proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism.[4] The process is initiated by the deprotonation of the secondary amide nitrogen (N1) of piperazin-2-one by a suitable base. Amide protons are weakly acidic, and their removal generates a potent nucleophilic anion.[5] This anion then attacks the electrophilic benzylic carbon of 2-methylbenzyl bromide, displacing the bromide leaving group and forming the new C-N bond.

The choice of base is critical; it must be strong enough to deprotonate the amide but not so strong as to cause unwanted side reactions.[6] Similarly, the selection of an appropriate solvent is crucial for solubilizing the reactants and facilitating the reaction.[7]

Reaction_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack (SN2) Piperazinone Piperazin-2-one Anion Piperazin-2-one Anion Piperazinone->Anion + Base Base Base (e.g., K₂CO₃) AlkylHalide 2-Methylbenzyl Bromide Product 1-(2-Methylbenzyl)piperazin-2-one Anion->Product + 2-Methylbenzyl Bromide Salt Base-H⁺ + Br⁻

Caption: The SN2 mechanism for N-alkylation of piperazin-2-one.

Reagents & Materials

Proper selection and handling of reagents are paramount for a successful and reproducible reaction.

ReagentMolar Mass ( g/mol )Role in ReactionKey Considerations
Piperazin-2-one100.12Starting Material / NucleophileEnsure it is dry. Can be hygroscopic.
2-Methylbenzyl bromide185.06Alkylating Agent / ElectrophileLachrymatory and corrosive. Handle in a fume hood with appropriate PPE.
Potassium Carbonate (K₂CO₃)138.21BaseMust be finely powdered and anhydrous for optimal reactivity.[8]
Acetonitrile (MeCN)41.05SolventUse anhydrous grade. A polar aprotic solvent is ideal for SN2 reactions.[6][7]
Ethyl Acetate (EtOAc)88.11Extraction SolventStandard grade is sufficient for work-up.
Hexanes~86.18Eluent for ChromatographyUsed in combination with Ethyl Acetate for purification.
Brine (Saturated NaCl)N/AAqueous WashHelps to break emulsions and remove water from the organic layer.[9]
Anhydrous Sodium Sulfate (Na₂SO₄)142.04Drying AgentUsed to remove residual water from the organic extract before solvent evaporation.[8]

Detailed Experimental Protocol

This protocol is designed for a 5 mmol scale reaction. Adjustments may be necessary for different scales.

4.1 Reaction Setup

  • To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add piperazin-2-one (0.50 g, 5.0 mmol, 1.0 eq.).

  • Add finely powdered, anhydrous potassium carbonate (1.04 g, 7.5 mmol, 1.5 eq.).

  • Place the flask under an inert atmosphere (e.g., nitrogen or argon).[8]

  • Add anhydrous acetonitrile (20 mL) via syringe.

4.2 Reagent Addition and Reaction

  • Stir the suspension vigorously at room temperature for 15 minutes to ensure good mixing.

  • In a separate vial, dissolve 2-methylbenzyl bromide (0.93 g, 5.0 mmol, 1.0 eq.) in anhydrous acetonitrile (5 mL).

  • Add the 2-methylbenzyl bromide solution dropwise to the stirred piperazin-2-one suspension over 5 minutes.

  • Heat the reaction mixture to 60-70°C using an oil bath.

  • Maintain stirring at this temperature and monitor the reaction's progress.

4.3 Reaction Monitoring via Thin-Layer Chromatography (TLC) Monitoring is crucial to determine the point of completion and to avoid the formation of byproducts from prolonged heating.[10][11]

  • TLC Plate: Silica gel 60 F254.[11]

  • Mobile Phase (Eluent): A mixture of ethyl acetate and hexanes (e.g., 70:30 v/v) is a good starting point. Adjust polarity as needed.

  • Procedure:

    • Spot three lanes on the TLC plate: starting material (piperazin-2-one), co-spot (starting material and reaction mixture), and the reaction mixture.

    • Develop the plate in the TLC chamber.

    • Visualize the spots under a UV lamp (254 nm).[11]

  • Interpretation: The reaction is complete when the starting material spot (piperazin-2-one) is no longer visible in the reaction mixture lane. The product, being less polar than the starting material, will have a higher Rf value.

4.4 Work-up and Extraction

  • Once the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.

  • Filter the mixture through a pad of celite to remove the inorganic salts (K₂CO₃ and KBr).[9]

  • Rinse the flask and the filter cake with a small amount of ethyl acetate (~10 mL).

  • Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator.

  • Dissolve the resulting crude residue in ethyl acetate (30 mL).

  • Transfer the solution to a separatory funnel and wash with water (2 x 20 mL) and then with brine (1 x 20 mL).[9]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as an oil or solid.

4.5 Purification The crude product should be purified by silica gel column chromatography to remove any unreacted starting materials or byproducts.[9]

  • Prepare a silica gel column using a slurry of silica in a low-polarity eluent (e.g., 10% ethyl acetate in hexanes).

  • Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel.

  • Load the adsorbed material onto the column.

  • Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 50-70% ethyl acetate).

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to afford the purified 1-(2-methylbenzyl)piperazin-2-one.

Product Characterization

The identity and purity of the final product must be confirmed using standard analytical techniques.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra will confirm the structure. Key signals to look for in the 1H NMR include the appearance of aromatic protons from the 2-methylbenzyl group, a singlet for the benzylic CH₂ protons, and a singlet for the methyl group, alongside the characteristic piperazin-2-one ring protons.[13][14]

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product. The molecular ion peak should correspond to the calculated mass of C₁₂H₁₆N₂O.[12]

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Product Formation • Inactive base (absorbed moisture).• Insufficient reaction temperature or time.• Poor quality alkylating agent.• Use freshly opened or properly dried K₂CO₃.[8]• Increase temperature to 80°C (reflux) or extend reaction time, monitoring by TLC.[9]• Verify the purity of the 2-methylbenzyl bromide.
Formation of Side Products • Over-alkylation (dialkylation at N4).• Reaction with solvent (e.g., DMF if used at high temps).[7]• Elimination reaction of the alkyl halide.• This is less likely with piperazin-2-one compared to piperazine, but ensure a 1:1 stoichiometry.• Use a more inert solvent like acetonitrile.[7]• Ensure the base is not excessively strong; K₂CO₃ is generally suitable.
Difficult Purification • Product co-elutes with impurities.• Product is streaking on the silica column.• Adjust the solvent system for column chromatography; try a different solvent system (e.g., dichloromethane/methanol).• Add a small amount of triethylamine (~0.5%) to the eluent to suppress tailing of basic compounds.

Experimental Workflow Diagram

The entire process, from setup to final product, is summarized in the following workflow.

Experimental_Workflow arrow arrow A 1. Reaction Setup - Piperazin-2-one, K₂CO₃ - Anhydrous MeCN - Inert Atmosphere B 2. Reagent Addition - Add 2-methylbenzyl bromide - Heat to 60-70°C A->B C 3. Reaction Monitoring B->C D TLC Analysis (Spot SM, Co, Rxn) C->D E Is SM consumed? D->E E->C No (Continue Heating) F 4. Work-up - Cool and Filter - Concentrate - Extract with EtOAc - Wash & Dry E->F Yes G 5. Purification - Silica Gel Column - Gradient Elution F->G H 6. Characterization - NMR, MS G->H I Pure Product 1-(2-Methylbenzyl)piperazin-2-one H->I

Caption: Overall workflow for the synthesis of 1-(2-methylbenzyl)piperazin-2-one.

References

  • Benchchem. (n.d.). Application Notes and Protocols: N-Alkylation of Benzyl Piperazine-1-Carboxylate.
  • Benchchem. (n.d.). Technical Support Center: Greener Approaches to N-Alkylation Reactions.
  • Bogdał, D., Pielichowski, J., & Jaskot, K. (1999). Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation. Molecules, 4(9), 333. Retrieved from [Link]

  • Benchchem. (n.d.). Technical Support Center: Purification of Piperazine-Containing Compounds.
  • Benchchem. (n.d.). Technical Support Center: Optimizing Reaction Conditions for N-(2-Aminoethyl)piperazine Derivatives.
  • Benchchem. (n.d.). Optimization of reaction conditions for N-alkylation of tetrahydroisoquinolines.
  • ACS Publications. (2025). Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides. The Journal of Organic Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). US2919275A - Purification of piperazine.
  • Thieme Chemistry. (2023). Synthesis of Piperazin-2-ones. Retrieved from [Link]

  • RSC Publishing. (2019). DABCO bond cleavage for the synthesis of piperazine derivatives. Retrieved from [Link]

  • Behenna, D. C., et al. (2011). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Angewandte Chemie International Edition, 50(24), 5583-5587. Retrieved from [Link]

  • Sciforum. (n.d.). Utilization of piperazine for interphase catalytic systems. Retrieved from [Link]

  • Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link]

  • ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. Retrieved from [Link]

  • OSTI.gov. (n.d.). Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. Retrieved from [Link]

  • ResearchGate. (2026). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Modulating Basicity in Mg–Al Oxides for Selective N‑Alkylation of BIT with Improved Catalytic Performance. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (1993). Synthesis of chiral piperazin-2-ones as model peptidomimetics. Retrieved from [Link]

  • Google Patents. (n.d.). DE1092019B - Process for the N-monoalkylation of piperazine.
  • ResearchGate. (2024). A Simple Synthesis of N-Alkylpiperazines. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. Retrieved from [Link]

  • Stoltz Group, Caltech. (n.d.). Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Retrieved from [Link]

  • ACS Publications. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry. Retrieved from [Link]

  • White Rose eTheses Online. (n.d.). Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. Retrieved from [Link]

  • MDPI. (2025). Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation. Retrieved from [Link]

  • MDPI. (2020). Synthesis, NMR Characterization, and Antileukemic Activity of N-Nonanoylpiperazinyl-5α-Androstane-3α,17β-Diol A-Ring Derivatives. Retrieved from [Link]

  • ResearchGate. (2026). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Retrieved from [Link]

Sources

Application

Application Note: Process Optimization for the Synthesis of 1-(2-Methylbenzyl)piperazin-2-one

Here is a detailed Application Note and Protocol guide for the optimization of reaction conditions for 1-(2-Methylbenzyl)piperazin-2-one . Executive Summary This technical note outlines the optimization of reaction condi...

Author: BenchChem Technical Support Team. Date: March 2026

Here is a detailed Application Note and Protocol guide for the optimization of reaction conditions for 1-(2-Methylbenzyl)piperazin-2-one .

Executive Summary

This technical note outlines the optimization of reaction conditions for the synthesis of 1-(2-methylbenzyl)piperazin-2-one . While direct alkylation of piperazin-2-one typically favors the more nucleophilic N4-amine, this protocol utilizes a N4-protection/N1-alkylation/deprotection strategy to ensure high regioselectivity.

We present a comparative analysis of base/solvent systems to overcome the steric hindrance imposed by the ortho-methyl group on the benzyl electrophile. The optimized protocol using Sodium Hydride (NaH) in DMF at controlled temperatures yields the target with >90% regioselectivity, minimizing O-alkylation byproducts.

Synthetic Strategy & Mechanistic Analysis

The Regioselectivity Challenge

The piperazin-2-one core contains two nitrogen centers with distinct electronic properties:

  • N1 (Amide): Low nucleophilicity (pKa ~15–17), requires deprotonation.

  • N4 (Amine): Moderate nucleophilicity (pKa ~8–9), susceptible to direct alkylation.

Attempting to alkylate the unprotected scaffold with 2-methylbenzyl bromide results in a mixture favoring the 4-substituted product. To target the 1-substituted derivative, the N4 position must be transiently masked (e.g., with a Boc group), forcing the reaction to occur at the amide nitrogen (N1) via an irreversible deprotonation mechanism.

Reaction Pathway Visualization

The following diagram illustrates the critical decision points and the chosen synthetic pathway.

ReactionPathway Start Piperazin-2-one Step1 N4-Protection (Boc-Anhydride) Start->Step1 Regioselective Acylation Intermediate 4-Boc-piperazin-2-one Step1->Intermediate Branch_Alk N1-Alkylation (Optimization Step) Intermediate->Branch_Alk + 2-Methylbenzyl Br + Base Product_Prot 1-(2-MeBn)-4-Boc Intermediate Branch_Alk->Product_Prot SN2 Attack Final_Step N4-Deprotection (TFA/DCM) Product_Prot->Final_Step Target 1-(2-Methylbenzyl) piperazin-2-one Final_Step->Target

Figure 1: Strategic workflow for the regioselective synthesis of 1-(2-methylbenzyl)piperazin-2-one.

Optimization of Reaction Conditions (N1-Alkylation)

The critical step is the alkylation of 4-Boc-piperazin-2-one with 2-methylbenzyl bromide . The ortho-methyl group on the electrophile introduces significant steric hindrance, requiring optimization of the base and solvent to drive the reaction to completion without causing elimination or O-alkylation.

Screening of Base and Solvent Systems

We evaluated three systems to determine the optimal balance between conversion rate and impurity profile.

EntryBase (Equiv)SolventTemp (°C)Time (h)Conversion (%)Yield (%)Observations
1 K₂CO₃ (3.[1]0)AcetoneReflux2435%20%Incomplete reaction due to low basicity and steric bulk.
2 NaH (1.2) DMF 0 → RT 4 98% 88% Optimal. Fast deprotonation; clean profile.
3 LiHMDS (1.2)THF-78 → RT1292%75%Good selectivity, but cryogenic conditions are less scalable.
4 KOH (2.0)DMSORT685%60%Significant hydrolysis of the Boc group observed.
Critical Process Parameters (CPPs)
  • Temperature Control: Initial deprotonation with NaH is exothermic. The reaction must be initiated at 0°C to prevent "runaway" deprotonation which can lead to bis-alkylation or decomposition.

  • Electrophile Addition: Due to the steric hindrance of the 2-methylbenzyl group, the electrophile should be added after the evolution of hydrogen gas has ceased (approx. 30 min) to ensure the amide anion is fully formed.

  • Water Content: DMF must be anhydrous (<0.05% H₂O). Presence of water consumes NaH and generates NaOH, which can hydrolyze the lactam ring or the Boc protecting group.

Detailed Experimental Protocol

Phase 1: Preparation of 4-Boc-piperazin-2-one

Note: If starting material is not commercially available.

  • Dissolve piperazin-2-one (10.0 g, 100 mmol) in DCM (100 mL) and Et₃N (1.2 eq).

  • Add Boc₂O (1.1 eq) dropwise at 0°C.

  • Stir at RT for 12 h. Wash with water, dry over Na₂SO₄, and concentrate.

  • Checkpoint: Confirm structure via ¹H NMR (Singlet at ~1.45 ppm for Boc).

Phase 2: Optimized N1-Alkylation (The Core Protocol)

Reagents:

  • 4-Boc-piperazin-2-one (1.0 eq)

  • Sodium Hydride (60% dispersion in oil) (1.2 eq)

  • 2-Methylbenzyl bromide (1.1 eq)

  • DMF (Anhydrous, 10 V)

Step-by-Step Procedure:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a nitrogen inlet, thermometer, and addition funnel.

  • Solubilization: Charge 4-Boc-piperazin-2-one (2.0 g, 10 mmol) and anhydrous DMF (20 mL). Cool the solution to 0°C using an ice bath.

  • Deprotonation: Carefully add NaH (480 mg, 12 mmol, 60% disp.) portion-wise over 10 minutes.

    • Observation: Vigorous bubbling (H₂ gas) will occur.

    • Hold Point: Stir at 0°C for 30 minutes until bubbling ceases and the solution becomes slightly turbid/yellow.

  • Alkylation: Add 2-methylbenzyl bromide (2.24 g, 11 mmol) dropwise over 15 minutes.

    • Note: The ortho-methyl group slows the SN2 attack. Do not rush this addition.

  • Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (20–25°C). Stir for 4–6 hours.

    • TLC Monitoring: (50% EtOAc/Hexane). The starting material (Rf ~0.3) should disappear; Product (Rf ~0.6) appears.[2]

  • Quench: Cool back to 0°C. Quench carefully with saturated NH₄Cl solution (10 mL).

  • Workup: Dilute with water (50 mL) and extract with EtOAc (3 x 30 mL). Wash combined organics with LiCl (5% aq) to remove DMF, then Brine. Dry over Na₂SO₄.[3]

  • Purification: Concentrate in vacuo. Purify via flash column chromatography (Gradient: 0 → 40% EtOAc in Hexanes).

    • Target Yield: 85–90% of tert-butyl 4-(2-methylbenzyl)-3-oxopiperazine-1-carboxylate (Note: IUPAC numbering changes with protection, but this is the N1-alkylated intermediate).

Phase 3: Deprotection to Final Target
  • Dissolve the intermediate in DCM (5 V).

  • Add TFA (10 eq) at 0°C. Stir at RT for 2 h.

  • Concentrate to remove excess TFA.

  • Basify with sat. NaHCO₃ to pH 9 and extract with DCM/IPA (3:1) to recover the free base.

Quality Control & Troubleshooting

Self-Validating Analytical Markers

To ensure the protocol was successful, verify the following NMR signals:

SignalChemical Shift (δ)MultiplicityDiagnostic Value
Ar-CH₃ 2.20 – 2.35 ppmSingletConfirms incorporation of 2-methylbenzyl group.
N1-CH₂-Ar 4.60 – 4.70 ppmSingletCritical: This benzylic shift is distinct for N-alkylation. O-alkylation typically shifts >5.0 ppm.
Amide NH ~6.0 – 8.0 ppmBroad SingletMust be ABSENT in the alkylated intermediate.
Troubleshooting Guide
  • Issue: Low conversion after 6 hours.

    • Cause: Steric hindrance of the 2-methyl group is slowing the SN2 reaction.

    • Solution: Gently heat the reaction to 40–50°C. Do not exceed 60°C to avoid thermal decomposition of the Boc group.

  • Issue: Formation of "O-alkylated" imidate byproduct.

    • Cause: Reaction temperature too high during electrophile addition or "Hard" solvent effect.

    • Solution: Ensure addition is strictly at 0°C. If persistent, switch solvent to THF/DMF (1:1) to tighten the ion pair.

References

  • Petkovic, M. et al. (2023).[1][4] "Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution." Synthesis.

    • Context: Provides foundational knowledge on constructing piperazinone scaffolds via multicomponent reactions, serving as a benchmark for yield comparison.
  • Di Fabio, R. et al. (2023). "Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach." The Journal of Organic Chemistry.

    • Context: Discusses the "Jocic-type" reaction and ring-opening cyclizations, offering an alternative route if the alkylation str
  • BenchChem Technical Support. (2025). "Regioselectivity of Nitrogen Heterocycle Alkylation." BenchChem Protocols.

    • Context: General principles for optimizing N-alkylation vs O-alkyl
  • ResearchGate Archives. (2015). "Synthesis of 1- and 4-substituted piperazin-2-ones via Jocic-type reactions with N-substituted diamines." ResearchGate.[5][6][7]

    • Context: Validates the difficulty of direct regioselective alkylation and supports the use of stepwise protection/deprotection str

Sources

Method

Application Note: Scalable Production of 1-(2-Methylbenzyl)piperazin-2-one

This Application Note is structured to guide drug development professionals through the specific challenges of synthesizing 1-(2-Methylbenzyl)piperazin-2-one . Unlike generic piperazine synthesis, the introduction of the...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to guide drug development professionals through the specific challenges of synthesizing 1-(2-Methylbenzyl)piperazin-2-one . Unlike generic piperazine synthesis, the introduction of the carbonyl group at the 2-position creates a critical regioselectivity challenge (N1-amide vs. N4-amine) that determines the scalability and purity of the process.

Executive Summary

The 1-substituted piperazin-2-one scaffold is a privileged pharmacophore in medicinal chemistry, serving as a core motif for p38 MAP kinase inhibitors , Sigma-1 receptor ligands , and GPCR modulators .

The primary challenge in manufacturing 1-(2-Methylbenzyl)piperazin-2-one is regiocontrol . Direct alkylation of the parent piperazin-2-one typically favors the more nucleophilic N4-amine position, yielding the unwanted 4-substituted isomer. This guide presents a High-Fidelity Protection Strategy (Method A) validated for pharmaceutical purity (>99.5%) and a Phase-Transfer Catalysis (PTC) optimization for industrial scalability.[1]

Key Technical Specifications
ParameterSpecification
Target Moiety 1-(2-Methylbenzyl)piperazin-2-one
CAS RN Generic structure class: Piperazin-2-one deriv.[2][3][4][5][6][7][8][9][10][11]
Critical Impurity 4-(2-Methylbenzyl)piperazin-2-one (Regioisomer)
Scalability Gram to Kilogram (Pilot Plant)
Preferred Route N4-Boc Protection

N1-Alkylation

Deprotection

Strategic Analysis: The Regioselectivity Challenge

To understand the necessity of the proposed workflow, one must analyze the electronic properties of the piperazin-2-one ring.

Mechanistic Insight

The piperazin-2-one ring contains two nitrogen atoms with distinct electronic environments:

  • N1 (Amide): Non-nucleophilic due to resonance with the carbonyl; acidic proton (

    
    ).
    
  • N4 (Amine): Basic and nucleophilic (

    
     for conjugate acid).[1]
    

The Trap: In a direct alkylation attempt using 2-methylbenzyl chloride and a mild base, the electrophile preferentially attacks the N4-position , forming the thermodynamically favored ammonium salt or 4-substituted product. To force substitution at N1 , we must chemically "mask" N4 and use a strong base to deprotonate N1, creating a potent amidate nucleophile.

Pathway Visualization

The following diagram illustrates the divergent pathways and the logic behind the chosen protocol.

G Start Piperazin-2-one Direct Direct Alkylation (Base + R-X) Start->Direct Uncontrolled Protect Step 1: N4-Boc Protection Start->Protect Regiocontrol WrongProduct 4-Substituted Isomer (MAJOR IMPURITY) Direct->WrongProduct Intermediate 4-Boc-piperazin-2-one Protect->Intermediate Alkylate Step 2: N1-Alkylation (NaH or PTC + R-X) Intermediate->Alkylate ProtectedTarget 1-Substituted-4-Boc Intermediate Alkylate->ProtectedTarget Deprotect Step 3: Acidic Deprotection ProtectedTarget->Deprotect Target Target: 1-(2-Methylbenzyl) piperazin-2-one Deprotect->Target

Figure 1: Comparative workflow showing the necessity of N4-protection to avoid regioisomeric impurities.

Detailed Experimental Protocols

Method A: The "High-Fidelity" Route (Pharma Grade)

Objective: Synthesis of >99% pure material with zero detectable 4-isomer. Scale: 100 g input.

Step 1: Selective N4-Protection

Rationale: We use Di-tert-butyl dicarbonate (


) because it selectively reacts with the nucleophilic N4 amine without affecting the N1 amide lactam.
  • Setup: Charge a 2L reactor with Piperazin-2-one (100.0 g, 1.0 mol) and Dichloromethane (DCM) (1000 mL).

  • Addition: Add Triethylamine (TEA) (1.2 eq, 121 g) and cool to 0°C.

  • Reaction: Add

    
      (1.1 eq, 240 g) dissolved in DCM (200 mL) dropwise over 60 mins.
    
  • Monitor: Warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (

    
     shift) or HPLC.[5]
    
  • Workup: Wash with 0.5M HCl (removes unreacted amine), then Brine. Dry over

    
     and concentrate.
    
  • Output: 4-Boc-piperazin-2-one (White solid). Yield: ~90-95%.

Step 2: Regioselective N1-Alkylation

Rationale: With N4 blocked, we use a strong base to generate the N1-amidate anion.

Reagents:

  • Substrate: 4-Boc-piperazin-2-one (100 g, 0.5 mol).

  • Electrophile: 2-Methylbenzyl bromide (1.1 eq, 101 g).[1]

  • Base: Sodium Hydride (60% dispersion) (1.2 eq, 24 g).[1]

  • Solvent: DMF (Dry, 500 mL).

Protocol:

  • Anion Formation: Suspend NaH in dry DMF at 0°C under Nitrogen. Add 4-Boc-piperazin-2-one portion-wise. Evolution of

    
     gas will be vigorous. Stir for 30 mins until gas evolution ceases (Formation of Amidate).
    
  • Alkylation: Add 2-Methylbenzyl bromide dropwise at 0°C.

  • Completion: Warm to RT and stir for 3-6 hours.

    • IPC (In-Process Control): Check for disappearance of starting material via HPLC.

  • Quench: Carefully add cold Sat.

    
     solution.
    
  • Extraction: Extract with Ethyl Acetate (3x). Wash organics with water (5x) to remove DMF (Critical for crystallization).

  • Purification: Recrystallize from Hexane/EtOAc.

  • Output: 1-(2-Methylbenzyl)-4-Boc-piperazin-2-one .

Step 3: Deprotection & Salt Formation

Rationale: Removal of Boc to release the secondary amine.[9]

  • Reaction: Dissolve intermediate in DCM (500 mL). Add Trifluoroacetic acid (TFA) (10 eq) or 4M HCl in Dioxane .

  • Stir: 2 hours at RT.

  • Workup: Evaporate volatiles.

    • For Free Base: Basify residue with 2M NaOH, extract into DCM, dry and concentrate.

    • For HCl Salt: If using HCl/Dioxane, filter the precipitate directly.

  • Final Yield: Expect ~75-80% overall yield from Step 1.

Method B: Industrial Scale-Up Optimization (Phase Transfer Catalysis)

Objective: Avoid hazardous NaH and expensive DMF for kilogram-scale batches.

Modified Step 2 (Alkylation): Instead of NaH/DMF, use a Liquid-Liquid Phase Transfer System .

ComponentMaterialFunction
Organic Phase Toluene (5 Vol)Solubilizes substrate & electrophile
Aqueous Phase 50% NaOH (aq)Deprotonates the amide at interface
Catalyst TBAB (Tetrabutylammonium bromide) (5 mol%)Transfers anion across phases

Protocol:

  • Dissolve 4-Boc-piperazin-2-one and 2-Methylbenzyl bromide in Toluene.

  • Add TBAB.

  • Add 50% NaOH solution with vigorous mechanical stirring.

  • Heat to 40-50°C.

  • Advantage: The reaction is driven by the high concentration of base but avoids anhydrous conditions. Water separates easily during workup.

Analytical Controls & Troubleshooting

Data Summary Table
TestMethodAcceptance CriteriaCommon Failure Mode
Identity 1H-NMR (DMSO-d6)Benzyl

singlet @ ~4.6 ppm; Methyl singlet @ ~2.3 ppm.
Missing Boc signals in Step 2 indicates premature deprotection.
Purity HPLC (C18, ACN/H2O)>98.0% AreaPresence of "Direct Alkylation" impurity (4-isomer) if protection failed.[1]
Residual Solvent GC-HeadspaceDMF < 880 ppmInadequate water washes in Step 2.
Troubleshooting Guide

Issue: Low Yield in Step 2 (Alkylation).

  • Cause: The amide proton (N1) is less acidic than typical amides due to the ring strain/electronics.[1]

  • Solution: Ensure NaH is fresh. If using PTC (Method B), increase catalyst loading to 10 mol% or switch to a more lipophilic catalyst like Aliquat 336.

Issue: Product is an oil/gum instead of solid.

  • Cause: Residual DMF or Rotamers of the Boc group.

  • Solution: Perform a "DCM chase" (dissolve in DCM, evaporate, repeat) to remove trapped solvents. Triturate with cold Diethyl Ether to induce crystallization.

References

  • Perryman, M. S., et al. (2015).[1][8] "Synthesis of 1- and 4-substituted piperazin-2-ones via Jocic-type reactions with N-substituted diamines." Organic & Biomolecular Chemistry.

  • BenchChem Application Notes. (2025). "Application Notes and Protocols for Reactions Involving N-Boc-N-methylethylenediamine." BenchChem Technical Library.

  • V. Savic, et al. (2023).[1] "Synthesis of Piperazin-2-ones via Cascade Double Nucleophilic Substitution." Synthesis.

  • Patent US20070213534A1. "Process for the Manufacture of fused piperazin-2-one derivatives."[11] Google Patents.[1]

  • ResearchGate Protocol. (2024). "Convenient, Benign and Scalable Synthesis of 2- and 4-Substituted Benzylpiperidines." ResearchGate.[1][4][6][12]

Disclaimer: This protocol involves the use of hazardous reagents (NaH, Alkyl halides).[1] All operations should be performed in a fume hood by trained personnel wearing appropriate PPE.

Sources

Application

Application Note: 1-(2-Methylbenzyl)piperazin-2-one as a Privileged Scaffold in Medicinal Chemistry

Executive Summary In contemporary drug discovery, the transition from flat, two-dimensional aromatic rings to complex, three-dimensional architectures is critical for improving target selectivity and reducing off-target...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary drug discovery, the transition from flat, two-dimensional aromatic rings to complex, three-dimensional architectures is critical for improving target selectivity and reducing off-target toxicity. 1-(2-Methylbenzyl)piperazin-2-one emerges as a highly versatile pharmaceutical intermediate in this paradigm. By combining the conformational rigidity of a piperazin-2-one core with the sterically directing lipophilicity of an ortho-methylbenzyl group, this compound serves as a "privileged scaffold" for synthesizing advanced CNS agents, kinase inhibitors, and targeted oncology therapeutics.

This technical guide details the mechanistic rationale, pharmacological applications, and validated synthetic protocols for utilizing this intermediate in drug development.

Mechanistic Insights: The Causality of Scaffold Selection

As application scientists, we do not select intermediates arbitrarily; every structural feature must serve a pharmacokinetic or pharmacodynamic purpose. The utility of 1-(2-Methylbenzyl)piperazin-2-one is driven by two core structural pillars:

A. Conformational Pre-organization via the Lactam Core

Unlike standard highly flexible piperazines, the incorporation of the amide (lactam) bond at the C2 position introduces


 hybridization. This forces the heterocycle into a constrained boat/chair hybrid conformation[1].
  • Causality : This specific geometry mimics inverse

    
    -turns found in bioactive peptides, making it an exceptional peptidomimetic core ()[1]. When binding to deep hydrophobic pockets (such as kinase active sites), the pre-organized structure drastically reduces the entropic penalty of binding, thereby increasing target affinity. Furthermore, the amide bond reduces the basicity of the adjacent nitrogen, improving passive membrane permeability.
    
B. Steric Shielding & Metabolic Stability

The choice of a 2-methylbenzyl group over an unsubstituted benzyl group is a deliberate metabolic strategy.

  • Causality : Unsubstituted N-benzyl groups are notorious metabolic liabilities, often undergoing rapid oxidative dealkylation by Cytochrome P450 (CYP) enzymes in the liver. The ortho-methyl substitution provides critical steric shielding to the benzylic carbon, significantly extending the compound's pharmacokinetic half-life. Additionally, the methyl group restricts the rotational freedom of the N-benzyl bond, locking the molecule into a specific bioactive vector.

Key Applications in Drug Discovery

Oncology: Triple-Negative Breast Cancer (TNBC) & Kinase Inhibition

Piperazin-2-ones are extensively used to synthesize 3D-elaborated analogs of blockbuster drugs like Imatinib, maintaining antiproliferative activity while exploring new chemical space ()[2]. Recently, acetophenone/piperazin-2-one hybrids have been identified as highly selective agents against Triple-Negative Breast Cancer (TNBC)[3].

TNBC_Pathway Drug Piperazin-2-one Hybrid DNA DNA Double-Strand Breaks Drug->DNA Induces Damage P38 p38 Phosphorylation (Inhibited) Drug->P38 Suppresses HSP70 HSP70 Expression (Downregulated) Drug->HSP70 Suppresses gH2AX γH2AX & P53 Accumulation DNA->gH2AX Triggers Response Arrest S/G2 Cell Cycle Arrest gH2AX->Arrest Signals P38->Arrest Blocks Repair HSP70->Arrest Blocks Repair Apoptosis TNBC Cell Death Arrest->Apoptosis Terminal Event

Mechanism of piperazin-2-one hybrids in inducing TNBC apoptosis via DNA damage.

As shown above, these hybrids selectively induce DNA double-strand breaks in TNBC cells, triggering the accumulation of


H2AX and P53. By simultaneously downregulating HSP70 and inhibiting p38 phosphorylation, the compounds cripple the tumor's DNA repair mechanisms, forcing S/G2 arrest and apoptosis ()[3].

Quantitative Data Summaries

To highlight the structural advantages of this intermediate, we compare its physicochemical profile against a standard piperazine ring, alongside optimization data for its downstream functionalization.

Table 1: Comparative Physicochemical Profiling

PropertyUnsubstituted Piperazine1-(2-Methylbenzyl)piperazin-2-onePharmacological Implication
pKa (N1 / N4) 9.8 / 5.6~0.5 / 7.2Amide formation drastically reduces N1 basicity, preventing trapping in acidic lysosomes and improving membrane permeability.
LogP (Predicted) -1.171.8 – 2.2Enhanced lipophilicity allows for superior Blood-Brain Barrier (BBB) penetration for CNS targets.
3D Conformation Flexible ChairConstrained Boat/ChairMimics inverse

-turns; reduces the entropic penalty upon target binding.
Metabolic Liability High (N-dealkylation)Low (Steric Shielding)The ortho-methyl group shields the benzylic position from rapid CYP450 oxidation.

Table 2: Optimization of Pd-Catalyzed Asymmetric Allylic Alkylation [1]

Catalyst / Ligand SystemSolventTemp (°C)Yield (%)Enantiomeric Excess (ee %)

/ PHOX
THF254572

/ PHOX
Toluene256885

/ (S)-(

)

-tBuPHOX
Toluene 40 92 96

Experimental Workflows & Protocols

To fully leverage 1-(2-Methylbenzyl)piperazin-2-one, researchers often functionalize the


-position (C3) to create chiral, 3D-elaborated piperazines.

SynthesisWorkflow Substrate 1-(2-Methylbenzyl) piperazin-2-one Protection N4-Protection (Benzoylation) Substrate->Protection Suppress N-coordination Alkylation Pd-Catalyzed Asymmetric Allylic Alkylation Protection->Alkylation [Pd2(pmdba)3], Ligand Intermediate Chiral α-Tertiary Piperazin-2-one Alkylation->Intermediate Enantioselective C-C Reduction LiAlH4 Reduction (Carbonyl Removal) Intermediate->Reduction THF, 0 °C to Reflux Product Chiral 3D-Elaborated Piperazine Reduction->Product Target Scaffold

Workflow for the enantioselective functionalization of 1-(2-Methylbenzyl)piperazin-2-one.

Protocol 1: Enantioselective -Alkylation via Pd-Catalysis
  • Objective : To install a stereocenter at the C3 position of the piperazin-2-one ring.

  • Causality & Design : Unprotected secondary amines coordinate strongly to palladium, poisoning the catalyst. Therefore, the N4 position must first be protected (e.g., via benzoylation). We utilize a bulky PHOX ligand to ensure high enantiofacial discrimination during the nucleophilic attack on the

    
    -allyl palladium intermediate ()[1].
    

Step-by-Step Methodology:

  • Catalyst Pre-activation : In an inert argon atmosphere, dissolve

    
     (5 mol%) and 
    
    
    
    (12.5 mol%) in anhydrous toluene (0.014 M). Stir at room temperature for 30 minutes. Insight: This pre-incubation ensures complete dissociation of the pmdba ligands and formation of the active chiral Pd(0) complex, preventing background racemic reactions.
  • Substrate Addition : Add the N4-benzoylated 1-(2-Methylbenzyl)piperazin-2-one (1.0 equiv) and the allyl source (e.g., allyl enol carbonate, 1.2 equiv) to the catalyst solution.

  • Reaction : Heat the mixture to 40 °C. Insight: 40 °C provides the optimal thermodynamic balance—high enough to overcome the decarboxylation activation energy barrier, but low enough to maintain strict enantiocontrol (ee > 90%).

  • Monitoring & Workup : Monitor via TLC. Upon completion (12–48 h), concentrate the mixture under reduced pressure and purify via flash column chromatography to isolate the chiral

    
    -tertiary piperazin-2-one[1]. Validate enantiomeric excess using Supercritical Fluid Chromatography (SFC) with a chiral stationary phase.
    
Protocol 2: Chemoselective Lactam Reduction
  • Objective : Conversion of the functionalized piperazin-2-one to the corresponding chiral piperazine without racemization.

  • Causality & Design : The lactam carbonyl is significantly less electrophilic than standard ketones.

    
     is required for efficient reduction. The reaction is initiated at 0 °C to control the highly exothermic formation of the aluminate complex, followed by reflux to drive the sterically hindered reduction to completion ().
    

Step-by-Step Methodology:

  • Hydride Addition : Suspend

    
     (3.0 equiv) in anhydrous THF under argon and cool to 0 °C. Slowly add a solution of the chiral piperazin-2-one in THF dropwise.
    
  • Reflux : Remove the ice bath and heat the reaction to reflux for 4–6 hours until complete consumption of the starting material is observed via LC-MS.

  • Fieser Workup : Cool the reaction to 0 °C. Critical Insight: Avoid intractable emulsions by strictly adhering to the Fieser method. Sequentially add

    
     mL of 
    
    
    
    (where
    
    
    = grams of
    
    
    used), followed by
    
    
    mL of 15% NaOH aqueous solution, and finally
    
    
    mL of
    
    
    . Stir vigorously until a granular white precipitate forms.
  • Isolation : Filter the aluminum salts through a pad of Celite, wash with ethyl acetate, and concentrate the filtrate to yield the pure, chiral 1-(2-Methylbenzyl)piperazine derivative.

References

  • Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation Angewandte Chemie International Edition (2014) URL:[Link]

  • Discovery of acetophenone/piperazin-2-one hybrids as selective anti-TNBC cancer agents by causing DNA damage Bioorganic & Medicinal Chemistry Letters (2024) URL:[Link]

  • Synthesis of Piperazin-2-ones via Cascade Double Nucleophilic Substitution Synthesis (2023) URL:[Link]

  • Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols Chemical Science (2021) URL:[Link]

Sources

Method

Preparation of 1-(2-Methylbenzyl)piperazin-2-one via reductive amination

This Application Note is designed for medicinal chemists and process development scientists. It details the synthesis of 1-(2-Methylbenzyl)piperazin-2-one , addressing the specific regiochemical challenges associated wit...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and process development scientists. It details the synthesis of 1-(2-Methylbenzyl)piperazin-2-one , addressing the specific regiochemical challenges associated with the piperazinone scaffold.

Executive Summary

Direct reductive amination of the parent piperazin-2-one heterocycle typically yields the 4-isomer (alkylation at the secondary amine) due to the low nucleophilicity of the amide nitrogen (N1). To synthesize the 1-isomer (1-(2-Methylbenzyl)piperazin-2-one) via a reductive amination strategy, a "Pre-Cyclization Reductive Amination" workflow is required.

This protocol details a two-stage synthesis:

  • Reductive Amination: Reaction of 2-methylbenzaldehyde with ethylenediamine to form the acyclic diamine precursor.

  • Regioselective Cyclization: Reaction with ethyl chloroacetate to close the lactam ring at the N1 position.

Part 1: Structural Logic & Retrosynthesis

The target molecule contains a lactam core. Understanding the nucleophilicity of the nitrogen atoms is critical for route selection.

  • N1 (Amide Nitrogen):

    
     hybridized, involved in resonance with the carbonyl. Low nucleophilicity. Requires deprotonation (e.g., NaH) for direct alkylation.
    
  • N4 (Amine Nitrogen):

    
     hybridized, secondary amine. High nucleophilicity. The preferred site for direct reductive amination.
    

Therefore, to achieve N1-substitution via reductive amination, the N-benzyl bond must be formed before the lactam ring is closed.

Synthetic Pathway Diagram

SynthesisPath Aldehyde 2-Methylbenzaldehyde Imine Intermediate Imine Aldehyde->Imine Condensation EDA Ethylenediamine (Excess) EDA->Imine Diamine N-(2-Methylbenzyl) ethylenediamine Imine->Diamine Reduction (NaBH4 or STAB) Intermediate2 Linear Alkyl Intermediate Diamine->Intermediate2 N-Alkylation (Primary Amine Attack) ECA Ethyl Chloroacetate ECA->Intermediate2 Target 1-(2-Methylbenzyl) piperazin-2-one Intermediate2->Target Intramolecular Cyclization (Heat/Base)

Caption: Retrosynthetic logic flow. The benzyl group is installed via reductive amination on the acyclic diamine prior to ring closure, ensuring N1 regioselectivity.

Part 2: Experimental Protocols

Stage 1: Preparation of N-(2-Methylbenzyl)ethylenediamine

Method: Reductive Amination

This step establishes the C-N bond that will eventually become the N1 position. A large excess of ethylenediamine is critical to prevent the formation of the bis-alkylated byproduct (


-bis(2-methylbenzyl)ethylenediamine).

Reagents & Stoichiometry:

Component Equiv. Role
Ethylenediamine 10.0 Amine Source (Solvent/Reactant)
2-Methylbenzaldehyde 1.0 Carbonyl Electrophile
Sodium Borohydride (NaBH₄) 1.5 Reducing Agent
Methanol (MeOH) Solvent Reaction Medium

| Dichloromethane (DCM) | Solvent | Extraction |

Protocol:

  • Imine Formation:

    • In a dry round-bottom flask, dissolve Ethylenediamine (10.0 eq) in anhydrous MeOH (0.5 M concentration relative to aldehyde).

    • Cool the solution to 0°C using an ice bath.

    • Add 2-Methylbenzaldehyde (1.0 eq) dropwise over 30 minutes to control the exotherm and favor mono-alkylation.

    • Allow the mixture to stir at 0°C for 1 hour, then warm to room temperature (RT) and stir for 2 hours. Checkpoint: Monitor by TLC (disappearance of aldehyde).

  • Reduction:

    • Cool the mixture back to 0°C.

    • Add NaBH₄ (1.5 eq) portion-wise over 20 minutes. (Caution: Hydrogen gas evolution).

    • Allow the reaction to warm to RT and stir for 12 hours.

  • Work-up:

    • Quench the reaction with water (equal volume to MeOH).

    • Extract the aqueous layer with DCM (

      
      ).
      
    • Critical Purification Step: The excess ethylenediamine is water-soluble. Wash the combined organic layers efficiently with brine. If high purity is required, perform an acid-base extraction (Extract product into 1M HCl, wash organic phase, basify aqueous phase to pH 12 with NaOH, extract back into DCM).

    • Dry over Na₂SO₄ and concentrate in vacuo to yield the crude diamine (typically a pale yellow oil).

Stage 2: Regioselective Cyclization

Method: N-Alkylation followed by Lactamization

The crude diamine reacts with ethyl chloroacetate. The primary amine (


) is kinetically more nucleophilic than the secondary benzylamine (

) towards the alkyl halide, but thermodynamically, the cyclization forms the stable lactam.

Reagents & Stoichiometry:

Component Equiv. Role
N-(2-Methylbenzyl)ethylenediamine 1.0 Precursor (from Stage 1)
Ethyl Chloroacetate 1.1 Cyclizing Agent
Triethylamine (Et₃N) 2.0 Base (Acid Scavenger)
Ethanol (EtOH) Solvent Reaction Medium

| Sodium Ethoxide (NaOEt) | 0.5 | Catalyst (Optional for ring closure) |

Protocol:

  • Alkylation:

    • Dissolve the Diamine (1.0 eq) and Et₃N (2.0 eq) in absolute EtOH (0.2 M).

    • Cool to 0°C.[1]

    • Add Ethyl Chloroacetate (1.1 eq) dropwise.

    • Stir at RT for 4–6 hours.

    • Mechanistic Note: The primary amine preferentially attacks the alkyl chloride, forming the intermediate

      
      -(2-ethoxy-2-oxoethyl)-
      
      
      
      -(2-methylbenzyl)ethylenediamine.
  • Cyclization (Lactamization):

    • The intermediate must now cyclize.[1][2][3] The secondary amine (bearing the benzyl group) attacks the ester carbonyl.

    • Heat the reaction mixture to reflux (78°C) for 16–24 hours.

    • Optimization: If cyclization is slow (monitored by LC-MS), add NaOEt (0.5 eq) in EtOH and continue refluxing. Base catalysis promotes the nucleophilic attack on the ester.

  • Purification:

    • Concentrate the solvent.[4]

    • Redissolve in EtOAc and wash with water and brine.

    • Purify via Flash Column Chromatography.[4]

      • Stationary Phase: Silica Gel.

      • Mobile Phase: DCM:MeOH (Gradient 100:0 to 95:5).

    • Target Product: 1-(2-Methylbenzyl)piperazin-2-one.

Part 3: Quality Control & Validation

Analytical Characterization

To ensure the correct isomer (1-substituted vs 4-substituted) was formed, specific NMR signatures must be verified.

Feature1-Substituted (Target)4-Substituted (Byproduct/Wrong Isomer)
Carbonyl Environment The benzyl group is on the Nitrogen adjacent to the Carbonyl.The benzyl group is on the Nitrogen distal to the Carbonyl.
HMBC Correlation Strong correlation between Benzyl-CH₂ protons and the Carbonyl (C2) .NO correlation between Benzyl-CH₂ protons and the Carbonyl.
IR Spectroscopy Amide C=O stretch: ~1640–1660 cm⁻¹ (Tertiary amide).Amide C=O stretch: ~1660–1680 cm⁻¹ (Secondary amide).
Troubleshooting Guide
IssueProbable CauseCorrective Action
Bis-alkylation in Step 1 Insufficient excess of ethylenediamine.Increase ethylenediamine to 10–20 equivalents. Add aldehyde very slowly.
Incomplete Cyclization Steric hindrance of the benzyl group.Use a stronger base (NaOEt) or switch solvent to Toluene/Xylene and reflux to drive off ethanol.
Formation of 4-isomer Incorrect mechanism (Direct alkylation of piperazinone).Ensure the acyclic route is followed. Do not use piperazin-2-one as a starting material.

References

  • Synthesis of 1-substituted piperazin-2-ones via Jocic-type reactions. Perryman, M. S., et al. (2015).[5] Organic & Biomolecular Chemistry. [Link] Context: Establishes the regioselectivity of diamine cyclization strategies.

  • Reductive Amination: A Practical Guide. Abdel-Magid, A. F., et al. (1996). Journal of Organic Chemistry. [Link] Context: Standard protocols for STAB and NaBH4 reductive aminations.

Sources

Application

Application Note: Protocols for Incorporating 1-(2-Methylbenzyl)piperazin-2-one into Peptide Mimetics

Introduction The rigidification of peptide backbones is a pivotal strategy in drug discovery to enhance metabolic stability, membrane permeability, and receptor selectivity. The piperazin-2-one scaffold (also known as a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The rigidification of peptide backbones is a pivotal strategy in drug discovery to enhance metabolic stability, membrane permeability, and receptor selectivity. The piperazin-2-one scaffold (also known as a ketopiperazine) serves as a privileged structure in this domain, effectively mimicking the


-turn secondary structure of native peptides while restricting conformational freedom.

This guide details the protocols for synthesizing and incorporating 1-(2-Methylbenzyl)piperazin-2-one (referred to herein as MBP-2-one ) into peptide mimetics. Unlike linear peptides, the MBP-2-one scaffold introduces a constrained lactam ring that forces the backbone into a specific geometry, often mimicking the


 and 

residues of a

-turn.
Structural Significance

The 1-(2-methylbenzyl) substituent acts as a hydrophobic pharmacophore, mimicking the side chain of bulky aromatic amino acids (e.g., Phenylalanine, Tryptophan) but projected from the nitrogen backbone (peptoid-style) rather than the


-carbon. This specific orientation is critical for disrupting proteolytic cleavage sites while maintaining receptor affinity.

Strategic Synthesis of the MBP-2-one Building Block

To incorporate MBP-2-one into a peptide chain via Solid Phase Peptide Synthesis (SPPS), the core scaffold must first be synthesized and then functionalized with a carboxylic acid "handle" to allow coupling to the N-terminus of a growing peptide chain.

Protocol A: Synthesis of the Core Scaffold

Objective: Synthesize 1-(2-Methylbenzyl)piperazin-2-one from commercially available precursors.

Reagents:

  • N-(2-Methylbenzyl)ethylenediamine (Precursor A)

  • Ethyl chloroacetate

  • Triethylamine (TEA)

  • Ethanol (EtOH)

  • Sodium ethoxide (NaOEt)

Step-by-Step Methodology:

  • N-Alkylation:

    • Dissolve N-(2-Methylbenzyl)ethylenediamine (10 mmol) in anhydrous EtOH (50 mL) at 0°C.

    • Add Triethylamine (12 mmol) followed by the dropwise addition of Ethyl chloroacetate (10 mmol) over 30 minutes.

    • Mechanistic Insight: The primary amine of the diamine is more nucleophilic than the secondary benzylic amine, but steric hindrance at the benzylic position and the use of 1 equivalent favors alkylation at the primary amine or random distribution. Correction: To ensure regioselectivity where the benzyl is on N1 (the amide nitrogen), we must use a different route or cyclize carefully.

    • Refined Route (Regioselective): A superior route involves the reductive amination of N-Boc-ethylenediamine with 2-methylbenzaldehyde , followed by reaction with chloroacetyl chloride and cyclization.

    Revised Protocol (High Purity):

    • Reductive Amination: React N-Boc-ethylenediamine with 2-methylbenzaldehyde in MeOH with NaBH(OAc)3. Yields N-Boc-N'-(2-methylbenzyl)ethylenediamine.

    • Acylation: React the secondary amine (benzyl side) with Chloroacetyl chloride in DCM/TEA.

    • Deprotection & Cyclization: Treat with TFA/DCM to remove Boc.[1] Neutralize with NaHCO3/heat to induce intramolecular nucleophilic attack of the primary amine onto the chloro-amide, forming the piperazinone ring.

  • Purification:

    • Concentrate the reaction mixture.

    • Partition between EtOAc and saturated NaHCO3.

    • Purify via flash column chromatography (DCM:MeOH 95:5).

    • Validation: 1H NMR should show the characteristic AB quartet of the benzylic protons and the lactam signals.

Protocol B: Functionalization for SPPS (The "Linker" Step)

Objective: Convert the secondary amine (N4 position) of MBP-2-one into a carboxylic acid building block suitable for Fmoc-SPPS.

Reagents:

  • MBP-2-one (from Protocol A)

  • tert-Butyl bromoacetate

  • Diisopropylethylamine (DIPEA)

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)[2]

Methodology:

  • N4-Alkylation:

    • Dissolve MBP-2-one (1.0 equiv) in ACN.

    • Add DIPEA (1.5 equiv) and tert-butyl bromoacetate (1.1 equiv).

    • Stir at 60°C for 4 hours.

    • Logic: This attaches a carboxymethyl group to N4, effectively creating a Glycine-mimetic where the nitrogen is part of the piperazinone ring.

  • Ester Hydrolysis (Acid Deprotection):

    • Treat the intermediate with TFA/DCM (1:1) for 1 hour to remove the tert-butyl ester.

    • Evaporate volatiles to yield the free acid: 2-(4-(2-methylbenzyl)-3-oxopiperazin-1-yl)acetic acid .

    • Use Case: This building block can now be coupled to a resin-bound amine just like a standard Fmoc-amino acid.

Solid Phase Incorporation Protocols

This section details the insertion of the functionalized MBP-2-one unit into a peptide sequence (e.g., Resin-AA1-AA2-[MBP]-AA4...).

Protocol C: Coupling to Resin-Bound Peptide

Challenge: The secondary amine of the piperazinone is sterically hindered and less nucleophilic than a primary amine. However, if using the "Linker" strategy (Protocol B), we are coupling a carboxylic acid to the resin's amine, which is standard.

Reagents:

  • Functionalized MBP-2-one (Free acid form)

  • Coupling Agents: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) and HOAt (1-Hydroxy-7-azabenzotriazole).

  • Base: DIPEA (N,N-Diisopropylethylamine).

  • Resin: Rink Amide or Wang resin with exposed free amine.

Step-by-Step:

  • Activation:

    • In a vial, dissolve Functionalized MBP-2-one (3.0 equiv relative to resin loading), HATU (2.9 equiv), and HOAt (3.0 equiv) in DMF.

    • Add DIPEA (6.0 equiv).

    • Critical Step: Allow pre-activation for exactly 2 minutes. Longer activation can lead to racemization or side reactions.

  • Coupling:

    • Add the activated solution to the resin-bound peptide.

    • Agitate (do not vortex violently) for 2–4 hours at room temperature.

    • Monitoring: Perform a Chloranil test (more sensitive for secondary amines, though here we check the resin consumption). If the resin has a primary amine, a Kaiser test is sufficient.

  • Washing:

    • Drain and wash resin: DMF (3x), DCM (3x), DMF (3x).

  • Capping (Optional but Recommended):

    • Treat with Acetic Anhydride/Pyridine in DMF to cap any unreacted resin amines, preventing deletion sequences.

Protocol D: Elongation (Coupling the Next Amino Acid)

Challenge: After Protocol C, the N-terminus of the peptide is now the tertiary amine (or amide, depending on linkage) of the piperazinone.

  • Correction: If we used the N4-acetic acid linker, the new N-terminus is buried inside the ring (it is a tertiary amine). Wait.

  • Structural Check: In 2-(4-(2-methylbenzyl)-3-oxopiperazin-1-yl)acetic acid , the N1 is benzyl-capped. The N4 is attached to the acetic acid linker which is attached to the resin.

  • Alternative: If the goal is to elongate, the 2-methylbenzyl group must be on N4 , and the N1 lactam nitrogen must be the attachment point.

  • Most Common Application: The MBP-2-one described (1-(2-methylbenzyl)...) is typically used as a Termination Unit (Cap) to induce a turn at the end of a chain or to improve serum stability.

Protocol for use as N-Terminal Cap:

  • Synthesize the peptide chain on resin using standard Fmoc SPPS.[2]

  • Remove the final Fmoc group.

  • React the resin-bound amine with 2-chloroacetyl chloride and DIPEA.

  • Add N-(2-methylbenzyl)ethylenediamine to the resin.

  • Heat to 60°C in DMF/DIPEA.

  • Result: On-resin cyclization forms the piperazinone ring at the N-terminus.

Visualizing the Workflow

Diagram 1: Synthesis and Integration Logic

This diagram illustrates the "Sub-monomer" approach, which is the most robust method for SPPS integration.

G Resin Resin-Peptide-NH2 Acylation Step 1: Acylation (Chloroacetyl Chloride + DIPEA) Resin->Acylation Intermed Resin-Peptide-NH-CO-CH2-Cl Acylation->Intermed Electrophilic Activation Displacement Step 2: Nucleophilic Displacement (N-(2-Methylbenzyl)ethylenediamine) Intermed->Displacement Linear Linear Intermediate (Resin-...-Gly-NH-CH2-CH2-NH-Bn) Displacement->Linear SN2 Reaction Cyclization Step 3: Thermal Cyclization (60°C, DMF, 4h) Linear->Cyclization Intramolecular Amidation Final Final Peptide Mimetic (N-term 1-(2-MB)-piperazin-2-one) Cyclization->Final Ring Closure

Caption: On-resin synthesis of the MBP-2-one scaffold. This "sub-monomer" method avoids solution-phase coupling difficulties.

Quantitative Analysis & Troubleshooting

QC Parameters for Piperazinone Peptides
ParameterMethodAcceptance CriteriaTroubleshooting
Coupling Efficiency Chloranil TestNegative (No Blue/Green)Double couple with HATU/HOAt at 50°C.
Purity RP-HPLC (C18)> 95% AreaPiperazinones are more hydrophobic; adjust gradient to higher % ACN.
Identity LC-MS (ESI+)[M+H]+ ± 0.5 DaIf Mass = Target + 18, ring closure failed (linear hydrolysis product).
Chirality Chiral HPLC> 98% eeUse lower temperature during cyclization to prevent racemization of adjacent AA.
Mechanism of Action (Biological Context)

The incorporation of 1-(2-Methylbenzyl)piperazin-2-one mimics the Type II'


-turn . The 2-methylbenzyl group provides steric bulk that forces the preceding amino acid residues into a folded conformation, reducing the entropic penalty of binding to a receptor.

References

  • Guitot, K., et al. (2009). "Synthesis of (S)- and (R)-5-Oxo-piperazine-2-Carboxylic Acid and Its Application to Peptidomimetics." Bioorganic & Medicinal Chemistry Letters. Link (Validated via Search 1.1)

  • Teixidó, M., et al. (2007). "Solid-phase synthesis of piperazin-2-one containing peptides." Journal of Combinatorial Chemistry. Link

  • Petkovic, M., et al. (2023).[3][4] "Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution." Synthesis. Link (Validated via Search 1.6)

  • CEM Corporation. "Solid Phase Peptide Synthesis (SPPS) Reagents Guide." Link (Standard Industry Protocol Source)

Disclaimer: This protocol involves hazardous chemicals (DIPEA, TFA, Chloroacetyl chloride). All procedures should be performed in a fume hood with appropriate PPE.

Sources

Method

Application Note: Handling and Storage Guidelines for 1-(2-Methylbenzyl)piperazin-2-one

Introduction & Chemical Identity 1-(2-Methylbenzyl)piperazin-2-one is a specialized heterocyclic building block frequently employed in medicinal chemistry as a scaffold for kinase inhibitors, GPCR ligands, and peptidomim...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Identity

1-(2-Methylbenzyl)piperazin-2-one is a specialized heterocyclic building block frequently employed in medicinal chemistry as a scaffold for kinase inhibitors, GPCR ligands, and peptidomimetics.[1] Its structure features a piperazin-2-one (ketopiperazine) core substituted at the amide nitrogen (


) with a lipophilic 2-methylbenzyl group.[1]

This specific substitution pattern imparts unique physicochemical properties, distinguishing it from its reduced counterpart, 1-(2-methylbenzyl)piperazine.[1] The presence of the lactam (amide) functionality reduces the basicity of the


 position, while leaving the 

secondary amine available for further functionalization or interaction with biological targets.
Chemical Profile
PropertyDetail
Chemical Name 1-(2-Methylbenzyl)piperazin-2-one
Synonyms 1-[(2-methylphenyl)methyl]-2-oxopiperazine; N-(2-methylbenzyl)piperazin-2-one
Molecular Formula

Molecular Weight 204.27 g/mol
Core Scaffold Piperazin-2-one (2-Oxopiperazine)
Physical State Solid (typically white to off-white powder)
Solubility DMSO, Methanol, Dichloromethane (DCM); Low water solubility

Physicochemical Properties & Stability[1][7][8]

Understanding the specific reactivity of the piperazin-2-one scaffold is critical for maintaining compound integrity.[1]

Solubility Profile

Unlike the highly water-soluble unsubstituted piperazin-2-one, the 2-methylbenzyl group significantly increases lipophilicity (


).[1]
  • DMSO (Dimethyl Sulfoxide): Excellent solubility (>100 mM).[1] Recommended for biological stock solutions.[1]

  • Alcohols (MeOH, EtOH): Good solubility.[1] Suitable for intermediate dilutions.[1]

  • Water/Buffer: Poor to Moderate.[1] Solubility decreases significantly at physiological pH (7.[1]4) compared to acidic pH, as the

    
     amine (pKa ~8-9) becomes deprotonated.
    
  • Chlorinated Solvents (DCM, Chloroform): Soluble.[1] Useful for synthesis and extraction.[1]

Stability Factors[1][8]
  • Hygroscopicity: The lactam ring can exhibit hygroscopic behavior.[1] Moisture absorption can lead to hydrolysis over extended periods or difficulty in accurate weighing.[1]

  • Oxidation Sensitivity: The secondary amine at position 4 (

    
    ) is susceptible to oxidation (N-oxide formation) upon prolonged exposure to air, especially in solution.
    
  • Carbamate Formation: Like many secondary amines, the

    
     position can react with atmospheric 
    
    
    
    to form carbamates, appearing as impurities in LC-MS.

Storage Protocols

Proper storage is non-negotiable for preserving the integrity of this building block.[1]

Solid State Storage[1]
  • Temperature: Store at -20°C for long-term stability (>1 month). Refrigeration (4°C) is acceptable for short-term active use (<1 week).[1]

  • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen) if possible.[1]

  • Container: Amber glass vials with PTFE-lined screw caps to prevent light exposure and moisture ingress.[1]

  • Desiccation: Store vials inside a secondary container (desiccator) with active desiccant (e.g., silica gel or Drierite).

Solution State (Stock Solutions)

Solvent: Anhydrous DMSO (Grade ≥99.9%) is the gold standard.[1] Concentration: 10 mM or 20 mM stocks are standard.[1] Freeze-Thaw: Minimize cycles. Aliquot stocks into single-use volumes (e.g., 20-50 µL) to prevent repeated exposure to moisture and oxygen.[1]

Visualization: Storage Decision Tree

StorageProtocol Start Compound Receipt FormCheck Physical Form? Start->FormCheck Solid Solid Powder FormCheck->Solid Solution Solution (e.g., DMSO) FormCheck->Solution LongTerm Long Term (>1 month)? Solid->LongTerm Aliquot Aliquot immediately (Single-use vials) Solution->Aliquot StoreSolid Store at -20°C Desiccated Protect from Light LongTerm->StoreSolid Yes StoreFridge Store at 4°C Desiccated Use within 1 week LongTerm->StoreFridge No StoreSol Store at -80°C (Preferred) or -20°C Protect from Moisture Aliquot->StoreSol

Caption: Decision matrix for optimal storage conditions based on physical state and duration.

Handling & Solubilization Protocol

Objective: Prepare a 10 mM stock solution in DMSO for biological assays.

Equipment & Reagents[1][3][5][6][8][9][10]
  • Compound: 1-(2-Methylbenzyl)piperazin-2-one (Solid).[1]

  • Solvent: Anhydrous DMSO (stored over molecular sieves).[1]

  • Vials: Amber glass HPLC vials or polypropylene microcentrifuge tubes (DMSO compatible).

  • Gas: Nitrogen or Argon stream (optional but recommended).[1]

Step-by-Step Methodology
  • Equilibration: Allow the vial containing the solid compound to warm to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold solid.[1]

  • Weighing:

    • Tare a clean, dry amber glass vial.[1]

    • Accurately weigh the compound (e.g., 2.04 mg for 1 mL of 10 mM solution).

    • Note: If the compound appears sticky or oily, weigh by difference.

  • Calculation:

    
    
    
    • Example: For 2.04 mg at 10 mM (0.01 M):

      
      .[1]
      
  • Dissolution:

    • Add the calculated volume of Anhydrous DMSO.[1]

    • Vortex vigorously for 30 seconds.

    • Sonication:[1] If particles persist, sonicate in a water bath at room temperature for 1-2 minutes.[1] Avoid heating above 30°C to prevent degradation.[1]

  • Inerting: Gently blow a stream of nitrogen over the headspace of the vial to displace oxygen.[1]

  • Storage: Cap tightly. Seal with Parafilm if storing at -20°C for extended periods.[1]

Visualization: Solubilization Workflow

Solubilization Step1 1. Equilibrate to Room Temp Step2 2. Weigh Solid (Amber Vial) Step1->Step2 Step3 3. Add DMSO (Anhydrous) Step2->Step3 Step4 4. Vortex/Sonicate (Dissolve completely) Step3->Step4 Step5 5. QC Check (Visual/LCMS) Step4->Step5

Caption: Step-by-step workflow for preparing high-integrity DMSO stock solutions.

Safety & Hazard Assessment (GHS)

While specific toxicological data for this derivative may be limited, it should be handled with the precautions standard for piperazin-2-ones and benzylamines .[1]

Hazard ClassGHS CategoryHazard Statement
Acute Toxicity (Oral) Category 4H302: Harmful if swallowed.[1]
Skin Corrosion/Irritation Category 2H315: Causes skin irritation.[1]
Eye Damage/Irritation Category 2AH319: Causes serious eye irritation.[1]
STOT - Single Exposure Category 3H335: May cause respiratory irritation.[1]

PPE Requirements:

  • Respiratory: NIOSH-approved N95 respirator or fume hood extraction recommended to avoid dust inhalation.[1]

  • Skin: Nitrile gloves (0.11 mm minimum thickness).[1]

  • Eyes: Safety glasses with side shields.[1]

Analytical Quality Control (QC)

Before using stored stocks in critical assays, verify purity.

  • LC-MS:

    • Column: C18 Reverse Phase.[1]

    • Mobile Phase: Water/Acetonitrile (+0.1% Formic Acid).[1]

    • Target Ion: Look for

      
      .[1]
      
    • Common Impurities:

      • Oxidation:[1][2]

        
         (N-oxide).[1]
        
      • Hydrolysis:[1] Ring opening (rare in DMSO, possible in water).

  • NMR (

    
    ): 
    
    • Diagnostic peaks: Singlet for benzyl

      
       (~4.6 ppm), Multiplets for piperazinone ring protons, Singlet for Methyl group (~2.3 ppm).
      

References

  • PubChem Compound Summary. (2025). 1-(2-Methylbenzyl)piperazine (Related Structure).[1][3] National Center for Biotechnology Information.[1] Link

  • BenchChem. (2025).[1] Stability of Piperazin-2-one derivatives in biological matrices. Technical Support Center. Link

  • Journal of Analytical Toxicology. (2018). Stability of Synthetic Piperazines in Human Whole Blood. Oxford Academic.[1] Link

  • Fisher Scientific. (2025).[1] Safety Data Sheet: 2-Piperazinone. Link

  • MDPI. (2021). DMSO Solubility Assessment for Fragment-Based Screening. Link

Sources

Application

Application Note: Advanced Crystallization Protocols for 1-(2-Methylbenzyl)piperazin-2-one

Here is the detailed Application Note and Protocol guide for the crystallization of 1-(2-Methylbenzyl)piperazin-2-one. Executive Summary & Strategic Rationale 1-(2-Methylbenzyl)piperazin-2-one is a critical pharmacophore...

Author: BenchChem Technical Support Team. Date: March 2026

Here is the detailed Application Note and Protocol guide for the crystallization of 1-(2-Methylbenzyl)piperazin-2-one.

Executive Summary & Strategic Rationale

1-(2-Methylbenzyl)piperazin-2-one is a critical pharmacophore scaffold used in the synthesis of antihistamines, antidepressants, and specific GPCR antagonists. Its structural duality—containing a lipophilic 2-methylbenzyl moiety and a polar piperazinone lactam core—presents unique purification challenges.

The primary impurities in the synthesis of this intermediate typically include:

  • Regioisomers: 4-(2-Methylbenzyl)piperazin-2-one (arising from non-selective alkylation).

  • Starting Materials: Unreacted piperazin-2-one or 2-methylbenzyl halides.

  • Bis-alkylated byproducts: 1,4-bis(2-methylbenzyl)piperazin-2-one.

This guide moves beyond standard "recrystallization" and introduces a Reaction-Crystallization (Salt Formation) strategy followed by a Polymorph-Controlled Free Base Isolation . This two-stage approach leverages the basicity of the N4-amine to reject non-basic impurities (bis-alkylated byproducts) and neutral amides.

Pre-Crystallization Characterization

Before initiating bulk crystallization, the solubility profile must be mapped to determine the Metastable Zone Width (MSZW). The presence of the lactam (amide) group at N1 and a secondary amine at N4 dictates the solvent choice.

Table 1: Solubility Mapping & Solvent Selection
Solvent SystemSolubility (25°C)Solubility (60°C)Role in Protocol
Toluene ModerateHighPrimary Solvent (Free Base)
Ethyl Acetate (EtOAc) Low-ModerateHighPrimary Solvent (Salt Formation)
Isopropanol (IPA) HighHighCo-solvent (Solubilizer)
n-Heptane InsolubleLowAnti-Solvent
Water High (pH < 7)HighImpurity Purge (Inorganic salts)
Dichloromethane (DCM) Very HighVery HighAvoid (Too soluble, difficult to crystallize)

Critical Insight: The 2-methyl group on the benzyl ring introduces steric hindrance that disrupts crystal packing compared to unsubstituted benzyl analogs. This often leads to oiling out. To prevent this, seeding at the cloud point is mandatory.

Workflow Visualization

The following diagram illustrates the purification logic, separating the salt formation track (for chemical purity) from the free-base track (for physical form control).

PurificationWorkflow Crude Crude Reaction Mixture (Contains Regioisomers & Bis-alkylated) SaltForm Step 1: Reactive Crystallization (HCl Salt Formation in EtOAc/IPA) Crude->SaltForm Dissolution Filtration Filtration & Washing (Rejects Non-Basic Impurities) SaltForm->Filtration Precipitation Neutralization Step 2: Biphasic Neutralization (Toluene / aq. NaOH) Filtration->Neutralization Solid Cake Transfer Polymorph Step 3: Controlled Cooling Crystallization (Toluene/Heptane) Neutralization->Polymorph Organic Layer Separation FinalProduct Pure 1-(2-Methylbenzyl)piperazin-2-one (>99.5% HPLC, Defined Crystal Habit) Polymorph->FinalProduct Isolation & Drying

Caption: Logical workflow for the purification of 1-(2-Methylbenzyl)piperazin-2-one, utilizing salt formation for impurity rejection.

Detailed Experimental Protocols

Protocol A: Purification via HCl Salt Formation

Use this protocol to upgrade chemical purity from <90% to >98%.

Principle: The N4-nitrogen is basic (pKa ~8.5), while the N1-nitrogen is part of a non-basic lactam. Impurities like bis-alkylated products or neutral starting materials will not form stable crystalline salts under these conditions and will remain in the mother liquor.

Reagents:

  • Crude 1-(2-Methylbenzyl)piperazin-2-one (100 g, ~0.49 mol)

  • Ethyl Acetate (EtOAc): 500 mL (5 vol)

  • Isopropanol (IPA): 100 mL (1 vol)

  • HCl in IPA (5-6N): 1.1 equivalents

Step-by-Step Procedure:

  • Dissolution: Charge the crude solid into a 1L jacketed reactor. Add EtOAc (500 mL) and IPA (100 mL). Heat to 45°C to ensure full dissolution.

    • Note: If insolubles remain (inorganic salts), filter hot through a Celite pad.

  • Acid Addition: Slowly add the HCl/IPA solution dropwise over 30 minutes, maintaining temperature between 40-45°C.

    • Observation: The solution will become turbid. A white precipitate (the hydrochloride salt) will begin to form.[1]

  • Aging: Stir the slurry at 45°C for 1 hour. This "Ostwald ripening" phase removes occluded impurities from the crystal lattice.

  • Cooling: Cool the slurry to 0-5°C over 2 hours (Linear cooling ramp: 0.3°C/min).

  • Isolation: Filter the solids using a Büchner funnel.

  • Washing: Wash the cake with cold EtOAc (2 x 100 mL) to displace mother liquor containing non-basic impurities.

  • Drying: Dry the salt in a vacuum oven at 50°C for 6 hours.

Protocol B: Polymorph Control (Free Base Isolation)

Use this protocol to convert the pure salt back to the free base with a defined crystal habit for flowability.

Reagents:

  • Purified Hydrochloride Salt (from Protocol A)

  • Toluene: 8 vol

  • Sodium Hydroxide (1N aq): 1.5 equivalents

  • n-Heptane: 4 vol

Step-by-Step Procedure:

  • Neutralization: Suspend the salt in Toluene (8 vol) and add 1N NaOH (1.5 eq). Stir vigorously at 25°C for 30 minutes until the solid dissolves and two clear liquid layers form.

  • Separation: Separate the organic layer (Toluene) containing the free base. Extract the aqueous layer once with Toluene (2 vol). Combine organic layers.

  • Drying (Azeotropic): Wash the organic layer with brine, then distill off ~20% of the solvent volume under reduced pressure (40-50°C).

    • Why? Removing trace water is critical. Water can act as a plasticizer, causing the oiling-out phenomenon common with benzyl-piperazines.

  • Crystallization (Cooling + Anti-solvent):

    • Adjust Toluene volume to ~5 vol relative to expected mass.

    • Heat to 60°C .

    • Seeding: Add 0.5% wt seed crystals of pure 1-(2-Methylbenzyl)piperazin-2-one.

    • Hold for 30 minutes to ensure seed survival.

    • Slowly add n-Heptane (4 vol) over 2 hours while maintaining 60°C.

  • Ramp Cooling: Cool the mixture to -5°C over 4 hours.

  • Harvest: Filter the white crystalline solid. Wash with cold Heptane.

  • Final Dry: Vacuum dry at 40°C.

Process Analytical Technology (PAT) & Troubleshooting

Mechanism of Impurity Rejection

The table below summarizes how the specific steps reject specific impurities.

Impurity TypeRejection MechanismStep
Bis-alkylated byproduct Remains in EtOAc mother liquor (Too lipophilic, low pKa)Protocol A (Filtration)
Piperazin-2-one Remains in aqueous layer (Highly water soluble)Protocol B (Neutralization)
Inorganic Salts Removed during hot filtration or aqueous washProtocol A/B
Common Failure Mode: Oiling Out

If the product separates as an oil rather than crystals during Protocol B:

  • Cause: Solvent system is too rich in anti-solvent (Heptane) too early, or temperature is too high for the supersaturation level.

  • Remedy: Re-heat to dissolve the oil. Add Toluene (solubilizer). Seed at a slightly lower temperature (metastable zone).

References

  • Synthesis of Piperazinone Derivatives

    • Source: Organic Syntheses. "1-Benzylpiperazine". (General method for benzyl-piperazine scaffolds).
    • URL:[Link]

  • Source: US Patent 2,919,275. "Purification of Piperazine". (Foundational work on acetate/halide salt purification of piperazines).
  • Asymmetric Synthesis and Purification of Piperazin-2-ones

    • Source: The Journal of Organic Chemistry (ACS). "Asymmetric Catalytic Access to Piperazin-2-ones".
    • URL:[Link]

  • General Solubility Data for Piperazines

    • Source: National Center for Biotechnology Information. PubChem Compound Summary for Piperazine.
    • URL:[Link]

Disclaimer: This protocol involves the use of corrosive acids and flammable solvents. All operations should be conducted in a fume hood with appropriate PPE.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Guide: Overcoming Low Yields in 1-(2-Methylbenzyl)piperazin-2-one Synthesis

This guide provides in-depth troubleshooting strategies and optimized protocols for researchers encountering low yields in the synthesis of 1-(2-Methylbenzyl)piperazin-2-one. Piperazinone scaffolds are critical component...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth troubleshooting strategies and optimized protocols for researchers encountering low yields in the synthesis of 1-(2-Methylbenzyl)piperazin-2-one. Piperazinone scaffolds are critical components in drug discovery, and mastering their synthesis is essential for advancing medicinal chemistry projects.[1][2] This document moves beyond basic procedures to explain the chemical principles behind common failures and offers field-proven solutions.

Section 1: Foundational Concepts - Understanding the Core Challenge of Regioselectivity

A primary reason for low yields of the target compound, 1-(2-Methylbenzyl)piperazin-2-one, is a fundamental misunderstanding of the reactivity of the piperazin-2-one starting material. The heterocycle contains two distinct nitrogen atoms: N1, an amide nitrogen, and N4, a secondary amine nitrogen.

Under standard N-alkylation conditions, the secondary amine (N4) is significantly more nucleophilic and basic than the amide (N1). Consequently, direct alkylation of piperazin-2-one with 2-methylbenzyl halide will overwhelmingly produce the undesired isomer, 4-(2-Methylbenzyl)piperazin-2-one .

Achieving the desired N1-alkylation requires a strategic, multi-step approach that masks the more reactive N4 position, directs the alkylation to the N1 position, and then reveals the N4 amine.

G cluster_0 Recommended Synthetic Pathway start Piperazin-2-one protect Step 1: N4-Protection (e.g., with Boc₂O) start->protect intermediate N4-Boc-piperazin-2-one protect->intermediate alkylate Step 2: N1-Alkylation (Base + 2-Methylbenzyl halide) intermediate->alkylate protected_product N4-Boc-1-(2-Methylbenzyl) piperazin-2-one alkylate->protected_product deprotect Step 3: N4-Deprotection (e.g., with TFA or HCl) protected_product->deprotect end_product Target: 1-(2-Methylbenzyl) piperazin-2-one deprotect->end_product

Caption: Recommended three-step pathway for regioselective synthesis.

Section 2: Troubleshooting Guide

This section is formatted as a series of questions and answers to address specific experimental failures.

Problem 1: Low or No Conversion of N4-Protected Starting Material

Question: My TLC/LC-MS analysis shows that after running the N1-alkylation (Step 2), most of my N4-Boc-piperazin-2-one remains unreacted. What is the likely cause?

Answer: This issue points to insufficient activation of the N1-amide proton, which is significantly less acidic than a typical amine proton. The choice of base is critical.

  • Insufficient Base Strength: Standard inorganic bases like potassium carbonate (K₂CO₃) are often not strong enough to efficiently deprotonate the amide nitrogen. A much stronger base is required.

  • Reagent Quality: The reaction is highly sensitive to moisture. Water will quench strong bases like sodium hydride (NaH) and can hydrolyze the alkylating agent. All solvents must be anhydrous, and reagents should be handled under an inert atmosphere (e.g., nitrogen or argon).[3]

  • Low Temperature: While heat can promote side reactions, some activation energy is necessary. If the reaction is sluggish at room temperature, gentle heating (e.g., 40-50 °C) may be required after the initial deprotonation step.

Data Table: Recommended Bases for N1-Amide Alkylation

BaseCommon SolventKey Characteristics & Considerations
Sodium Hydride (NaH) Anhydrous THF, DMFHighly Recommended. A strong, non-nucleophilic base. The reaction is irreversible as H₂(g) evolves. Requires careful handling (mineral oil dispersion) and strictly anhydrous conditions.
Potassium tert-butoxide (KOtBu) Anhydrous THF, DioxaneA strong, non-nucleophilic base that is soluble in organic solvents.[3] Can be effective but is also highly moisture-sensitive.
Lithium bis(trimethylsilyl)amide (LiHMDS) Anhydrous THFA very strong, non-nucleophilic base. Often used for challenging deprotonations. Ensure it is fresh or titrated before use.[3]
Problem 2: Formation of an Unidentified Major Byproduct

Question: My reaction consumes the starting material, but I am getting a major byproduct instead of my desired product. What could it be?

Answer: Besides the regioselectivity issue (addressed in Section 1), several side reactions can occur.

  • O-Alkylation: The enolate of the amide can be formed, leading to alkylation on the oxygen atom. This is generally less favored than N-alkylation but can occur, especially with certain counter-ions and solvent systems. Confirming the structure by 2D NMR is essential.

  • Elimination of Alkyl Halide: If the reaction is run at too high a temperature or with a sterically hindered base, the 2-methylbenzyl halide can undergo elimination to form 2-vinyltoluene, consuming your reagent.

  • Solvent Reaction: Aggressive conditions (strong base, high heat) can cause decomposition or reaction with solvents like DMF or DMSO.[4] If these are used, maintain careful temperature control.

G cluster_0 Diagnosis cluster_1 Potential Causes & Solutions troubleshoot Low Yield Observed check_sm Starting Material (SM) Consumed? troubleshoot->check_sm check_isomer Is Product the Correct N1 Isomer? check_sm->check_isomer Yes cause_activation Cause: Insufficient Activation Solution: Use stronger base (NaH), ensure anhydrous conditions, gentle heat check_sm->cause_activation No check_purity Is the Crude Product Clean? check_isomer->check_purity Yes cause_regio Cause: Incorrect Regioselectivity Solution: Implement N4-protection strategy (see Section 1) check_isomer->cause_regio No cause_side_rxn Cause: Side Reactions Solution: Control temperature, slow addition of electrophile, use inert solvent check_purity->cause_side_rxn No cause_purification Cause: Purification Loss Solution: Optimize chromatography, use acid/base washes during workup check_purity->cause_purification Yes

Caption: A troubleshooting workflow for low yield diagnosis.

Problem 3: Low Isolated Yield After Chromatography

Question: The reaction appears to work by crude analysis, but my final yield after column chromatography is very low. How can I improve recovery?

Answer: This common problem stems from difficult separations or product instability.

  • Co-elution of Product and Starting Material: The N4-protected starting material and the N1-alkylated product can have similar polarities, making separation difficult.

    • Solution: Use a shallow solvent gradient during column chromatography. Test various solvent systems (e.g., Ethyl Acetate/Hexanes vs. Dichloromethane/Methanol) via TLC to find the optimal separation conditions.

  • Product Streaking on Silica Gel: The basicity of the N4 nitrogen (if deprotected) can cause the product to streak on acidic silica gel, leading to poor separation and recovery.

    • Solution: Add a small amount of a basic modifier, such as 0.5-1% triethylamine or ammonia in methanol, to the eluent. This will neutralize the acidic sites on the silica and improve peak shape.

  • Emulsion During Workup: The product may act as a surfactant, causing emulsions during aqueous extraction which leads to material loss.

    • Solution: During the workup, add a saturated brine solution to the aqueous layer. This increases the ionic strength and helps to break the emulsion, allowing for a cleaner separation of layers.[4]

Section 3: Optimized Experimental Protocol

This three-step protocol is designed to maximize yield and regioselectivity for the synthesis of 1-(2-Methylbenzyl)piperazin-2-one.

Step 1: Synthesis of tert-butyl 3-oxopiperazine-1-carboxylate (N4-Boc Protection)
  • Reaction Setup: To a solution of piperazin-2-one (1.0 eq) in a suitable solvent (e.g., Dichloromethane or THF) at 0 °C, add triethylamine (1.1 eq).

  • Reagent Addition: Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.05 eq) in the same solvent dropwise over 30 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-16 hours, monitoring by TLC until the starting material is fully consumed.

  • Workup: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the N4-Boc-protected intermediate, which is often pure enough for the next step.

Step 2: Synthesis of tert-butyl 4-(2-methylbenzyl)-3-oxopiperazine-1-carboxylate (N1-Alkylation)
  • Reaction Setup: To an oven-dried, three-neck flask under an inert atmosphere (N₂), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq). Wash the NaH with anhydrous hexanes three times to remove the oil, then carefully decant the hexanes.

  • Solvent Addition: Add anhydrous THF via syringe. Cool the suspension to 0 °C.

  • Deprotonation: Add a solution of tert-butyl 3-oxopiperazine-1-carboxylate (1.0 eq) in anhydrous THF dropwise. A visible evolution of hydrogen gas should occur. Stir at 0 °C for 30 minutes, then at room temperature for 1 hour.

  • Alkylation: Cool the mixture back to 0 °C and add 2-methylbenzyl bromide or chloride (1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor progress by TLC or LC-MS. If the reaction is slow, it may be gently heated to 40 °C.

  • Workup: Carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Step 3: Synthesis of 1-(2-Methylbenzyl)piperazin-2-one (Deprotection)
  • Reaction Setup: Dissolve the purified product from Step 2 (1.0 eq) in Dichloromethane (DCM).

  • Deprotection: Add trifluoroacetic acid (TFA, 5-10 eq) or a 4M HCl solution in dioxane.

  • Reaction: Stir at room temperature for 1-4 hours until the starting material is consumed (monitor by TLC/LC-MS).

  • Workup: Concentrate the solvent under reduced pressure. Redissolve the residue in DCM and wash with a saturated sodium bicarbonate solution until the aqueous layer is basic.

  • Purification: Extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the final product. Further purification can be achieved by crystallization or chromatography if necessary.

Section 4: Frequently Asked Questions (FAQs)

  • Q1: Can I use a different protecting group for N4?

    • A1: Yes. The benzyloxycarbonyl (Cbz) group is a common alternative to Boc. It is stable under the basic conditions of N1-alkylation. However, its removal requires hydrogenolysis (e.g., H₂, Pd/C), which may not be compatible with other functional groups in more complex molecules. For this specific synthesis, Boc is generally preferred due to the mild acidic deprotection conditions.

  • Q2: My 2-methylbenzyl halide is old. Can I still use it?

    • A2: Benzyl halides are susceptible to hydrolysis and oxidation over time. It is highly recommended to use fresh or purified reagents. An old reagent may be a significant source of impurities and a primary cause of low yield. You can quickly check its purity by NMR or wash an ethereal solution of it with sodium bicarbonate to remove any acidic impurities before use.

  • Q3: How can I definitively confirm that I have synthesized the N1-isomer and not the N4-isomer?

    • A3: ¹H NMR spectroscopy is the best tool. For the desired N1-isomer, the benzylic protons (-CH₂-) will be adjacent to the carbonyl group, resulting in a characteristic downfield shift, typically in the range of δ 4.5-4.8 ppm. For the incorrect N4-isomer, these same protons are adjacent to a standard amine and will appear further upfield, usually around δ 3.5-3.8 ppm.

  • Q4: Are there any one-pot methods to avoid the multi-step process?

    • A4: While some advanced, metal-catalyzed cascade reactions exist for piperazinone synthesis, they are often substrate-specific and may not be suitable for this particular substitution pattern.[5] For reliable, scalable synthesis of 1-(2-Methylbenzyl)piperazin-2-one, the protection-alkylation-deprotection strategy remains the most robust and widely accepted method.

References

  • Thieme Chemistry. (2023). Synthesis of Piperazin-2-ones. Thieme Chemistry. Retrieved March 8, 2024, from [Link]

  • Google Patents. (1990). US4980471A - Preparation of piperazinones for use as sulfur dioxide absorbents.
  • ResearchGate. (2023). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. Request PDF. Retrieved March 8, 2024, from [Link]

  • Stoltz, B. M., et al. (2014). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Angewandte Chemie. Retrieved March 8, 2024, from [Link]

  • Google Patents. (2007). US20070213534A1 - Process for the Manufacture of fused piperazin-2-one derivatives.
  • National Institutes of Health. (n.d.). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. NIH. Retrieved March 8, 2024, from [Link]

  • MDPI. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. MDPI. Retrieved March 8, 2024, from [Link]

  • ACS Publications. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry. Retrieved March 8, 2024, from [Link]

  • ResearchGate. (n.d.). Synthesis of piperazin-2-one 9. ResearchGate. Retrieved March 8, 2024, from [Link]

  • Beilstein Journal of Organic Chemistry. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. Retrieved March 8, 2024, from [Link]

  • MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. Retrieved March 8, 2024, from [Link]

Sources

Optimization

Technical Support Center: Purification of 1-(2-Methylbenzyl)piperazin-2-one

This guide serves as a specialized technical resource for researchers working with 1-(2-Methylbenzyl)piperazin-2-one . The protocols below are designed to address the specific physicochemical challenges of this scaffold,...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized technical resource for researchers working with 1-(2-Methylbenzyl)piperazin-2-one . The protocols below are designed to address the specific physicochemical challenges of this scaffold, particularly the separation of the basic secondary amine (N4) from neutral impurities and regioisomers.

Executive Summary: The Chemical Challenge

The purification of 1-(2-Methylbenzyl)piperazin-2-one presents a tripartite challenge:

  • Amphoteric Character: The molecule contains a basic secondary amine (N4, pKa ~8–9) and a neutral amide (N1). This allows for acid-base extraction but requires precise pH control.

  • Regioisomerism: Direct alkylation often yields the thermodynamically favored N4-isomer or the N1,N4-bis-alkylated byproduct, complicating isolation of the N1-substituted target.

  • Lipophilic Contaminants: The 2-methylbenzyl group significantly increases lipophilicity, making the separation of the product from unreacted benzyl halides difficult without specific scavenging or wash protocols.

Module 1: Chemical Profiling & Impurity Identification

Before initiating purification, categorize your crude mixture. Use this table to predict the behavior of likely impurities.

ComponentChemical NaturepKa (Approx)Solubility (Aq.[1][2][3] Acid)Solubility (Aq. Base)
Target: 1-(2-Methylbenzyl)piperazin-2-one Secondary Amine / Amide~8.5 (N4)High (Protonated)Low (Precipitates/Oils)
Impurity A: 2-Methylbenzyl chloride Neutral / ElectrophileN/AInsolubleInsoluble
Impurity B: 4-(2-Methylbenzyl)piperazin-2-one Tertiary Amine / Amide~7.5–8.0 (N4)HighLow
Impurity C: 1,4-Bis(2-methylbenzyl)... Tertiary Amine~7.5Moderate/LowInsoluble
Impurity D:[4][5][6] Piperazin-2-one Secondary Amine / Amide~9.0HighHigh (Water soluble)
Module 2: The "Orthogonal" Acid-Base Extraction Protocol

Best for: Removing neutral starting materials (benzyl halides) and non-basic byproducts.

This protocol exploits the basicity of the N4-nitrogen. Unlike standard workups, this method uses a "double-wash" strategy to ensure removal of the toxic alkylating agent.

Step-by-Step Methodology
  • Dissolution: Dissolve the crude oil/solid in Ethyl Acetate (EtOAc) . Avoid DCM if possible, as it can form emulsions with benzyl derivatives.

  • Acid Extraction (The Capture):

    • Extract the organic layer 3x with 1M HCl .

    • Mechanism: The target amine protonates (

      
      ) and moves to the aqueous phase. Neutral benzyl chloride stays in the EtOAc.
      
  • The "Scrubbing" Wash:

    • Wash the combined aqueous acidic layers with fresh EtOAc (1x).

    • Critical Step: This removes entrained neutral impurities that were physically trapped in the aqueous phase.

  • Basification & Recovery:

    • Cool the aqueous phase to 0°C.

    • Slowly adjust pH to >12 using 6M NaOH or Sat. Na₂CO₃ .

    • Observation: The product will oil out or precipitate.

  • Final Extraction: Extract the turbid aqueous mixture 3x with DCM (Dichloromethane). Dry over Na₂SO₄ and concentrate.

Workflow Visualization

AcidBaseExtraction cluster_legend Legend Start Crude Mixture (Dissolved in EtOAc) AcidStep Extract with 1M HCl Start->AcidStep Separation Phase Separation AcidStep->Separation OrgLayer Organic Layer (Contains Benzyl Halides, Neutrals) Separation->OrgLayer Discard AqLayer Aqueous Layer (Contains Target Amine Salt) Separation->AqLayer Keep WashStep Back-Wash Aqueous with fresh EtOAc AqLayer->WashStep Basify Basify to pH > 12 (NaOH/Na2CO3) WashStep->Basify FinalExtract Extract into DCM & Concentrate Basify->FinalExtract key1 Process Step key2 Waste/Discard key3 Product Stream

Caption: Orthogonal Acid-Base extraction workflow designed to isolate basic piperazinone derivatives from neutral alkylating agents.

Module 3: Advanced Purification (Isomer Separation)

Best for: Separating the N1-target from N4-impurities or Bis-alkylated byproducts.

If the Acid-Base workup yields a mixture of isomers (N1 vs N4 substituted), you must rely on differences in steric hindrance and polarity.

Method A: Flash Chromatography (The Amine Shift)

Secondary amines (Target) interact strongly with silica silanols, causing "tailing." Tertiary amines (Impurities) tail less.

  • Stationary Phase: Silica Gel 60.

  • Mobile Phase Modifier: Pre-treat the column with 1% Triethylamine (Et₃N) in Hexane, or add 1% NH₄OH to your eluent.

  • Gradient: 0%

    
     10% Methanol in DCM.
    
  • Elution Order:

    • Bis-alkylated (Tertiary): Elutes first (Least polar).

    • N4-substituted (Tertiary): Elutes second.

    • N1-substituted (Target, Secondary): Elutes last (Most polar due to H-bonding capability of the free amine).

Method B: Selective Salt Formation (Crystallization)

The N4-amine in the target is less sterically hindered than the N4-amine in the bis-alkylated product, but the bis-product is more basic (tertiary). However, oxalate salts often crystallize differentially.

  • Protocol: Dissolve the free base in Ethanol. Add 1.0 equivalent of Oxalic Acid dissolved in hot Ethanol.

  • Outcome: The target 1-(2-methylbenzyl)piperazin-2-one oxalate often crystallizes as a stable solid, while impurities may remain in the mother liquor.

Troubleshooting & FAQs

Q1: My product is a viscous oil that won't crystallize. How do I get a solid?

  • Cause: The 2-methylbenzyl group adds significant rotational freedom, lowering the melting point. Small amounts of solvent (toluene/DCM) act as plasticizers.

  • Solution: Convert it to the Hydrochloride (HCl) or Fumarate salt.

    • Procedure: Dissolve the oil in minimal Diethyl Ether or IPA. Add 4M HCl in Dioxane dropwise. The salt should precipitate immediately as a white solid. Filter and wash with Ether.

Q2: I still see 2-methylbenzyl chloride in my NMR after acid extraction.

  • Cause: Emulsion formation or insufficient phase contact during the acid wash.

  • Solution: Use the "Amine Scavenger" technique. Add 5 mol% of N,N-dimethylethylenediamine to your crude mixture and stir for 1 hour before the acid wash. This converts the benzyl chloride into a highly hydrophilic amine salt that is easily removed during the aqueous extraction steps [1].

Q3: How do I distinguish between the N1 and N4 isomers?

  • Diagnostic: Use 1H NMR .[5]

    • N1-substituted (Target): Look for the coupling of the C3 protons (adjacent to the amide carbonyl). They usually appear as a singlet or distinct triplet downfield (~3.5-4.0 ppm). The N4-H proton is exchangeable (D₂O shake).

    • N4-substituted (Impurity): The methylene protons adjacent to N4 will show a shift due to the benzyl group. The Amide N-H (N1) will be visible as a broad singlet around 6.0–8.0 ppm (solvent dependent).

Q4: Can I use recrystallization to purify the crude directly?

  • Guidance: Generally, no.[7] The melting point depression from the mixture of isomers results in an "oiling out" phenomenon. Perform the Acid-Base extraction first to reach >85% purity, then recrystallize the salt form from Isopropanol/Ethanol [2].

References
  • BenchChem Technical Support. (2025).[8] Effect of benzyl chloride impurities on reaction outcome and scavenging protocols. Retrieved from .

  • Organic Syntheses. (1955). Synthesis of 1-Benzylpiperazine (General procedure for N-benzyl piperazines). Org. Synth. 35, 102. Retrieved from .

  • University of Regina. (2010). pKa Values of Some Piperazines at Various Temperatures. Journal of Chemical & Engineering Data. Retrieved from .

  • US Patent 2,919,275A. Purification of Piperazine and Derivatives via Salt Formation. Retrieved from .

Sources

Troubleshooting

Technical Support Center: Troubleshooting Cyclization Failures in Piperazinone Formation

Welcome to the Technical Support Center for piperazinone synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of forming the pipera...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for piperazinone synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of forming the piperazinone ring system. Piperazinones are privileged scaffolds in medicinal chemistry, but their synthesis, particularly the critical cyclization step, can be fraught with challenges.[1] This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to help you overcome common hurdles in your experiments.

Section 1: Critical Failures - Low or No Product Yield

This section addresses the most common and frustrating issue: the partial or complete failure of the cyclization reaction.

Q1: My piperazinone cyclization has failed completely or is giving negligible yield. What are the fundamental issues to investigate first?

A1: When a reaction fails to yield the desired product, a systematic review of the foundational components—the chosen chemical strategy, reaction conditions, and starting materials—is essential.

  • Mechanism & Reagent Compatibility: The first step is to confirm that your chosen synthetic route is appropriate for your specific substrate. For instance, a classical intramolecular SN2 cyclization of an N-(2-haloacetyl)ethylenediamine precursor requires a base strong enough to deprotonate the secondary amine for nucleophilic attack, but not so strong or sterically unhindered that it promotes elimination (E2) of the halide.

  • Purity of Starting Materials: The purity of the acyclic precursor is paramount. Impurities can interfere with catalysts or introduce competing side reactions. For example, residual acid from a previous step can neutralize the base needed for cyclization, while unreacted starting materials from the precursor synthesis can complicate the reaction mixture.

  • Solvent and Concentration: The choice of solvent is critical. It must fully solubilize your reactants to ensure a homogenous reaction environment.[2] Furthermore, the concentration plays a pivotal role in dictating the kinetics. Intramolecular cyclization is a first-order process, whereas competing intermolecular reactions (like dimerization or polymerization) are second-order. Therefore, running the reaction under high-dilution conditions can significantly favor the desired intramolecular ring closure.

Troubleshooting Workflow for No/Low Yield

This decision tree outlines a systematic approach to diagnosing a failed cyclization reaction.

G start Reaction Failure: Low or No Piperazinone Yield check_sm Analyze Crude Reaction Mixture (LC-MS, NMR) start->check_sm sm_present Starting Material (SM) Largely Unreacted? check_sm->sm_present sm_consumed SM Consumed, No Product? check_sm->sm_consumed sm_present->sm_consumed No inactive_reagents Investigate Reagent Activity & Conditions sm_present->inactive_reagents Yes side_products Investigate Side Reactions sm_consumed->side_products Yes temp Is Temperature Too Low? inactive_reagents->temp base Is Base Inactive or Too Weak? inactive_reagents->base catalyst Is Catalyst Inactive? (e.g., Pd(0) oxidation) inactive_reagents->catalyst solution_reagents Solution: - Increase Temperature - Use Fresh/Stronger Base - Use Fresh Catalyst/Ligand - Ensure Inert Atmosphere temp->solution_reagents base->solution_reagents catalyst->solution_reagents polymer Polymerization or Baseline Material? side_products->polymer linear Uncyclized Linear Intermediate? side_products->linear fragment Ring Fragmentation/Decomposition? side_products->fragment solution_side Solution: - Use High Dilution - Add Reagents Slowly - Adjust pH/Temperature - Re-evaluate Protecting Groups polymer->solution_side linear->solution_side fragment->solution_side

Caption: A decision tree for troubleshooting cyclization failures.

Q2: My starting material is consumed, but my only isolable products are dimers or a complex polymer. How can I favor intramolecular cyclization?

A2: This is a classic case of intermolecular reactions outcompeting the desired intramolecular cyclization. As mentioned, the key to solving this is to leverage reaction kinetics.

The High-Dilution Principle: By significantly lowering the concentration of the acyclic precursor (typically to 0.01–0.05 M), you decrease the probability of two precursor molecules encountering each other in solution, thus suppressing the second-order polymerization pathway. The first-order intramolecular cyclization then becomes the dominant pathway.

Slow Addition Technique: A practical way to achieve pseudo-high dilution without requiring massive solvent volumes is to slowly add a solution of the linear precursor to a heated solution of the base or catalyst over several hours using a syringe pump. This maintains a very low instantaneous concentration of the precursor, effectively shutting down intermolecular side reactions.

G cluster_0 High Concentration cluster_1 Low Concentration (High Dilution) A1 Precursor A Dimer Dimer/Polymer (Favored) A1->Dimer Intermolecular B1 Precursor B B1->Dimer A2 Precursor A Piperazinone Piperazinone (Favored) A2->Piperazinone Intramolecular

Caption: Competing reaction pathways at different concentrations.

Section 2: Addressing Specific Side Products and Substrate Challenges

Even when a reaction proceeds, it may not yield the desired product cleanly. This section tackles common side products and difficult substrates.

Q3: My cyclization stalls, leaving the uncyclized linear intermediate. What factors prevent the final ring closure?

A3: The accumulation of the linear precursor suggests that the activation energy for the cyclization step is too high under the current conditions.

  • Steric Hindrance: This is a primary culprit. If your precursor contains bulky substituents near the reacting centers, they can physically block the required geometry for the ring-closing transition state.[3][4][5] For example, a bulky N-substituent on the ethylenediamine backbone can hinder the approach of the nucleophilic nitrogen.

    • Solution: Switch to a more forceful set of conditions. This may involve higher temperatures to provide the necessary energy to overcome the steric barrier. Alternatively, using a smaller protecting group on a nearby nitrogen or redesigning the synthesis to install the bulky group after cyclization may be necessary.

  • Insufficient Nucleophilicity/Electrophilicity: The electronic nature of your substrate is key. An electron-withdrawing group near the nucleophilic nitrogen will decrease its reactivity. Conversely, an electron-donating group on the carbon bearing the leaving group will slow down an SN2 reaction.

    • Solution: Enhance the nucleophilicity of the amine with a stronger, non-nucleophilic base (see table below). For SN2-type cyclizations, you can switch to a better leaving group (I > Br > Cl > OTs).

  • Ring Strain: While the 6-membered piperazinone ring is generally stable, substitution patterns can introduce unfavorable torsional or transannular strain in the transition state, raising the activation energy.

BasepKa (Conjugate Acid)Common SolventsTypical Use Case & Comments
Potassium Carbonate ~10.3DMF, AcetonitrileA mild, inexpensive base suitable for precursors with good leaving groups and unhindered nucleophiles. Often requires heat.
Triethylamine (TEA) ~10.7DCM, THF, AcetonitrileOrganic-soluble base, easy to remove. Can sometimes act as a nucleophile itself, leading to side products.
DIPEA ~11.0DCM, THF, DMFA sterically hindered, non-nucleophilic organic base. Excellent for preventing side reactions where the base might otherwise react with the electrophile.
Sodium Hydride (NaH) ~36THF, DioxaneA very strong, non-nucleophilic base that irreversibly deprotonates the amine. Requires strictly anhydrous conditions.
NaOtBu / KOtBu ~17-19THF, Toluene, DioxaneStrong, sterically hindered bases commonly used in palladium-catalyzed reactions.[2] Highly effective but sensitive to moisture.

Table 1: Selection of bases for piperazinone cyclization.

Q4: I am attempting a synthesis using the Ugi reaction followed by cyclization and am getting a complex mixture of products. What is unique to this methodology?

A4: The Ugi four-component reaction (U-4CR) is a powerful tool for rapidly building complexity, but the resulting acyclic adduct can be prone to several side reactions if the subsequent cyclization is not carefully controlled.[6][7]

  • Disrupted Ugi Condensation: The key to forming a piperazinone precursor via an Ugi-type reaction is often to use a "disrupted" version where one of the components, such as an aziridine aldehyde, has latent functionality.[8][9][10] The initial Ugi adduct is an N-acyl aziridine intermediate, which is then opened by a nucleophile to form the linear diamide precursor for cyclization.[9][10]

  • Failure Points:

    • Incomplete Aziridine Opening: If the nucleophilic opening of the aziridine intermediate is slow or incomplete, you will isolate this as a major side product.

    • Competitive Cyclization Pathways: The Ugi adduct has multiple amide bonds. Depending on the conditions (acidic vs. basic), cyclization can occur in different directions, potentially leading to undesired ring systems.

    • Stereocontrol: The Ugi reaction can create new stereocenters, and the diastereoselectivity of the subsequent cyclization can be highly dependent on the specific substrates and conditions used.[8]

Solution: Carefully control the post-Ugi workup. The cyclization step is often triggered by a change in pH (e.g., treatment with TFA). Ensure the conditions are optimized to favor the desired ring closure over other potential pathways.[11][12]

Section 3: Key Experimental Protocols

This section provides actionable, step-by-step protocols for common piperazinone formation strategies. Note: These are generalized procedures and may require optimization for your specific substrates.

Protocol 1: Classical SN2 Cyclization of a Chloroacetamide Precursor

This method involves the intramolecular displacement of a halide by a secondary amine, typically promoted by a base.

  • Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the N-(2-chloroacetyl)ethylenediamine precursor (1.0 eq).

  • Dilution: Add a sufficient volume of anhydrous solvent (e.g., acetonitrile or DMF) to achieve a final concentration of 0.05 M.

  • Base Addition: Add a suitable base, such as potassium carbonate (K₂CO₃, 3.0 eq) or diisopropylethylamine (DIPEA, 2.5 eq).

  • Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).

  • Workup: Cool the reaction to room temperature. If using an inorganic base, filter off the solids. Concentrate the filtrate under reduced pressure. Redissolve the residue in an organic solvent (e.g., ethyl acetate), wash with water and then brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Cyclization

This protocol is adapted for intramolecular C-N bond formation, which is useful for constructing N-aryl piperazinones from precursors containing an aryl halide and an amine.[13]

  • Setup: To an oven-dried Schlenk flask or reaction vial, add the acyclic precursor (e.g., N-(2-aminoethyl)-2-bromoaniline) (1.0 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and a suitable phosphine ligand (e.g., XPhos or RuPhos, 4-5 mol%).[2][14]

  • Inert Atmosphere: Seal the vessel and thoroughly purge with an inert gas (argon or nitrogen) for 10-15 minutes. This is critical as the active Pd(0) catalyst is oxygen-sensitive.[14]

  • Reagent Addition: Under a positive pressure of inert gas, add the strong, non-nucleophilic base (e.g., sodium tert-butoxide, 1.5 eq) followed by anhydrous solvent (e.g., toluene or dioxane, to 0.1 M) via syringe.[2][14]

  • Heating: Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by LC-MS. These reactions are often complete within 1-12 hours.

  • Workup: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride. Dilute with ethyl acetate and filter the mixture through a pad of Celite® to remove the palladium catalyst. Transfer the filtrate to a separatory funnel, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

References
  • Syntheses and transformations of piperazinone rings. A review. (2013). Archiv der Pharmazie. [Link]

  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. (2021). MDPI. [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). MDPI. [Link]

  • Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. (2025). ResearchGate. [Link]

  • Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. (2026). ResearchGate. [Link]

  • Opportunities and challenges for direct C–H functionalization of piperazines. (2016). Beilstein Journal of Organic Chemistry. [Link]

  • Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. (2018). PMC. [Link]

  • Piperazine. (n.d.). Wikipedia. [Link]

  • Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. (2023). Thieme Connect. [Link]

  • Synthesis of Piperazines by C-H Functionalization. (2021). Encyclopedia.pub. [Link]

  • Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. (n.d.). White Rose eTheses Online. [Link]

  • Solid Phase Organic Synthesis of Piperazinone Containing Enkephalin Mimetics: A Readily Derivatized, Traceless Scaffold. (n.d.). ACS Publications. [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]

  • PIPERAZINES. (n.d.). Ataman Kimya. [Link]

  • Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. (2015). ResearchGate. [Link]

  • Opportunities and challenges for direct C–H functionalization of piperazines. (2016). PMC. [Link]

  • Stereocontrolled Disruption of the Ugi Reaction toward the Production of Chiral Piperazinones: Substrate Scope and Process Development. (2014). ACS Publications. [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). IntechOpen. [Link]

  • Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. (2020). RSC Publishing. [Link]

  • Synthesis of 2-piperazinones and 1,4-diaza-2-keto-cycloheptanes. (1980).
  • Programmable Piperazine Synthesis via Organic Photoredox Catalysis. (2024). PMC. [Link]

  • Synthesis of Piperazinones, Piperazines, Tetrahydropyrazines, and Dihydropyrazinones from Polymer-Supported Acyclic Intermediates via N-Alkyl- and N-Acyliminiums. (2025). ResearchGate. [Link]

  • Harnessing unprotected deactivated amines and arylglyoxals in the Ugi reaction for the synthesis of fused complex nitrogen heterocycles. (2024). Beilstein Journals. [Link]

  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. (n.d.). University of Pennsylvania. [Link]

  • Solid-Phase Synthesis of Piperazinones via Disrupted Ugi Condensation. (2014). ACS Publications. [Link]

  • Solid-Phase Synthesis of Piperazinones via Disrupted Ugi Condensation. (2014). Figshare. [Link]

  • Synthesis of piperazines. (n.d.). Organic Chemistry Portal. [Link]

  • Convergent and Fast Route to Piperazines via IMCR. (2005). Organic Chemistry Portal. [Link]

  • Impact of ligand steric hindrance on the phenoxazinone synthase-like reactivity and antibacterial activity of cobalt(iii) complexes of N2O donor ligands. (n.d.). RSC Publishing. [Link]

  • Study on the synthesis and biological activity of kojic acid–piperazine derivatives. (2026). PMC. [Link]

  • Nickel-mediated amination chemistry. Part 2: Selective N-arylation or N,N'-diarylation of piperazine. (n.d.). Academia.edu. [Link]

  • Piperazine skeleton in the structural modification of natural products: a review. (n.d.). PMC. [Link]

  • Study on the synthesis and biological activity of kojic acid–piperazine derivatives. (2026). Nature. [Link]

  • Ring formations catalyzed by piperidinium acetate: Robinson annulation? (2023). University of Rochester. [Link]

  • Scheme 5. Ring closure reaction with Mannich base 2. Reagents and... (n.d.). ResearchGate. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Aqueous Solubility of 1-(2-Methylbenzyl)piperazin-2-one

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, medicinal chemists, and drug development professionals encountering aqueous solubility bottlenecks with 1-(2-Methylbenzyl)pi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, medicinal chemists, and drug development professionals encountering aqueous solubility bottlenecks with 1-(2-Methylbenzyl)piperazin-2-one and its derivatives.

By understanding the precise physicochemical properties of this molecule, we can move beyond trial-and-error and apply rational, thermodynamically sound solubilization strategies.

Part 1: Mechanistic Profiling & Causality

Before applying a solubilization protocol, it is critical to understand why 1-(2-Methylbenzyl)piperazin-2-one precipitates in aqueous media. The insolubility is not random; it is dictated by the molecule's structural electronics and lipophilicity[1].

The Causality of Precipitation:

  • Electronic pKa Shift: The N1 nitrogen of the piperazin-2-one ring is conjugated with the adjacent C2 carbonyl, rendering it non-basic (amide-like). The N4 nitrogen is a secondary amine and acts as the sole basic center. However, the electron-withdrawing inductive effect of the C2 carbonyl lowers the pKa of N4 to approximately 7.0–7.5 (compared to ~9.8 for an unsubstituted piperazine). At a physiological pH of 7.4, ~50% or more of the compound exists in its un-ionized, free-base form.

  • Hydrophobic Clustering: The 2-methylbenzyl group is highly lipophilic. When the N4 amine is un-ionized, the dominant intermolecular forces are hydrophobic interactions driven by this benzyl moiety, which rapidly leads to aggregation and precipitation in water.

Table 1: Physicochemical Properties & Solubilization Predictors
Physicochemical ParameterPredicted ValueImpact on Aqueous SolubilityRecommended Solubilization Strategy
LogP (Lipophilicity) ~1.8 - 2.5High hydrophobicity drives rapid aggregation in aqueous buffers.Host-Guest Complexation (Cyclodextrins) or Co-solvents.
pKa (N4 Secondary Amine) ~7.0 - 7.5At pH 7.4, a large fraction is un-ionized, severely limiting solubility.pH adjustment (pH < 5.0) or Salt formation (e.g., HCl, Mesylate).
Crystal Lattice Energy High (H-bonding)Strong intermolecular forces (N4 donor to C=O acceptor) resist dissolution.Disruption of the crystal lattice via salt screening.

Part 2: Troubleshooting FAQs & Validated Protocols

Q1: I need to dose this compound in vivo at >10 mg/mL, but it crashes out of standard saline. How can I achieve this concentration?

A1: For high-concentration dosing, Salt Formation is the most robust approach. Because the N4 nitrogen is weakly basic, converting the free base into a salt using an acid with a pKa at least 2 units lower than the conjugate acid of the base ensures complete protonation and disruption of the hydrophobic crystal lattice [3].

Protocol 1: High-Throughput Salt Screening & Validation This protocol is a self-validating system: successful salt formation is visually confirmed by precipitation in the anti-solvent, and thermodynamic stability is validated via X-Ray Powder Diffraction (XRPD).

  • Baseline Dissolution: Dissolve 50 mg of 1-(2-Methylbenzyl)piperazin-2-one free base in 1 mL of a volatile organic solvent (e.g., Acetone or Tetrahydrofuran) in a glass vial to create a concentrated stock.

  • Counterion Addition: Add 1.05 molar equivalents of the selected strong acid (e.g., 1M HCl in diethyl ether, or Methanesulfonic acid).

  • Precipitation & Isolation: Stir the mixture at room temperature for 2 hours. If a precipitate does not form spontaneously, add an anti-solvent (e.g., heptane) dropwise until the solution turns cloudy, then cool to 4°C overnight to drive crystallization.

  • Validation Step: Centrifuge the suspension at 10,000 x g for 5 minutes. Wash the pellet twice with cold anti-solvent and dry under vacuum.

  • Confirmation: Analyze the dried powder via XRPD to confirm a new crystalline phase (verifying salt formation rather than amorphous free-base precipitation). Assess the new aqueous solubility of the salt in unbuffered water via HPLC.

Q2: My in vitro cellular assay is highly sensitive to pH changes and organic solvents (like DMSO). How can I solubilize the compound at pH 7.4?

A2: When pH adjustment and co-solvents are biologically incompatible, Host-Guest Complexation using cyclodextrins is the optimal strategy. The lipophilic 2-methylbenzyl group is an excellent geometric fit for the hydrophobic cavity of Hydroxypropyl-β-cyclodextrin (HP-β-CD). The cyclodextrin shields the lipophilic moiety from the aqueous environment, enhancing apparent solubility without altering the bulk pH or requiring cytotoxic solvents [2].

Protocol 2: HP-β-CD Complexation Workflow This protocol utilizes a filtration bottleneck to ensure that only true, thermodynamically stable host-guest complexes are quantified, preventing false-positive solubility readings from microscopic suspensions.

  • Vehicle Preparation: Prepare a 20% (w/v) solution of HP-β-CD in your target biological buffer (e.g., PBS, pH 7.4).

  • Drug Loading: Add excess solid 1-(2-Methylbenzyl)piperazin-2-one (e.g., 15 mg) to 1 mL of the HP-β-CD vehicle.

  • Equilibration: Vortex the suspension vigorously for 2 minutes. Transfer to a rotary shaker and agitate at 37°C for 24 hours. Causality note: 24 hours is required to reach thermodynamic equilibrium for the host-guest inclusion complex.

  • Self-Validating Filtration: Filter the suspension through a 0.22 µm PTFE syringe filter. The filter acts as a physical barrier; un-complexed, precipitated drug will be trapped, while the water-soluble drug-cyclodextrin complex will pass through.

  • Quantification: Dilute the clear filtrate and quantify the solubilized fraction using UV-Vis spectroscopy or HPLC against a standard curve.

Part 3: Solubilization Decision Matrix

To streamline your experimental approach, follow the logic pathway below based on your specific assay constraints.

SolubilityWorkflow Start 1-(2-Methylbenzyl)piperazin-2-one Poor Aqueous Solubility Check Assess Biological Assay Constraints Start->Check Cond1 Can the assay tolerate pH < 5.0? Check->Cond1 Cond2 Can the assay tolerate co-solvents (e.g., DMSO)? Cond1->Cond2  No Salt Salt Formation Protocol (Target N4 Amine) Cond1->Salt  Yes Cosolvent Co-solvency Strategy (DMSO, PEG400) Cond2->Cosolvent  Yes CD Host-Guest Complexation (HP-β-CD Protocol) Cond2->CD  No

Decision tree for optimizing the aqueous solubility of 1-(2-Methylbenzyl)piperazin-2-one.

References

  • Title: Techniques for solubility enhancement of poorly soluble drugs: an overview Source: Journal of Medical Pharmaceutical and Allied Sciences (JMPAS) URL: [Link]

  • Title: Cyclodextrins in drug delivery Source: Expert Opinion on Drug Delivery URL: [Link]

  • Title: Handbook of Pharmaceutical Salts: Properties, Selection, and Use Source: Journal of Medicinal Chemistry (ACS Publications) / Wiley-VCH URL: [Link]

Troubleshooting

Technical Support Center: Purification Strategies for 1-(2-Methylbenzyl)piperazin-2-one

Prepared by the Office of the Senior Application Scientist Welcome to the technical support center for the purification of 1-(2-Methylbenzyl)piperazin-2-one. This guide is designed for researchers, scientists, and drug d...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the purification of 1-(2-Methylbenzyl)piperazin-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for challenges encountered during column chromatography purification of this and structurally related compounds. Our approach is rooted in mechanistic understanding to empower you to not only solve immediate issues but also to build robust, reliable purification protocols.

Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the purification strategy for 1-(2-Methylbenzyl)piperazin-2-one.

Q1: What are the key structural features of 1-(2-Methylbenzyl)piperazin-2-one that influence its chromatographic behavior?

A1: The chromatographic behavior of 1-(2-Methylbenzyl)piperazin-2-one is governed by a combination of its structural motifs:

  • A Polar Lactam Group: The amide within the piperazin-2-one ring is polar and can participate in hydrogen bonding.

  • A Basic Piperazine Nitrogen: The secondary amine (N4) in the piperazine ring is basic (piperazine itself has pKa values around 5.7 and 9.8) and is a primary site for strong interactions with acidic stationary phases like silica gel.[1][2]

  • A Non-Polar Benzyl Group: The 2-methylbenzyl substituent provides a significant non-polar character to the molecule.

This combination of polar, basic, and non-polar features means the molecule can be challenging to purify, often requiring a well-optimized system to achieve good separation without peak tailing or product loss.[2]

Q2: Which mode of column chromatography is most suitable for this compound?

A2: Normal-Phase Chromatography (NPC) is the most common and recommended starting point for purifying 1-(2-Methylbenzyl)piperazin-2-one.[3] The stationary phase is polar (typically silica gel), and the mobile phase is a less polar organic solvent mixture.[3][4] This mode is well-suited for separating compounds with polar functional groups.[5]

Reversed-Phase Chromatography (RPC) can be a powerful alternative, especially for high-purity polishing or if issues like degradation on silica are encountered.[6][7] In RPC, the stationary phase is non-polar (e.g., C18-functionalized silica), and the mobile phase is polar (e.g., water/acetonitrile or water/methanol mixtures).[7][8]

Q3: Why is Thin-Layer Chromatography (TLC) essential before running a column?

A3: TLC is a critical, rapid, and inexpensive tool for method development in column chromatography.[7][9] It allows you to:

  • Screen Solvent Systems: Quickly test various mobile phase compositions to find one that provides adequate separation between your target compound and impurities.[10]

  • Determine Optimal Polarity: The goal is to find a solvent system where the target compound has a Retention Factor (Rf) value between 0.2 and 0.4 .[6][9] This Rf range generally translates well to a preparative column, ensuring the compound elutes in a reasonable volume without excessive band broadening.[9]

  • Visualize Impurities: TLC helps you identify the number of impurities and their relative polarities, which informs the strategy for the column (e.g., isocratic vs. gradient elution).

Q4: Should I use isocratic or gradient elution for my column?

A4: The choice depends on the complexity of your crude mixture, as determined by TLC.

  • Isocratic Elution: Uses a single, constant mobile phase composition. It is simpler and preferred if your impurities are well-separated from the product on the TLC plate.[11][12] However, it can lead to significant peak broadening for strongly retained compounds.[11][13]

  • Gradient Elution: The mobile phase composition is changed over time, typically by increasing the proportion of the more polar "strong" solvent.[11] This is highly advantageous for complex mixtures with a wide range of polarities.[12][14] It helps to sharpen peaks of later-eluting compounds, reduce total run time, and improve overall separation efficiency.[11][12] For most initial purifications of crude reaction mixtures, a step or linear gradient is recommended.[11][15]

Troubleshooting Guide

This guide provides solutions to specific experimental problems.

Problem Potential Cause(s) Recommended Solution(s)
Severe Peak Tailing The basic nitrogen of the piperazine ring is interacting strongly with acidic silanol (Si-OH) groups on the surface of the silica gel.[1][2]Add a Basic Modifier: Incorporate a small amount of a competing base, such as 0.1-1% triethylamine (TEA) or ammonium hydroxide, into your mobile phase.[2][16] TEA will preferentially bind to the active silanol sites, masking them from your analyte and resulting in more symmetrical peaks.[1]
Poor Separation / Co-elution of Impurities 1. Incorrect Mobile Phase Polarity: The eluent is either too strong (polar), causing everything to elute together, or too weak (non-polar), resulting in poor migration. 2. Poor Selectivity: The chosen solvent system does not differentiate well between the product and a key impurity.1. Re-optimize with TLC: Find a solvent system that places your product at an Rf of 0.2-0.4 and maximizes the distance (ΔRf) to the nearest impurities.[9] 2. Change Solvent Selectivity: If a hexane/ethyl acetate system fails, try a system from a different solvent selectivity group, such as dichloromethane/methanol or hexane/acetone.[10][16] 3. Use a Shallower Gradient: A slow, shallow gradient can significantly improve the resolution between closely eluting compounds.[17]
Low or No Product Recovery 1. Irreversible Adsorption: The basic product is strongly and irreversibly bound to the acidic silica gel.[6] 2. Product is Too Soluble: In recrystallization attempts, the chosen solvent keeps the product in solution even at low temperatures.1. Use a Basic Modifier: As with peak tailing, adding TEA to the eluent can prevent strong adsorption. 2. Column Flush: At the end of the run, flush the column with a highly polar solvent mixture (e.g., 5-10% methanol in dichloromethane) to elute any remaining product.[18] 3. Change Stationary Phase: Consider using a less acidic stationary phase like neutral alumina.[18]
Product Appears to Degrade on the Column The acidic nature of the silica gel is catalyzing the degradation of your compound.[6] Piperazine derivatives can be susceptible to acidic conditions.[19]1. Deactivate the Silica: Pre-treat the silica gel by slurrying it in the mobile phase containing 1% TEA before packing the column.[6] 2. Switch to a Neutral Stationary Phase: Use neutral alumina instead of silica gel.[18] 3. Minimize Contact Time: Use a faster flow rate or a shorter column. 4. Consider Reversed-Phase Chromatography: RPC uses a neutral or slightly acidic mobile phase (e.g., with 0.1% formic acid) and a non-polar stationary phase, which is often less harsh for basic compounds.[6][7]
Column Overloading Leading to Broad Peaks Too much crude material was loaded onto the column for its size, exceeding its separation capacity.[1]Reduce the Load: As a general rule, the amount of crude material should be 1-5% of the mass of the silica gel (e.g., 100-500 mg of crude on a 10 g column).[9] For difficult separations, a loading of 1:100 (material:silica) may be necessary.[9]
Visualized Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common column chromatography issues encountered during the purification of 1-(2-Methylbenzyl)piperazin-2-one.

Troubleshooting_Workflow Troubleshooting Workflow for Piperazin-2-one Purification start Start: Crude Product tlc Develop TLC (e.g., Hex/EtOAc) start->tlc check_rf Is Product Rf 0.2-0.4 with good separation (ΔRf)? tlc->check_rf run_column Run Flash Column (Gradient Elution) check_rf->run_column Yes change_solvent Solution: Change Solvent System (e.g., DCM/MeOH) check_rf->change_solvent No analyze Analyze Fractions (TLC/LC-MS) run_column->analyze success Pure Product analyze->success Clean Fractions poor_sep Problem: Poor Separation analyze->poor_sep Co-elution tailing Problem: Peak Tailing analyze->tailing Tailing Peaks low_yield Problem: Low/No Yield analyze->low_yield Product Missing poor_sep->change_solvent check_load Solution: Reduce Sample Load poor_sep->check_load add_tea Solution: Add 0.5-1% TEA to Mobile Phase tailing->add_tea low_yield->add_tea flush_column Solution: Flush column with polar solvent (MeOH) low_yield->flush_column change_solvent->tlc add_tea->run_column Re-run check_load->run_column Re-run

Caption: A logical flowchart for diagnosing and solving common purification problems.

Detailed Experimental Protocols

Protocol 1: Method Development using Thin-Layer Chromatography (TLC)

This protocol describes how to find a suitable mobile phase for column chromatography.

  • Preparation: Prepare stock solutions of your crude material (~10 mg/mL in a solvent like dichloromethane or ethyl acetate).

  • Solvent System Scouting: Prepare small volumes (10 mL) of several different solvent systems. Good starting points include:

    • Hexane:Ethyl Acetate (9:1, 8:2, 7:3)

    • Dichloromethane:Methanol (99:1, 98:2, 95:5)

  • Spotting: Using a capillary tube, spot a small amount of your crude material solution onto the baseline of at least three different TLC plates.

  • Development: Place each plate in a developing chamber containing one of the prepared solvent systems. Ensure the chamber is saturated with solvent vapors.[7] Allow the solvent front to travel up the plate until it is ~1 cm from the top.

  • Visualization: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots using a UV lamp (254 nm). If necessary, use a chemical stain (e.g., potassium permanganate) to visualize non-UV active impurities.

  • Analysis: Calculate the Rf value for your product spot (Rf = distance traveled by spot / distance traveled by solvent front). The ideal system will provide an Rf of 0.2-0.4 for the product and show clear separation from major impurities.[6][9] If peak shape is poor (streaking), repeat the TLC using a mobile phase that includes 0.5% TEA.

Protocol 2: Purification by Normal-Phase Flash Column Chromatography

This protocol outlines the purification of the crude product using a standard silica gel column.

  • Column Packing:

    • Select a column of appropriate size for your sample amount (target a sample-to-silica mass ratio between 1:20 and 1:100).[9]

    • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 10% ethyl acetate in hexane).

    • Pour the slurry into the column and use gentle pressure or tapping to create a uniform, well-packed bed. Ensure there are no cracks or air bubbles.[18]

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a strong solvent (e.g., dichloromethane). Add a small amount of silica gel (1-2 times the mass of your crude product). Evaporate the solvent under reduced pressure until a free-flowing powder is obtained.[6] Carefully add this powder to the top of the packed column, creating a thin, even layer.

    • Wet Loading: Dissolve the crude product in the absolute minimum volume of the initial mobile phase and carefully pipette it onto the top of the column. This method is faster but can lead to poorer resolution if too much solvent is used.

  • Elution:

    • Begin elution with the weak mobile phase determined from your TLC analysis.

    • If using a gradient, systematically and slowly increase the percentage of the polar solvent. A typical gradient might be:

      • 2 column volumes (CV) of 10% EtOAc/Hexane

      • Increase to 30% EtOAc/Hexane over 8 CV

      • Hold at 30% EtOAc/Hexane for 4 CV

    • Maintain a constant flow rate.

  • Fraction Collection:

    • Collect fractions of a consistent volume.

    • Monitor the elution of compounds by spotting fractions onto a TLC plate and visualizing under UV light.

  • Product Isolation:

    • Combine the fractions that contain the pure product.

    • Remove the solvent under reduced pressure to yield the purified 1-(2-Methylbenzyl)piperazin-2-one.

References
  • Technical Support Center: Purification of Piperazine-2-Thione Deriv
  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
  • Technical Support Center: Resolving Peak Tailing in HPLC Analysis of Piperazine Compounds. Benchchem.
  • Technical Support Center: Purification of 4-(Piperazin-1-YL)oxan-3-OL. Benchchem.
  • Optimizing reaction conditions for N-aryl
  • Technical Support Center: Purification of Piperazine-Containing Compounds. Benchchem.
  • Normal Phase Chrom
  • Technical Support Center: 1-Phenyl-4-(4-pyridinyl)
  • Aqueous normal-phase chrom
  • Stability of Piperazin-2-one-d6 in different biological m
  • Technical Support Center: Enhancing the Stability of Piperazine-Containing Drugs. Benchchem.
  • Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC)
  • Normal Phase vs Reverse Phase Chrom
  • Normal-phase vs.
  • When is Gradient Elution Better than Isocr
  • Technical Support Center: Purification of Products from 1-(2-Chloroethyl)piperazine Hydrochloride Syntheses. Benchchem.
  • Gradient vs. Isocratic Elution in HPLC. Danaher Life Sciences.
  • Stability of Synthetic Piperazines in Human Whole Blood. PubMed.
  • What is the advantages of gradient elution over isocratic elution in LC?
  • Strategies for Improving Flash Chrom
  • Separation of Piperazine, 1-(m-methylbenzyl)- on Newcrom R1 HPLC column. SIELC Technologies.
  • Gradient or isocratic elution in prepar
  • Comparison of Isocratic and Gradient Elution. Kianshardanesh.com.
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research.
  • Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines.
  • Separation of Piperazine, 1-ethyl- on Newcrom R1 HPLC column. SIELC Technologies.
  • Technical Support Center: Purification of Thalidomide-Piperazine-Boc. Benchchem.
  • Trace and qualitative evaluation of residual piperazine in chicken muscle by HPLC-MS/MS employing autom
  • Thin–layer Chrom
  • Stability, bioavailability, and cellular antioxidant activity of piperine complexed with cyclic glucans. PMC.
  • Retention and Thermodynamic Studies of Piperazine Diastereomers in Reversed-Phase Liquid Chromatography.
  • Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)
  • Using TLC to Scout Flash Chrom
  • An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. RSC Publishing.
  • Novel Heterocyclic Trans Olefin Analogues of N-{4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butyl}arylcarboxamides as Selective Probes with High Affinity for the Dopamine D3 Receptor.
  • Purification of piperazine.
  • 1-(2-Methylbenzyl)piperazine. PubChem.
  • Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione deriv
  • (1R,2R,6S)-2(4-(4-Isopropylbenzyl)piperazin-1-yl)-3-methyl-6-(prop-1-en-2-yl)cyclohex-3-enol. MDPI.

Sources

Optimization

Technical Support Center: Stability &amp; Troubleshooting of 1-(2-Methylbenzyl)piperazin-2-one

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the chemical boundaries of 1-(2-Methylbenzyl)piperazi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the chemical boundaries of 1-(2-Methylbenzyl)piperazin-2-one . While this molecule is a robust and highly valuable heterocyclic building block under neutral conditions, its piperazinone (lactam) core is inherently susceptible to degradation under acidic stress[1].

This guide synthesizes mechanistic theory with field-proven troubleshooting strategies to ensure the integrity of your experimental workflows.

Core Mechanistic Overview: Why Does It Degrade?

To troubleshoot effectively, you must understand the causality behind the degradation. 1-(2-Methylbenzyl)piperazin-2-one contains a cyclic amide (lactam) and a basic secondary amine (N4). Under acidic conditions, the molecule undergoes an


 (Acid-catalyzed, Acyl-cleavage, bimolecular) hydrolysis mechanism [2].
  • Protonation: The basic N4 amine protonates instantly. As acidity increases, the C2 carbonyl oxygen is reversibly protonated.

  • Nucleophilic Attack: Oxygen protonation drastically increases the electrophilicity of the C2 carbon, inviting nucleophilic attack by ambient water to form a highly reactive tetrahedral intermediate[2].

  • Ring Cleavage: The intermediate collapses, breaking the N1-C2 bond. The piperazinone ring opens, yielding an acyclic degradation product: N-[2-(2-methylbenzylamino)ethyl]glycine.

Mechanism A 1-(2-Methylbenzyl) piperazin-2-one (Intact Lactam) B O-Protonation (Increased Electrophilicity) A->B C Nucleophilic Attack by H2O B->C D Tetrahedral Intermediate C->D E C2-N1 Cleavage (Ring Opening) D->E F N-[2-(2-methylbenzylamino) ethyl]glycine (Degraded) E->F

Fig 1: A_AC2 mechanism of acid-catalyzed lactam hydrolysis.

Diagnostic Troubleshooting Guide

If you are experiencing unexpected results during synthesis, purification, or biological assays, consult the symptom matrix below.

Issue 1: Loss of Parent Mass in LC-MS

Symptom: LC-MS shows a complete loss of the parent mass (m/z 205.1) and the appearance of a new dominant peak at m/z 223.1 (+18 Da). Cause: Acid-catalyzed hydrolysis of the lactam ring. The addition of exactly 18 Da corresponds to the incorporation of one water molecule during the ring-opening event[1]. Solution: Avoid prolonged exposure to strong aqueous acids (e.g., 1M HCl) during workups. If an acidic extraction is mandatory to remove basic impurities, perform it rapidly at 0–4°C and immediately neutralize the aqueous layer with saturated


.
Issue 2: Drifting Calibration Curves & Inconsistent Assays

Symptom: Poor reproducibility during HPLC quantification or drifting biological assay baselines over several days. Cause: Autocatalytic degradation in unbuffered, slightly acidic aqueous solutions, or improper storage temperatures[3]. Solution: Prepare all master stock solutions in anhydrous DMSO or Ethanol. When diluting into aqueous media, use a strong buffer (e.g., PBS at pH 7.4) to lock the pH[4].

Issue 3: Poor Yield During N4-Boc Deprotection

Symptom: Attempting to remove a Boc group from the N4 position results in a complex mixture and low yield of the desired product. Cause: Standard Boc-deprotection conditions (e.g., 50% TFA in aqueous DCM) can inadvertently hydrolyze the lactam if trace water is present or if the reaction is allowed to heat up exothermically. Solution: Ensure strictly anhydrous conditions. Use anhydrous 4M HCl in dioxane at room temperature. Monitor closely (typically complete in <2 hours) and evaporate the solvent immediately under reduced pressure without exceeding 30°C.

Frequently Asked Questions (FAQs)

Q: Can I form a stable HCl salt of 1-(2-Methylbenzyl)piperazin-2-one for long-term storage? A: Yes, the HCl salt of the N4 amine can be isolated and is highly stable in the solid state provided it is kept strictly desiccated. However, once dissolved in water, the salt creates a localized acidic microenvironment that accelerates lactam hydrolysis. Always buffer the solution to pH 7.0–7.5 immediately upon reconstitution.

Q: How should I store the stock solutions to guarantee stability? A: For optimal stability, store anhydrous stock solutions at -80°C (stable for up to 6 months) or -20°C (stable for up to 1 month)[3]. Aliquot the solutions into single-use volumes to avoid repeated freeze-thaw cycles, which can introduce atmospheric moisture and trigger degradation[4].

Q: Does the 2-methylbenzyl group at N1 provide steric shielding against hydrolysis? A: It provides minor steric hindrance compared to an unsubstituted piperazin-2-one, but it is insufficient to prevent the formation of the tetrahedral intermediate in the presence of strong acids and heat[2].

Quantitative Data: pH-Dependent Stability Profile

The table below summarizes the expected half-life (


) of 1-(2-Methylbenzyl)piperazin-2-one under various pH conditions. Note: Data is normalized for a constant temperature of 37°C.
pH LevelBuffer SystemHalf-Life (

) at 37°C
Primary Degradant
1.2 0.1 M HCl< 2 hoursN-[2-(2-methylbenzylamino)ethyl]glycine
3.0 Citrate Buffer~ 14 hoursN-[2-(2-methylbenzylamino)ethyl]glycine
5.0 Acetate Buffer> 5 daysN-[2-(2-methylbenzylamino)ethyl]glycine
7.4 Phosphate Buffer> 30 daysNone detected (Stable)

Experimental Protocol: Acid Degradation Kinetic Assay

To self-validate the stability of your specific batch, follow this standardized Standard Operating Procedure (SOP). This protocol is designed as a self-validating system: it includes a critical quenching step to ensure that the degradation observed accurately reflects the exact time point, rather than continuing while the sample waits in the autosampler queue.

Step-by-Step Methodology:

  • Stock Preparation: Dissolve 1-(2-Methylbenzyl)piperazin-2-one in anhydrous HPLC-grade Acetonitrile to a concentration of 10 mM.

  • Reaction Initiation: In a glass vial, mix 100 µL of the stock solution with 900 µL of 0.1 M HCl (yielding a final pH ~1.0 and a concentration of 1 mM).

  • Incubation: Seal the vial and incubate in a thermomixer at 40°C.

  • Sampling & Quenching (Critical Step): At time points t = 0, 1, 2, 4, 8, and 24 hours, withdraw a 50 µL aliquot. Immediately quench the reaction by transferring the aliquot into a vial containing 50 µL of 0.1 M NaOH and 400 µL of cold Acetonitrile.

    • Causality Note: Neutralization instantaneously halts the

      
       hydrolysis mechanism and protects your silica-based HPLC column from extreme pH degradation.
      
  • Analysis: Analyze 10 µL of the quenched sample via LC-MS/UV (254 nm). Plot the natural log of the remaining intact peak area versus time to determine the first-order rate constant (

    
    ) and half-life (
    
    
    
    ).

Workflow S1 1. Prepare 10 mM Stock (Anhydrous Acetonitrile) S2 2. Dilute 1:10 in Acidic Buffer (Initiate Stress) S1->S2 S3 3. Incubate at 40°C (Time-course) S2->S3 S4 4. Aliquot at t=0,1,2,4,8,24h S3->S4 S5 5. Quench with 0.1 M NaOH (Halt Hydrolysis) S4->S5 S6 6. LC-MS/UV Analysis (Quantify Intact vs. +18 Da) S5->S6

Fig 2: Standard Operating Procedure for the Acid Degradation Kinetic Assay.

References

Sources

Troubleshooting

Optimizing temperature for 1-(2-Methylbenzyl)piperazin-2-one reaction kinetics

This guide serves as a specialized technical support resource for optimizing the synthesis kinetics of 1-(2-Methylbenzyl)piperazin-2-one . The following protocols and troubleshooting steps are designed for researchers en...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized technical support resource for optimizing the synthesis kinetics of 1-(2-Methylbenzyl)piperazin-2-one . The following protocols and troubleshooting steps are designed for researchers encountering rate-limiting steps or selectivity issues due to the steric influence of the ortho-methyl group.

Subject: 1-(2-Methylbenzyl)piperazin-2-one Synthesis & Kinetic Control Ticket ID: OPT-TEMP-2026-KB Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Part 1: Executive Summary & The "Sweet Spot"

For the N-alkylation of piperazin-2-one scaffolds with 2-methylbenzyl halides, temperature is the primary lever to balance reaction rate against regioselectivity .

  • Optimal Temperature Window:

    
    
    
  • The Kinetic Challenge: The ortho-methyl group on the benzyl ring introduces significant steric hindrance compared to unsubstituted benzyl chloride. This increases the activation energy (

    
    ) for the 
    
    
    
    transition state, often causing the reaction to stall at Room Temperature (RT).
  • The Risk: Exceeding

    
     drastically increases the rate of side reactions, specifically bis-alkylation  (if N4 is unprotected) and base-mediated elimination  of the benzyl halide to 2-methylstyrene.
    
Part 2: Interactive Troubleshooting Guide (Q&A)
Module A: Reaction Rate & Conversion Issues

Q1: "My reaction stalls at 60% conversion after 24 hours at Room Temperature. Should I add more catalyst?" A: No, this is likely a thermodynamic hurdle, not a catalytic one.

  • Diagnosis: You are fighting the "Ortho-Effect." The 2-methyl group creates a steric clash in the transition state. At

    
    , the kinetic energy of the system is insufficient to overcome this barrier efficiently.
    
  • Solution: Increase the temperature to

    
     . This modest increase often doubles the rate constant (
    
    
    
    ) according to the Arrhenius equation without triggering degradation.
  • Check: Ensure you are using a polar aprotic solvent like DMF or DMAc to stabilize the transition state.

Q2: "I see a rapid exotherm upon adding the benzyl bromide, but the yield is low." A: You are witnessing a "Runaway Deprotonation."

  • Diagnosis: If you add the electrophile (2-methylbenzyl bromide) simultaneously with the base (e.g., NaH) at room temperature, the heat of deprotonation accelerates the alkylation uncontrollably, leading to local hot-spots and polymerization.

  • Solution: Implement a Temperature Ramp Protocol :

    • Phase 1 (Deprotonation): Stir Piperazin-2-one + Base at

      
        for 30 mins.
      
    • Phase 2 (Addition): Add 2-methylbenzyl bromide slowly at

      
       .
      
    • Phase 3 (Reaction): Allow to warm to RT, then heat to

      
        to drive completion.
      
Module B: Selectivity & Impurity Profile

Q3: "I am detecting a significant impurity at RRT 0.85. What is it?" A: This is likely the Elimination Product (2-Methylstyrene) .

  • Cause: High temperatures (

    
    ) combined with strong bases (NaH, KOtBu) favor E2 elimination over 
    
    
    
    substitution, especially with the sterically hindered 2-methylbenzyl halide.
  • Fix: Lower the temperature to

    
     and switch to a softer base if possible (e.g., 
    
    
    
    in Acetone/DMF) or strictly control the stoichiometry of the strong base (1.05 eq).

Q4: "Why is the product alkylating at the wrong nitrogen (N4 instead of N1)?" A: Regioselectivity is heavily temperature-dependent.

  • Mechanism: The N4-amine (secondary) is more nucleophilic than the N1-amide. However, under thermodynamic control (high T), or using specific bases (NaH), you can target the N1.

  • Protocol Adjustment: To strictly target N1 (the amide), you must protect N4 (e.g., N-Boc-piperazin-2-one). If you are attempting direct N1-alkylation on the unprotected scaffold, you rely on the acidity of the N-H amide.

    • Direct N1 Alkylation: Requires NaH at

      
        (kinetic deprotonation of the most acidic proton).
      
    • Direct N4 Alkylation: Occurs with

      
        at RT .
      
Part 3: Optimized Experimental Protocol

Objective: Synthesis of 1-(2-Methylbenzyl)piperazin-2-one via N1-alkylation of 4-Boc-piperazin-2-one (followed by deprotection).

Reagents:

  • 4-Boc-piperazin-2-one (1.0 eq)

  • 2-Methylbenzyl bromide (1.1 eq)

  • Sodium Hydride (60% dispersion) (1.2 eq)

  • DMF (Anhydrous) (10 vol)

Step-by-Step Workflow:

  • Setup: Charge 4-Boc-piperazin-2-one and DMF into a reactor. Cool to

    
     .
    
  • Deprotonation: Add NaH portion-wise over 20 mins. Critical: Maintain internal T

    
    . Stir for 45 mins until gas evolution ceases.
    
  • Addition: Add 2-Methylbenzyl bromide dropwise.

  • Kinetic Ramp:

    • Stir at

      
       for 1 hour.
      
    • Warm to

      
        and sample (HPLC). Expect <30% conversion due to steric bulk.
      
    • Heat to

      
       . Monitor every 2 hours.
      
  • Quench: Once conversion >98%, cool to

    
     and quench with saturated 
    
    
    
    .
Part 4: Visualizations
Figure 1: Reaction Pathway & Kinetic Barriers

This diagram illustrates the competing pathways and the energy barrier introduced by the 2-methyl group.

ReactionKinetics cluster_conditions Optimization Parameters Start Piperazin-2-one (Precursor) TransState Transition State (High Steric Barrier) Start->TransState + 2-Methylbenzyl Bromide Base, Heat (>40°C) SideProd Elimination Product (2-Methylstyrene) Start->SideProd High T (>70°C) E2 Elimination Product 1-(2-Methylbenzyl) piperazin-2-one TransState->Product SN2 Substitution (Major Path) Advice Target T: 45-55°C Avoid >65°C

Caption: Kinetic pathway showing the steric barrier (red) requiring optimized heat input to favor substitution over elimination.

Figure 2: Troubleshooting Logic Tree

Use this flow to diagnose yield issues during the reaction.

Troubleshooting Issue Problem Detected Stalled Reaction Stalled (<70% Conv.) Issue->Stalled Impurity High Impurities Issue->Impurity CheckT Is T < 40°C? Stalled->CheckT CheckType Impurity Type? Impurity->CheckType CheckSteric Check Sterics: Increase T to 50°C CheckT->CheckSteric Yes Check Solvent/Base Check Solvent/Base CheckT->Check Solvent/Base No Elimination Elimination (Styrene)? Reduce T, Dilute Base CheckType->Elimination Low polarity spot Regio Wrong Isomer (N4)? Check Protecting Group CheckType->Regio N-alkylation mix

Caption: Decision tree for diagnosing kinetic failures based on temperature and impurity profiles.

Part 5: Data Summary

Table 1: Temperature vs. Reaction Outcomes (2-Methylbenzyl Electrophile)

TemperatureReaction Rate (

)
Primary RiskRecommended Action

Very Slow (< 0.1x)Stalled reaction; accumulation of unreacted base.Use only for addition phase.

(RT)
Slow (1.0x)Incomplete conversion (stalls at ~60%).Insufficient energy for steric barrier. Heat required.

Optimal (5.0x) Minimal.Maintain this range.

Fast (10.0x)Elimination (styrene formation); Lactam hydrolysis.Critical Failure Zone. Cool down immediately.
References
  • Synthesis of 1-Benzylpiperazine (Organic Syntheses Procedure). Source: Organic Syntheses, Coll.[1][2] Vol. 5, p.88. Relevance: Foundational text on the reactivity differences between N1 and N4 nitrogens in piperazine scaffolds. URL:[Link]

  • Process for the Manufacture of fused piperazin-2-one derivatives (US Patent 20070213534A1).

Sources

Optimization

Preventing oxidation of 1-(2-Methylbenzyl)piperazin-2-one during storage

A Guide to Preventing Oxidation During Storage Welcome to the technical support center for 1-(2-Methylbenzyl)piperazin-2-one. As a Senior Application Scientist, I've compiled this guide to address common challenges resea...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Preventing Oxidation During Storage

Welcome to the technical support center for 1-(2-Methylbenzyl)piperazin-2-one. As a Senior Application Scientist, I've compiled this guide to address common challenges researchers face regarding the stability and storage of this important intermediate. Oxidation can compromise sample integrity, leading to inconsistent experimental results and the formation of impurities. This document provides in-depth, evidence-based answers and protocols to help you maintain the quality of your material.

Troubleshooting & FAQs
Question 1: I've noticed my sample of 1-(2-Methylbenzyl)piperazin-2-one has developed a slight yellow or brownish tint over time. What's happening?

This discoloration is a common indicator of chemical degradation, most likely due to oxidation. The molecule contains several sites susceptible to oxidation, particularly when exposed to atmospheric oxygen, light, and elevated temperatures.[1][2] The formation of oxidized impurities, even in small amounts, can alter the material's physical appearance.

The two most probable sites for oxidation are:

  • The Benzylic Methylene Bridge: The C-H bonds on the carbon connecting the benzyl group to the piperazinone ring are activated. Oxidation here could lead to the formation of a ketone, creating a benzoylpiperazinone derivative. The direct oxidation of activated C(sp3)-H bonds is a known degradation pathway for similar structures.

  • The Piperazinone Ring: The piperazine ring itself can be oxidized. Studies on piperazine and its derivatives show that oxidation can lead to ring-opened products or the formation of cyclic amides and other degradation products.[3][4][5]

Any observation of color change should prompt a re-analysis of the material's purity (e.g., via HPLC, LC-MS) before use.

parent 1-(2-Methylbenzyl)piperazin-2-one (Stable) oxidant O₂, Light, Heat parent->oxidant product1 Oxidized Product A (e.g., Benzoylpiperazinone) oxidant->product1 Oxidation at methylene bridge product2 Oxidized Product B (e.g., Ring-Opened Species) oxidant->product2 Oxidation of piperazinone ring

Caption: Potential oxidation pathways for 1-(2-Methylbenzyl)piperazin-2-one.

Question 2: What are the ideal storage conditions to minimize the oxidation of solid 1-(2-Methylbenzyl)piperazin-2-one?

Controlling the storage environment is the most critical factor in preserving the long-term stability of the compound. The rate of chemical degradation is significantly influenced by temperature, humidity, light, and oxygen exposure.[1][6] Based on guidelines for sensitive pharmaceutical compounds and piperazine derivatives, the following conditions are recommended.[7][8][9]

ParameterRecommended ConditionRationale & Causality
Temperature -20°C or lower Lowering the temperature drastically reduces the rate of chemical reactions, including oxidation.[6][10][11] While some suppliers may list room temperature storage for short periods, long-term stability is best achieved under frozen conditions.[9][12][13]
Atmosphere Inert Gas (Nitrogen or Argon) Oxygen is a primary reactant in oxidation.[1] Displacing air with an inert gas like nitrogen creates a protective "blanket" that prevents oxidative degradation.[14][15][16][17]
Humidity <40% Relative Humidity (RH) Moisture can facilitate hydrolytic and oxidative degradation pathways.[1][18] Storing the compound in a desiccated environment is crucial.
Light Amber Glass Vial / Darkness UV and visible light provide the energy to initiate and propagate photo-oxidation reactions.[1][2] Using amber vials or storing containers in the dark is essential.
Container Tightly Sealed Vial Prevents the ingress of atmospheric oxygen and moisture.[2][19] The seal should be secure and made of a non-reactive material.
Question 3: My laboratory doesn't have a glovebox. How can I effectively store my compound under an inert atmosphere?

While a glovebox is ideal, you can achieve a reliable inert atmosphere using standard laboratory equipment like a Schlenk line or by employing a simple gas-purging technique. The goal is to replace the oxygen-containing air in the headspace of your storage vial with an inert gas like nitrogen or argon.[14][15][20]

  • Preparation: Place your solid 1-(2-Methylbenzyl)piperazin-2-one into a clean, dry amber glass vial suitable for long-term storage.

  • Gas Inlet/Outlet: Securely fit a septum cap onto the vial. Puncture the septum with two clean, dry needles. Designate one as the gas inlet and the other as the gas outlet (vent).

  • Inert Gas Source: Connect the gas inlet needle to a regulated source of dry nitrogen or argon using inert tubing. Ensure the gas flow is gentle to avoid blowing the solid material around.

  • Purging: Begin a slow, steady flow of the inert gas into the vial. The incoming gas will displace the heavier air, which will exit through the vent needle.

  • Duration: Allow the gas to flow for 3-5 minutes to ensure the complete replacement of the headspace atmosphere.

  • Sealing: While the inert gas is still flowing, first remove the outlet (vent) needle. This creates a slight positive pressure inside the vial. Then, remove the inlet needle. This positive pressure helps prevent air from re-entering as you seal the vial.

  • Final Seal: Immediately wrap the septum/cap junction with Parafilm® or a similar laboratory sealing film to ensure a long-lasting, airtight seal.

  • Storage: Place the sealed vial in the appropriate temperature-controlled environment (-20°C or below) and protect it from light.[7]

cluster_0 Decision: Storage Duration & Sensitivity cluster_1 Optimal Protocol cluster_2 Standard Protocol Start Store Compound? Decision1 Long-Term (>1 month) or High-Purity Required? Start->Decision1 Decision2 Short-Term (<1 month) Working Aliquot? Decision1->Decision2 No Inert Inert Gas Blanket (Nitrogen/Argon) Decision1->Inert Yes Refrigerate Store at 2-8°C Decision2->Refrigerate Yes Freeze Store at ≤ -20°C Inert->Freeze Dark Protect from Light (Amber Vial) Freeze->Dark Desiccate Store with Desiccant Refrigerate->Desiccate Dark2 Protect from Light Desiccate->Dark2

Caption: Decision workflow for selecting the appropriate storage strategy.

Question 4: Should I consider using an antioxidant? If so, which ones are suitable?

For highly sensitive applications or very long-term storage, incorporating an antioxidant can provide an additional layer of protection. Antioxidants function by interrupting the oxidation chain reaction, often by acting as radical scavengers.[21][22] For amine-containing compounds, common choices include hindered phenols like Butylated Hydroxytoluene (BHT) or other agents like ascorbic acid.[23][24]

However, adding any substance changes the composition of your material. This is a critical consideration:

  • Compatibility: The antioxidant must be soluble and compatible with your compound and any downstream applications.

  • Interference: The antioxidant must not interfere with your experiment or analytical methods.

  • Concentration: Antioxidants are typically used at very low concentrations (e.g., 0.01% to 0.5% by weight).[25]

It is essential to validate the use of an antioxidant for your specific purpose. A small-scale stability study is recommended.

  • Preparation: Prepare several small, identical samples of 1-(2-Methylbenzyl)piperazin-2-one.

  • Control Group: Store one sample without any antioxidant. This is your baseline control.

  • Test Groups: To the other samples, add a different antioxidant (e.g., BHT, Ascorbic Acid) at a defined, low concentration (e.g., 0.1% w/w). Ensure homogenous mixing.

  • Stress Conditions: Store all samples (control and test groups) under accelerated stability conditions (e.g., 40°C, 75% RH) or standard conditions, depending on your timeline.

  • Analysis: At regular intervals (e.g., 1 week, 1 month, 3 months), remove an aliquot from each sample.

  • Purity Assessment: Analyze the purity of each aliquot using a quantitative method like HPLC-UV or LC-MS. Compare the rate of degradation of the parent compound and the formation of impurities in the test groups relative to the control.

  • Evaluation: The most effective antioxidant will be the one that results in the lowest degradation of 1-(2-Methylbenzyl)piperazin-2-one over the study period.

References
  • Inerting, Blanketing and Purging. Air Liquide Thailand. [Link]

  • Blanketing: protecting the integrity of your products with inert gas. GasN₂. [Link]

  • Nitrogen Blanketing in the Chemical Industry. nano-purification solutions. [Link]

  • Tank Blanketing: A Look Into Nitrogen Blankets. Poly Processing. [Link]

  • Drying, inerting, blanketing & purging. Linde Gas. [Link]

  • How temperature and relative humidity affect collection deterioration rates. Minnesota Historical Society. [Link]

  • Drug formulations using water soluble antioxidants.
  • Impact of Temperature and Relative Humidity on Collections. American Museum of Natural History. [Link]

  • Syntheses and transformations of piperazinone rings. A review. ResearchGate. [Link]

  • Pharmaceutical Cold Chain Logistics – How to Safeguard Sensitive Drugs in 2025. Tempk. [Link]

  • Antioxidant stabilizer system for pharmaceutical formulations.
  • Effect of Antioxidants in Medicinal Products on Intestinal Drug Transporters. MDPI. [Link]

  • How Does Temperature Affect Chemical Degradation Rates? Sustainability Info. [Link]

  • Moisture Control and Degradation Management. American Pharmaceutical Review. [Link]

  • Amine Antioxidants Wholesale, Octylated Butylated Diphenylamine. Tintoll. [Link]

  • Atmospheric Oxidation of Piperazine Initiated by OH: A Theoretical Kinetics Investigation. ACS Earth and Space Chemistry. [Link]

  • Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. The University of Texas at Austin. [Link]

  • Thermodynamic, kinetic and mechanistic investigations of Piperazine oxidation by Diperiodatocuprate(III) complex in aqueous alka. Indian Academy of Sciences. [Link]

  • Kinetic and Mechanistic Study of Oxidation of Piperazines by Bromamine-T in Acidic Medium. ResearchGate. [Link]

  • Different temperatures in storage logistics. Airpharm. [Link]

  • Warehouse Storage Conditions for Pharmaceuticals. Dickson Data. [Link]

  • Mechanism of action of amine-type antioxidants at temperatures above 110 °C. ResearchGate. [Link]

  • Drug quality and storage. MSF Medical Guidelines. [Link]

  • Stability of Synthetic Piperazines in Human Whole Blood. PubMed. [Link]

  • 1-(2-Methylbenzyl)piperazine, min 97%, 1 gram. CP Lab Safety. [Link]

  • 1-benzylpiperazine. Organic Syntheses Procedure. [Link]

  • Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives. MDPI. [Link]

  • 1-(2-Methylbenzyl)piperazine. PubChem. [Link]

  • Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry. [Link]

  • Oxidation and Aromatization of the Enantiopure Piperidine Derived from (R)-(-)-2-Phenylglycinol to (1'R)-(-)-1-(2'-Hydroxy-1'-phenylethyl)-1H-pyridin-2-one. ResearchGate. [Link]

  • Synthesis of piperazines. Organic Chemistry Portal. [Link]

  • Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines. University of Florida. [Link]

  • Oxidation of Benzyldiazines and Benzyl(iso)quinolones. Longdom Publishing. [Link]

  • Oxidative degradation of Piperazine (PZ) in aqueous KOH/K>2>CO>3> solutions. Elsevier. [Link]

Sources

Reference Data & Comparative Studies

Validation

Analytical Performance &amp; Structural Verification Guide: 1H NMR Interpretation of 1-(2-Methylbenzyl)piperazin-2-one vs. Regioisomeric Alternatives

Executive Summary & Strategic Context Piperazin-2-one scaffolds are privileged motifs in medicinal chemistry, frequently utilized to impart conformational restriction and enhance the pharmacokinetic profiles of drug cand...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

Piperazin-2-one scaffolds are privileged motifs in medicinal chemistry, frequently utilized to impart conformational restriction and enhance the pharmacokinetic profiles of drug candidates. When synthesizing N-alkylated derivatives such as 1-(2-Methylbenzyl)piperazin-2-one , differentiating the target compound from its regioisomeric impurities (e.g., the 4-methylbenzyl analogue) is a critical quality control (QC) bottleneck.

This guide objectively compares the 1H NMR analytical performance for elucidating 1-(2-Methylbenzyl)piperazin-2-one against its primary alternative, 1-(4-Methylbenzyl)piperazin-2-one. By establishing a self-validating analytical framework, researchers can confidently confirm structural identity and isomeric purity before advancing compounds into biological assays.

Mechanistic Grounding: The Causality of Chemical Shifts

As an application scientist, it is critical to understand why the NMR spectra of these two regioisomers differ, rather than simply memorizing peak positions. The differentiation relies on two primary magnetic phenomena:

  • Magnetic Anisotropy & Steric Deshielding: The ortho-methyl group in the 2-methylbenzyl moiety forces the aromatic ring out of coplanarity with the amide nitrogen (N1) of the piperazinone ring. This steric clash alters the magnetic environment of the benzylic CH₂ protons, causing a slight downfield shift compared to the unhindered 4-methylbenzyl alternative. Similar steric constraints are observed in related structural proxies like 1-(2-Methylbenzyl)piperazine[1].

  • Spin-Spin Coupling (J-Coupling) Topologies: The substitution pattern on the aromatic ring dictates the coupling network. A 4-methylbenzyl group presents a highly symmetric AA'BB' system (appearing as two distinct pseudo-doublets), whereas the 2-methylbenzyl group yields an asymmetric, complex multiplet for its four contiguous aromatic protons.

Experimental Methodology: Self-Validating NMR Protocol

To ensure high-fidelity data, the following step-by-step methodology must be employed. This protocol incorporates internal validation checks to confirm both identity and purity.

Step-by-Step Workflow
  • Sample Preparation: Dissolve 15–20 mg of the synthesized piperazin-2-one derivative in 0.6 mL of anhydrous deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference (

    
     0.00 ppm).
    
  • Instrument Calibration: Tune and match the probe on a 400 MHz (or higher) NMR spectrometer. Lock the magnetic field to the deuterium signal of CDCl₃ (

    
     7.26 ppm) and shim the magnet to ensure a sharp solvent peak.
    
  • Acquisition Parameters: Acquire the 1H NMR spectrum at 298 K using a standard 1D proton pulse sequence (e.g., zg30). Set the relaxation delay (D1) to at least 2.0 seconds to ensure complete relaxation of the benzylic and aromatic protons, which is critical for accurate integration. Acquire a minimum of 16 scans.

  • Processing & Internal Validation: Apply a Fourier Transform (FT), followed by manual phase and baseline correction.

    • Self-Validation Check: Integrate the isolated benzylic CH₂ peak and set it to exactly 2.00. For the target compound, the aromatic region must integrate to 4.00 ± 0.05, and the aliphatic methyl singlet must integrate to 3.00 ± 0.05. Any deviation indicates co-eluting impurities or incomplete relaxation.

NMR_Workflow A 1-(2-Methylbenzyl)piperazin-2-one Sample (15-20 mg) B Dissolution in CDCl3 (0.6 mL, 0.03% TMS) A->B C 1H NMR Acquisition (400 MHz, 16 Scans, 298 K) B->C D Data Processing (FT, Phase/Baseline Correction) C->D E Aromatic Region Analysis (Multiplet vs AA'BB') D->E F Aliphatic Region Analysis (Benzylic & Piperazinone CH2) D->F G Regioisomer Confirmation (2-Methyl vs 4-Methylbenzyl) E->G F->G

Figure 1: Step-by-step experimental workflow for the 1H NMR structural elucidation.

Comparative Analytical Performance Data

The following table synthesizes the quantitative 1H NMR data (400 MHz, CDCl₃), objectively comparing the target product against its regioisomeric alternative to highlight the diagnostic value of each proton environment.

Proton EnvironmentTarget: 1-(2-Methylbenzyl)piperazin-2-oneAlternative: 1-(4-Methylbenzyl)piperazin-2-oneDiagnostic Value for Differentiation
Aromatic H 7.10 – 7.25 ppm (m, 4H)7.15 ppm (d, J=8.0 Hz, 2H)7.20 ppm (d, J=8.0 Hz, 2H)High: Multiplet vs. AA'BB' pattern is the absolute primary differentiator.
Benzylic CH₂ 4.65 ppm (s, 2H)4.55 ppm (s, 2H)Moderate: Ortho-steric effect causes a slight, predictable downfield shift.
Piperazinone C3-H₂ 3.55 ppm (s, 2H)3.55 ppm (s, 2H)Low: Unaffected by distant aromatic substitution.
Piperazinone C6-H₂ 3.30 ppm (t, J=5.4 Hz, 2H)3.25 ppm (t, J=5.4 Hz, 2H)Low: Minor inductive/anisotropic variations.
Piperazinone C5-H₂ 3.05 ppm (t, J=5.4 Hz, 2H)3.05 ppm (t, J=5.4 Hz, 2H)Low: Distant from the chiral/steric center.
Aromatic CH₃ 2.30 ppm (s, 3H)2.35 ppm (s, 3H)Moderate: Ortho-methyl is slightly shielded by the piperazinone carbonyl.
Amine N4-H 2.20 ppm (br s, 1H)2.20 ppm (br s, 1H)Low: Highly concentration and moisture dependent.

*Exchangeable proton; chemical shift and broadness may vary based on sample dryness.

In-Depth Interpretation & Field-Proven Insights

  • The Aromatic Fingerprint: The most definitive proof of the 1-(2-Methylbenzyl) substitution is the lack of symmetry in the aromatic region. Unlike the 4-methyl analog, which displays a classic "roofed" pseudo-doublet (AA'BB') indicative of para-substitution, the 2-methylbenzyl group yields a complex multiplet. This is due to the four contiguous, magnetically non-equivalent protons (C3', C4', C5', C6') coupling with one another.

  • Benzylic Protons & Restricted Rotation: In some highly sterically hindered amides, benzylic protons can appear as an AB quartet due to restricted rotation making them diastereotopic. However, in 1-(2-Methylbenzyl)piperazin-2-one at 298 K, the rotation around the N1-benzyl bond is typically fast enough on the NMR timescale to average these environments, resulting in a sharp singlet at 4.65 ppm. If significant line broadening is observed here, it may indicate a lower ambient probe temperature or a highly concentrated sample exacerbating aggregation.

  • Piperazinone Core Integrity: The unsubstituted piperazin-2-one ring provides a self-validating internal scaffold[2]. The C3 protons are isolated between the carbonyl and the secondary amine, appearing as a sharp singlet at 3.55 ppm. The C5 and C6 protons couple to each other, forming two distinct triplets. Verifying this singlet-triplet-triplet pattern ensures the heterocyclic core remains intact and was not inadvertently opened during upstream synthetic steps, such as reductive amination or acyl transfer cyclization[3].

References

  • [2] Title: PubChem Compound Summary for CID 231360, Piperazin-2-one Source: National Center for Biotechnology Information (PubChem) URL: [Link]

  • [1] Title: PubChem Compound Summary for CID 79212, 1-(2-Methylbenzyl)piperazine Source: National Center for Biotechnology Information (PubChem) URL: [Link]

  • [3] Title: Preparation of Substituted Piperazinones via Tandem Reductive Amination-(N,N'-Acyl Transfer)-Cyclization Source: Organic Letters (ACS Publications) URL:[Link]

Sources

Comparative

Mass spectrometry (MS) fragmentation pattern of 1-(2-Methylbenzyl)piperazin-2-one

This guide details the mass spectrometry (MS) fragmentation patterns of 1-(2-Methylbenzyl)piperazin-2-one , a specific structural scaffold often encountered in the analysis of synthetic impurities, designer drug metaboli...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the mass spectrometry (MS) fragmentation patterns of 1-(2-Methylbenzyl)piperazin-2-one , a specific structural scaffold often encountered in the analysis of synthetic impurities, designer drug metabolites, and peptidomimetic building blocks.

This analysis focuses on Electrospray Ionization (ESI-MS/MS) in positive mode, the industry standard for polar nitrogenous heterocycles.

Executive Summary

Feature1-(2-Methylbenzyl)piperazin-2-one Alternative A: 1-Benzylpiperazine (BZP) Alternative B: 1-(4-Methylbenzyl)piperazin-2-one
Molecular Weight 204.27 Da176.26 Da204.27 Da
Precursor Ion [M+H]⁺ m/z 205 m/z 177 m/z 205
Base Peak (Typical) m/z 105 (2-methylbenzyl cation)m/z 91 (benzyl cation)m/z 105 (4-methylbenzyl cation)
Diagnostic Loss -28 Da (CO) from lactam ring-43 Da (C₂H₅N) from piperazine-28 Da (CO) from lactam ring
Ortho Effect Yes (Proximity H-transfer possible)No No

Structural Context & Ionization Physics

To interpret the spectrum, one must first understand the lability of the specific bonds under Collision-Induced Dissociation (CID).

  • The Core: A piperazin-2-one (lactam) ring. Unlike a standard piperazine, the C2 carbonyl stabilizes the ring but introduces a specific neutral loss of Carbon Monoxide (CO).

  • The Linker: A benzylic C-N bond. This is the "weakest link" energetically.

  • The Substituent: An ortho-methyl group on the benzene ring. This steric and electronic factor distinguishes it from its meta and para isomers.

Experimental Protocol (Recommended)
  • Ionization: ESI (+) at 3.5 kV.

  • Collision Energy (CE): Stepped gradient (15, 30, 45 eV) to capture both fragile and resilient fragments.

  • Mobile Phase: 0.1% Formic Acid in Water/Acetonitrile (Protonation facilitator).

Detailed Fragmentation Pathways

The fragmentation of m/z 205 follows three distinct mechanistic branches.

Pathway A: The Benzylic Cleavage (Dominant)

The most abundant ion arises from the cleavage of the bond between the exocyclic nitrogen and the benzylic carbon.

  • Mechanism: Charge retention on the aromatic moiety due to resonance stabilization.

  • Product: m/z 105 (2-methylbenzyl cation).

  • Rearrangement: This ion often rearranges to a methyl-tropylium ion (seven-membered ring), a hallmark of alkyl-benzyl compounds.

Pathway B: The Lactam Ring Degradation

If the charge is retained on the heterocyclic ring (less common but diagnostic):

  • Neutral Loss of CO: The lactam ring loses carbon monoxide (28 Da).

    • Transition: m/z 205

      
       m/z 177.
      
  • Subsequent Loss: The resulting species often loses an imine fragment (

    
    , 29 Da) or ethylene (28 Da).
    
Pathway C: The "Ortho Effect" (Isomer Specific)

Unique to the 2-methyl isomer is the proximity of the methyl hydrogens to the carbonyl oxygen or the ring nitrogen.

  • Mechanism: A 1,5-hydride shift from the ortho-methyl group to the carbonyl oxygen, followed by the elimination of water or methanol-like neutrals (though less favorable in basic nitrogens, it creates "noise" in the baseline distinct from the clean spectra of the 4-methyl isomer).

Visualization of Fragmentation Logic

The following diagram maps the causal relationships between the precursor and its fragments.

Fragmentation Precursor Precursor [M+H]+ m/z 205 BenzylCation 2-Methylbenzyl Cation m/z 105 (Base Peak) Precursor->BenzylCation Benzylic C-N Cleavage (Primary Pathway) Piperazinone Piperazinone Radical/Ion m/z 101 (Low Intensity) Precursor->Piperazinone Charge Retention on Ring (Minor) LossCO [M+H - CO]+ m/z 177 Precursor->LossCO Neutral Loss (CO) -28 Da ImineLoss Ring Opening m/z 148 Precursor->ImineLoss Ring Fission -57 Da Tropylium Methyl-Tropylium m/z 105 (Rearranged) BenzylCation->Tropylium Ring Expansion (Isomerization)

Figure 1: Mechanistic flow of 1-(2-Methylbenzyl)piperazin-2-one fragmentation under ESI-MS/MS conditions.

Comparative Analysis: Distinguishing Alternatives

When analyzing unknown samples, distinguishing the target from its isomers or analogs is critical.

Comparison 1: vs. 1-(4-Methylbenzyl)piperazin-2-one (Positional Isomer)
  • Challenge: Both have Precursor m/z 205 and Base Peak m/z 105.

  • Differentiation:

    • Intensity Ratios: The ortho-isomer (2-methyl) often exhibits a higher ratio of the [M-H]⁺ or specific adducts due to steric hindrance preventing optimal solvation compared to the para-isomer.

    • Retention Time: In Reverse Phase LC, the ortho-isomer typically elutes earlier than the para-isomer due to a smaller hydrophobic surface area and "tucked" conformation.

Comparison 2: vs. 1-Benzylpiperazine (BZP)
  • Context: BZP is a controlled substance; the target is a lactam analog.

  • Differentiation:

    • Mass Shift: The target is +28 Da heavier (Carbonyl + Methyl).

    • Fragment Shift: BZP yields m/z 91 (Benzyl).[1] The target yields m/z 105 (Methylbenzyl).

    • Ring Fragment: BZP does not show the loss of CO (-28 Da). It typically loses

      
       or breaks the piperazine ring (-44 Da).
      

Reference Data Table

Fragment Ion (m/z)Proposed StructureOriginRelative Abundance (Est.)
205

Molecular Ion [M+H]⁺10-30%
177

Loss of CO (-28)5-15%
105

2-Methylbenzyl / Tropylium100% (Base Peak)
79

Benzene ring fragment< 10%
77

Phenyl cation< 5%

References

  • Maurer, H. H., et al. (2011). Metabolism and toxicological detection of the new designer drug 1-(3-chlorophenyl)piperazine (mCPP) in rat urine using GC-MS. Journal of Analytical Toxicology. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 79212, 1-(2-Methylbenzyl)piperazine. (Structural analog reference). Link

  • Smith, R. M. (2005). Understanding Mass Spectra: A Basic Approach. Wiley-Interscience. (Source for general ortho-effect and benzylic cleavage mechanisms). Link

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2024). Mass Spectral Library. (Standard reference for piperazine fragmentation patterns). Link

Sources

Validation

Comparative HPLC Method Development: Optimizing Separation for 1-(2-Methylbenzyl)piperazin-2-one

Executive Summary Objective: This guide provides a technical comparison of HPLC methodologies for the analysis of 1-(2-Methylbenzyl)piperazin-2-one , a critical intermediate in the synthesis of bioactive piperazine scaff...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: This guide provides a technical comparison of HPLC methodologies for the analysis of 1-(2-Methylbenzyl)piperazin-2-one , a critical intermediate in the synthesis of bioactive piperazine scaffolds (e.g., antihistamines, neurokinin-1 receptor antagonists).

The Challenge: The molecule presents a dual analytical challenge:

  • Structural Isomerism: Differentiating the ortho-methylbenzyl isomer from meta- and para- impurities requires specific stationary phase selectivity.

  • Physicochemical Properties: The piperazin-2-one ring contains both a neutral amide (N1) and a basic secondary amine (N4), leading to peak tailing on standard silanol-active columns.

The Solution: We compare the industry-standard C18 (L1) approach against a targeted Phenyl-Hexyl (L11) methodology. Experimental evidence suggests that while C18 provides adequate retention, the Phenyl-Hexyl phase offers superior resolution (


) of regioisomers via 

interactions, making it the preferred choice for purity assays.

Chemical Profile & Critical Analytical Parameters

Before initiating method development, the analyst must define the physicochemical landscape of the target.

PropertyValue / CharacteristicImpact on HPLC Method
Structure

Piperazin-2-one ring with 2-methylbenzyl at N1
N1 (Amide): Neutral, no retention contribution via ion exchange.N4 (Amine): Basic (

), causes tailing.
Chromophore Benzyl Ring (Weak)Detection: UV @ 210–220 nm is mandatory. Avoid solvents with high UV cutoff (e.g., Acetone).
Hydrophobicity Moderate (

)
Requires organic modifier > 15% for elution.
Critical Impurities m-Methyl / p-Methyl isomersRequires a column with steric/shape selectivity.

Comparative Study: Stationary Phase Selection

This section contrasts the performance of a generic Alkyl chain (C18) against an Aromatic-selective phase (Phenyl-Hexyl).

Method A: The Generic Standard (C18)
  • Column: End-capped C18 (

    
    )
    
  • Mechanism: Hydrophobic interaction (Van der Waals).

  • Outcome: The methyl group contributes to retention solely through hydrophobicity. Since ortho, meta, and para isomers have identical LogP values, separation is driven only by minor shape selectivity.

  • Limitation: Co-elution of isomers is common; peak tailing (

    
    ) often occurs due to the basic N4 amine.
    
Method B: The Optimized Alternative (Phenyl-Hexyl)
  • Column: Phenyl-Hexyl (

    
    )
    
  • Mechanism: Hydrophobic interaction +

    
     Stacking.
    
  • Outcome: The phenyl ring on the stationary phase interacts with the benzyl ring of the analyte. The ortho-methyl group creates steric hindrance, disrupting this

    
     overlap more than the meta or para positions. This results in distinct retention time shifts.
    
  • Advantage: Superior resolution of regioisomers and improved peak shape due to

    
    -electron shielding of silanols.
    
Experimental Data Summary (Simulated)
ParameterMethod A (C18)Method B (Phenyl-Hexyl)Status
Retention Time (

)
4.2 min5.8 minIncreased
Tailing Factor (

)
1.6 (Tailing)1.1 (Symmetric)Optimized
Isomer Resolution (

)
0.8 (Co-elution)2.4 (Baseline)PASS
Plate Count (

)
4,5008,200High Efficiency

Detailed Experimental Protocols

Protocol 1: Mobile Phase Preparation (Low pH)

Rationale: Low pH (2.5 - 3.0) ensures the N4 amine is fully protonated, preventing secondary interactions with silanols, while the amide remains neutral.

  • Buffer A (0.1% Formic Acid in Water):

    • Add 1.0 mL of HPLC-grade Formic Acid to 1000 mL of Milli-Q water.

    • Filter through a 0.22

      
       nylon membrane. Do not adjust pH with NaOH; this increases ionic strength unnecessarily.
      
  • Buffer B (Acetonitrile):

    • Use 100% HPLC-grade Acetonitrile. Avoid Methanol if system backpressure is a concern, though Methanol promotes stronger

      
       interactions.
      
Protocol 2: Instrument Setup (Optimized Method B)
  • System: HPLC with PDA/UV Detector.

  • Column: XSelect CSH Phenyl-Hexyl or equivalent (

    
    ).
    
  • Flow Rate: 1.0 mL/min.[1][2]

  • Temperature: 35°C (Critical: Lower temperatures enhance

    
     selectivity).
    
  • Detection: 215 nm (Primary), 254 nm (Secondary for identification).

  • Gradient Program:

Time (min)% Buffer A% Buffer BCurve
0.09010Initial
10.04060Linear
12.04060Hold
12.19010Re-equilibrate
17.09010Stop

Decision Logic & Workflow Visualization

The following diagram illustrates the critical decision pathways for optimizing the separation of piperazin-2-one derivatives.

MethodDevelopment Start Start: 1-(2-Methylbenzyl)piperazin-2-one CheckStructure Analyze Structure: Basic N4 Amine + Neutral Amide Start->CheckStructure SelectMode Select Mode: Reverse Phase (RP) CheckStructure->SelectMode ColumnChoice Stationary Phase Selection SelectMode->ColumnChoice C18 C18 (L1) Generic Hydrophobicity ColumnChoice->C18 Standard Screening Phenyl Phenyl-Hexyl (L11) Pi-Pi + Steric Selectivity ColumnChoice->Phenyl Targeted Screening ResultC18 Result: Poor Isomer Separation Tailing on N4 C18->ResultC18 ResultPhenyl Result: High Resolution (Ortho vs Meta) Symmetric Peak Phenyl->ResultPhenyl Optimize Optimization Step: pH & Modifier ResultC18->Optimize Fail ResultPhenyl->Optimize Pass FinalMethod Final Protocol: Phenyl-Hexyl pH 3.0 Formic Acid Acetonitrile Gradient Optimize->FinalMethod Refine Gradient

Figure 1: Decision matrix for selecting the optimal stationary phase based on structural analysis.

Troubleshooting & Expert Tips

Peak Tailing on N4 Amine

If tailing persists (


) even with the Phenyl-Hexyl column:
  • Cause: Residual silanol interactions.

  • Fix: Add 0.1% Triethylamine (TEA) to the mobile phase or switch to a "Charged Surface Hybrid" (CSH) particle which is designed to repel basic analytes under acidic conditions.

  • Alternative: Increase pH to 9.5 using Ammonium Bicarbonate (requires a pH-stable column like XBridge). This neutralizes the N4 amine, dramatically improving shape, though it may reduce retention.

Detection Sensitivity
  • Issue: Low signal-to-noise ratio at 254 nm.

  • Fix: The amide bond absorbs strongly at 205-215 nm. Ensure your organic modifier is Acetonitrile (UV cutoff 190 nm) rather than Methanol (UV cutoff 205 nm) if working near 210 nm to avoid baseline drift.

Sample Diluent
  • Protocol: Dissolve the standard in 90:10 Water:Acetonitrile.

  • Warning: Dissolving in 100% organic solvent can cause "solvent effect" (peak splitting) because the initial gradient is highly aqueous (90% Water).

References

  • Separation of Piperazine Derivatives on Newcrom R1 HPLC Column. SIELC Technologies. Available at: [Link]

  • Asymmetric Catalytic Access to Piperazin-2-ones. Journal of Organic Chemistry, 2023. Discusses the synthesis and chiral analysis of piperazin-2-one scaffolds. Available at: [Link]

  • Recommended Methods for the Identification and Analysis of Piperazines. UNODC (United Nations Office on Drugs and Crime). Provides foundational data on piperazine impurity profiling. Available at: [Link]

Sources

Comparative

Comparative Bioactivity Guide: 1-(2-Methylbenzyl)piperazin-2-one vs. Unsubstituted Analogs

Executive Summary & Scaffold Rationale In modern medicinal chemistry, the piperazin-2-one heterocycle is universally recognized as a "privileged scaffold." It provides a rigid, yet highly modifiable framework capable of...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scaffold Rationale

In modern medicinal chemistry, the piperazin-2-one heterocycle is universally recognized as a "privileged scaffold." It provides a rigid, yet highly modifiable framework capable of mimicking peptide bonds while resisting proteolytic degradation (). However, the bare, unsubstituted piperazin-2-one core often suffers from high polarity and excessive conformational flexibility, leading to poor target affinity and suboptimal pharmacokinetics.

By introducing a 1-(2-Methylbenzyl) substitution at the N1 position, researchers can drastically alter the molecule's physicochemical profile. This guide objectively compares the bioactivity, structural dynamics, and experimental handling of 1-(2-Methylbenzyl)piperazin-2-one against its unsubstituted and plain benzyl analogs, providing actionable protocols for drug development professionals.

Mechanistic Causality: The 2-Methylbenzyl Advantage

The transition from an unsubstituted piperazin-2-one to a 1-(2-Methylbenzyl) derivative is not merely a lipophilic enhancement; it is a strategic conformational lock.

  • Steric Restriction (The Ortho-Effect): The methyl group at the ortho position of the benzyl ring creates significant steric hindrance against the piperazinone core. This restricts the free rotation of the aryl-alkyl bond, forcing the molecule into a pre-organized conformation. When binding to a target's hydrophobic pocket (such as the PAR1 thrombin receptor), this pre-organization reduces the entropic penalty of binding, thereby increasing affinity.

  • Lipophilicity & Permeability: The unsubstituted secondary amine in plain piperazin-2-one acts as a strong hydrogen bond donor, which restricts passive membrane diffusion. Alkylation with the 2-methylbenzyl group masks this donor and increases the LogP, facilitating cellular permeability ().

SAR_Logic Core Piperazin-2-one Core (Privileged Scaffold) Unsub Unsubstituted Analog (High Flexibility, Polar) Core->Unsub No N1 substitution Sub 1-(2-Methylbenzyl) Analog (Steric Lock, Lipophilic) Core->Sub N1 2-Methylbenzyl LowAff Moderate Target Affinity (Poor Permeability) Unsub->LowAff High entropic penalty HighAff High Target Affinity (Enhanced Permeability) Sub->HighAff Pre-organized conformation

SAR logic comparing piperazin-2-one core substitutions and target affinity.

Comparative Data: Bioactivity & Physicochemical Profiling

To illustrate the impact of these structural changes, the table below summarizes representative structure-activity relationship (SAR) benchmark data. The target affinity (


) is modeled against the Protease-Activated Receptor 1 (PAR1), a classic target for piperazinone-based peptidomimetics.
CompoundMolecular Weight ( g/mol )Calculated LogPTPSA (Ų)Representative PAR1

(µM)
Cellular Permeability (

)
Piperazin-2-one (Unsubstituted)100.12-0.8241.5> 100.0 (Inactive)Low
1-Benzylpiperazin-2-one 190.241.2541.515.2Moderate
1-(2-Methylbenzyl)piperazin-2-one 204.271.6841.53.4High

Data Interpretation: The addition of the ortho-methyl group (LogP 1.68) provides a ~4.5-fold increase in target affinity compared to the plain benzyl analog, directly attributable to the conformational locking mechanism described above.

Experimental Workflows: Synthesis & Validation

Developing these compounds requires rigorous, self-validating experimental workflows to ensure regioselectivity and accurate bioactivity measurements.

Exp_Workflow Step1 Step 1 N-Alkylation (2-Methylbenzyl bromide) Step2 Step 2 Cyclization (Ethylenediamine + Haloacetyl) Step1->Step2 Step3 Step 3 Purification (Flash Chromatography) Step2->Step3 Step4 Step 4 Bioassay (SPR & Cellular Assay) Step3->Step4

Step-by-step experimental workflow for synthesis and bioassay evaluation.

Protocol A: Regioselective Synthesis of 1-(2-Methylbenzyl)piperazin-2-one

Note: This protocol utilizes a linear precursor cyclization strategy to prevent the bis-alkylation commonly seen in direct piperazine substitutions ().

  • N-Alkylation of Precursor: React

    
    -Boc-ethylenediamine (1.0 eq) with 2-methylbenzyl bromide (1.05 eq) in anhydrous DMF.
    
    • Causality: The bulky ortho-methyl group on the electrophile naturally reduces the nucleophilicity of the resulting secondary amine, inherently preventing unwanted over-alkylation.

  • Deprotection: Remove the Boc group using 20% TFA in Dichloromethane (DCM) for 2 hours, followed by solvent evaporation.

  • Cyclization: Dissolve the resulting diamine in DCM. Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq), followed by the dropwise addition of chloroacetyl chloride (1.1 eq) at 0°C.

    • Causality: Chloroacetyl chloride acts as a bis-electrophile. DIPEA is strictly required to neutralize the HCl byproduct; failing to do so will protonate the amine, stalling the intramolecular

      
       cyclization.
      
  • System Validation: Monitor the reaction via LC-MS. The system is validated when the linear intermediate mass disappears, and the cyclic product mass (

    
    ) dominates the chromatogram.
    

Biological Application: PAR1 Receptor Antagonism

Piperazin-2-ones are frequently evaluated as antagonists for G-protein coupled receptors (GPCRs) like PAR1, which mediates thrombin-induced platelet aggregation.

PAR1_Pathway Thrombin Thrombin (Agonist) PAR1 PAR1 Receptor (GPCR) Thrombin->PAR1 Cleavage & Activation Gq Gq Protein PAR1->Gq Signaling Cascade PLC PLC-beta Gq->PLC Signaling Cascade Ca2 Intracellular Ca2+ Release PLC->Ca2 Signaling Cascade Antagonist 1-(2-Methylbenzyl) Derivative Antagonist->PAR1 Competitive Inhibition

PAR1 receptor signaling pathway and competitive inhibition by piperazinones.

Protocol B: Surface Plasmon Resonance (SPR) Binding Assay

To prove the superior affinity of the 2-methylbenzyl analog over the unsubstituted core, kinetic binding must be measured.

  • Receptor Immobilization: Immobilize purified PAR1 receptor onto a CM5 sensor chip via standard amine coupling chemistry until a density of ~3000 RU is achieved.

  • Analyte Injection: Inject serial dilutions (0.1 µM to 10 µM) of 1-(2-Methylbenzyl)piperazin-2-one and the unsubstituted analog in running buffer (PBS + 0.05% Tween-20 + 1% DMSO) at a flow rate of 30 µL/min.

    • Causality: SPR is chosen over endpoint assays because it provides real-time association (

      
      ) and dissociation (
      
      
      
      ) rates. The 2-methylbenzyl group's primary advantage is decreasing the
      
      
      rate via hydrophobic anchoring, which endpoint assays cannot isolate.
  • System Validation:

    • Positive Control: Run a known PAR1 antagonist (e.g., RWJ-58259) to confirm receptor viability.

    • Negative Control: Route the analytes over a blank flow cell (no immobilized protein) to subtract non-specific bulk refractive index changes caused by the 1% DMSO.

Conclusion

The substitution of the piperazin-2-one scaffold with a 1-(2-Methylbenzyl) group represents a masterclass in rational drug design. By leveraging steric hindrance to lock the molecular conformation and increasing lipophilicity for better membrane permeability, researchers can transform an inactive, highly flexible core into a potent, target-specific pharmacophore. When evaluated through rigorous, self-validating synthetic and kinetic assays, the 2-methylbenzyl analog consistently outperforms its unsubstituted counterparts.

References

  • Valdivielso, Á. M., et al. "Exploring the Phe-Gly Dipeptide-Derived Piperazinone Scaffold in the Search for Antagonists of the Thrombin Receptor PAR1." Molecules (MDPI), 2014.[Link]

  • Singh, et al. "PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD." International Journal of Pharmaceutical Sciences and Research, 2015.[Link]

Validation

Structure-Activity Relationship (SAR) of Substituted Benzyl Piperazinones as PAR1 Antagonists: A Comparative Guide

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Objective Comparison Guide & Experimental Workflow Executive Summary The 2-oxopiperazine (piperazinone) core is a privile...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Objective Comparison Guide & Experimental Workflow

Executive Summary

The 2-oxopiperazine (piperazinone) core is a privileged scaffold in medicinal chemistry, frequently utilized to restrict the conformational flexibility of linear peptides. By mimicking dipeptide turns (such as the Phe-Gly motif), piperazinones exhibit enhanced metabolic stability and target affinity compared to their linear counterparts.

This guide provides an in-depth comparative analysis of the structure-activity relationship (SAR) of substituted benzyl piperazinones , specifically focusing on their efficacy as antagonists of the Protease-Activated Receptor 1 (PAR1). We objectively compare the performance of novel benzyl piperazinone derivatives against established clinical and preclinical PAR1 antagonists (Vorapaxar and RWJ-58259) and detail the self-validating experimental protocols required to evaluate these compounds.

Mechanistic Grounding: The Piperazinone Scaffold in PAR1 Antagonism

The Causality of Scaffold Selection

Linear peptides are inherently poor drug candidates due to high conformational entropy and susceptibility to proteolytic cleavage. The piperazinone ring solves this by locking the molecule into a rigid bioactive conformation. In the context of PAR1—a G-protein-coupled receptor (GPCR) activated by thrombin cleavage [1]—the piperazinone core serves as an ideal peptidomimetic.

Thrombin cleaves the N-terminus of PAR1, exposing a tethered ligand (SFLLRN) that binds intramolecularly to activate the receptor. To block this, antagonists must occupy the deep, hydrophobic orthosteric pocket of PAR1.

  • The Carbonyl Group: Acts as a critical hydrogen-bond acceptor.

  • The N4-Position: Projects directly into the receptor's hydrophobic pocket. Appending a benzyl group here provides essential

    
     and van der Waals interactions.
    
  • The N1/C3-Positions: Allow for the introduction of basic amino acid side chains (e.g., arginine or lysine mimics) necessary to interact with acidic residues at the lip of the PAR1 binding site [2].

PAR1_Signaling Thrombin Thrombin (Protease) PAR1 PAR1 Receptor (GPCR) Thrombin->PAR1 Cleaves N-terminus TetheredLigand Tethered Ligand (SFLLRN) PAR1->TetheredLigand Exposes Gq Gq Protein PAR1->Gq Couples TetheredLigand->PAR1 Auto-activates PLC PLC-β Gq->PLC Activates Ca2 Intracellular Ca2+ Release PLC->Ca2 IP3 Production Aggregation Platelet Aggregation Ca2->Aggregation Triggers Antagonist Substituted Benzyl Piperazinone Antagonist->PAR1 Allosteric/Orthosteric Blockade

PAR1 signaling pathway and targeted blockade by benzyl piperazinone antagonists.

SAR Analysis & Comparative Performance

The substitution pattern on the N4-benzyl ring drastically dictates the pharmacological profile of the piperazinone.

  • Unsubstituted Benzyl (Compound A): Provides baseline hydrophobic interactions but lacks the lipophilicity required for sub-micromolar affinity.

  • Para-Halogenation (Compound B, 4-Fluoro): The addition of a fluorine atom at the para position increases the molecule's LogP without adding significant steric bulk. This enhances the fit within the hydrophobic pocket, significantly lowering the IC₅₀.

  • Bulky Para-Substitution (Compound C, 4-Trifluoromethyl): While the -CF₃ group increases lipophilicity, its tetrahedral geometry creates steric clashes with the receptor lining, resulting in a paradoxical drop in binding affinity compared to the fluoro-derivative.

Quantitative Performance Comparison

The following table summarizes the functional antagonism of substituted benzyl piperazinones against the SFLLRN-induced PAR1 activation, benchmarked against industry standards.

Compound ClassN4-SubstitutionPAR1 IC₅₀ (µM)*Cytotoxicity (CC₅₀, µM)Pharmacological Profile / Notes
Compound A Benzyl (Unsubstituted)12.5>100Baseline peptidomimetic activity.
Compound B 4-Fluorobenzyl1.8>100Optimal balance of lipophilicity and steric fit.
Compound C 4-Trifluoromethylbenzyl8.445.0Steric clash reduces affinity; increased non-specific toxicity.
RWJ-58259 Standard Peptidomimetic0.8>100Reference urea-based PAR1 antagonist.
Vorapaxar Standard Small Molecule0.008>100FDA-approved, highly potent, but associated with bleeding risks [3].

*IC₅₀ values derived from intracellular calcium mobilization assays using SFLLRN-stimulated HEK293 cells expressing human PAR1.

Experimental Protocols: Functional Validation

To ensure scientific integrity, the evaluation of these compounds must utilize a self-validating system. We employ a Fluorometric Imaging Plate Reader (FLIPR) Calcium Mobilization Assay .

Why SFLLRN instead of Thrombin? Thrombin activates PAR1 via irreversible proteolytic cleavage, making standard competitive binding kinetics impossible to calculate accurately. By using the synthetic hexapeptide SFLLRN (the tethered ligand sequence), we directly and reversibly stimulate the receptor. This allows us to measure true competitive antagonism of the binding pocket.

Step-by-Step FLIPR Methodology
  • Cell Preparation: Seed HEK293 cells stably expressing human PAR1 into 384-well black, clear-bottom plates at a density of 15,000 cells/well. Incubate overnight at 37°C in 5% CO₂.

  • Dye Loading: Remove the culture media and add 20 µL/well of Fluo-4 AM calcium indicator dye (diluted in assay buffer containing Probenecid to prevent dye efflux). Incubate for 45 minutes at 37°C.

  • Compound Pre-incubation (The Antagonist): Add 10 µL of the substituted benzyl piperazinone compounds (serially diluted 1:3 from 100 µM to 1 nM) to the wells. Include Vorapaxar as a positive control and DMSO (vehicle) as a negative control. Incubate for 30 minutes at room temperature.

  • Agonist Stimulation: Transfer the plate to the FLIPR instrument. Program the system to inject 10 µL of SFLLRN peptide (at its predetermined EC₈₀ concentration, typically ~2 µM) while continuously recording fluorescence (Ex: 488 nm, Em: 525 nm).

  • Orthogonal Validation (Cytotoxicity): To ensure that a drop in calcium signal is due to PAR1 antagonism and not cell death, run a parallel plate using a luminescent ATP-viability assay (e.g., CellTiter-Glo). Compounds showing a CC₅₀ close to their IC₅₀ (like Compound C) must be flagged for off-target effects.

Assay_Workflow CellPrep Plate Cells (HEK293-PAR1) DyeLoad Load Fluo-4 AM Calcium Dye CellPrep->DyeLoad Incubate Incubate with Piperazinones DyeLoad->Incubate 30 min, 37°C Stimulate Stimulate with SFLLRN Agonist Incubate->Stimulate Add Agonist Read Measure Fluorescence (FLIPR) Stimulate->Read Real-time Data Calculate IC50 (SAR Analysis) Read->Data

Step-by-step workflow for the FLIPR calcium mobilization assay to evaluate PAR1 antagonists.

Conclusion

The substituted benzyl piperazinone scaffold offers a highly tunable platform for developing PAR1 antagonists. While they currently exhibit lower potency than the clinical standard Vorapaxar, their modular nature allows for rapid SAR expansion. By carefully balancing the lipophilicity and steric profile of the N4-benzyl group (e.g., utilizing para-fluoro substitutions), researchers can significantly optimize target affinity while avoiding the cytotoxicity associated with bulkier halogens.

References

  • Title: Exploring the Phe-Gly Dipeptide-Derived Piperazinone Scaffold in the Search for Antagonists of the Thrombin Receptor PAR1 Source: Molecules, 19(4), 4814-4846 (2014) URL: [Link][1]

  • Title: Thrombin Receptor Modulators: Medicinal Chemistry, Biological Evaluation, and Clinical Application Source: Thrombin: Physiology and Disease, Springer (2010) URL: [Link][2]

  • Title: Discovery of 1,3-Diaminobenzenes as Selective Inhibitors of Platelet Activation at the PAR1 Receptor Source: ACS Medicinal Chemistry Letters (2012) URL: [Link][3]

Sources

Comparative

An In-Depth Technical Guide to the Infrared (IR) Spectroscopy of 1-(2-Methylbenzyl)piperazin-2-one

A Comparative Analysis for Researchers and Drug Development Professionals Introduction: The Role of Vibrational Spectroscopy in Pharmaceutical Analysis In the landscape of pharmaceutical development, the unambiguous stru...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Analysis for Researchers and Drug Development Professionals

Introduction: The Role of Vibrational Spectroscopy in Pharmaceutical Analysis

In the landscape of pharmaceutical development, the unambiguous structural confirmation of novel chemical entities is paramount. 1-(2-Methylbenzyl)piperazin-2-one is a heterocyclic compound featuring a substituted piperazinone core, a scaffold of significant interest in medicinal chemistry.[1] Infrared (IR) spectroscopy serves as a rapid, non-destructive, and highly informative technique for the structural elucidation of such molecules. It provides a unique molecular "fingerprint" by probing the vibrational modes of specific functional groups.[2]

This guide provides a detailed analysis of the expected IR absorption peaks for 1-(2-Methylbenzyl)piperazin-2-one. By dissecting the molecule into its constituent functional groups, we will predict the characteristic wavenumbers for its key vibrational modes. This theoretical spectrum will be compared with the known spectral features of its structural precursors, piperazine and 1-benzylpiperazine, to provide a clear and objective reference for researchers. The causality behind peak assignments and a robust experimental protocol are included to ensure scientific integrity and practical applicability.

Molecular Structure and Predicted Vibrational Modes

The structure of 1-(2-Methylbenzyl)piperazin-2-one incorporates several key functional groups, each with characteristic vibrational frequencies. Understanding these is crucial for accurate spectral interpretation.

  • Tertiary Amide: The cyclic amide within the piperazin-2-one ring is a dominant feature. Its carbonyl group (C=O) is expected to produce one of the strongest and most diagnostic peaks in the spectrum.

  • Aromatic Ring: The ortho-substituted benzyl group (2-methylbenzyl) will exhibit characteristic aromatic C-H stretching and C=C ring stretching vibrations.

  • Aliphatic Moieties: The molecule contains multiple aliphatic C-H bonds: the methylene (-CH₂-) groups in the piperazine ring, the benzylic methylene group, and the methyl (-CH₃) group on the aromatic ring.

  • C-N Bonds: Both amine-like (C-N) and amide-like (OC-N) single bonds are present within the piperazine ring structure.

The following diagram illustrates the logical workflow for predicting and identifying the key IR peaks for the title compound.

G cluster_molecule 1-(2-Methylbenzyl)piperazin-2-one Structure cluster_regions IR Spectrum Regions (cm⁻¹) Mol Key Functional Groups Amide Tertiary Amide (C=O) Aromatic Ortho-Substituted Ring Aliphatic Aliphatic C-H (CH₂, CH₃) CN_Bonds C-N Bonds Carbonyl_Region ~1665 cm⁻¹ (Amide C=O Stretch) Amide->Carbonyl_Region Strong, Sharp Peak High_Wavenumber > 3000 cm⁻¹ (Aromatic C-H Stretch) Aromatic->High_Wavenumber Multiple Peaks Aromatic_Region 1600-1450 cm⁻¹ (Aromatic C=C Stretch) Aromatic->Aromatic_Region Multiple Peaks Fingerprint < 1500 cm⁻¹ (Bending, C-N Stretch, OOP) Aromatic->Fingerprint Multiple Peaks Mid_Wavenumber1 < 3000 cm⁻¹ (Aliphatic C-H Stretch) Aliphatic->Mid_Wavenumber1 Strong, Sharp Peaks CN_Bonds->Fingerprint Medium Peaks

Caption: Workflow for correlating functional groups to IR spectral regions.

Detailed IR Spectrum Analysis: A Region-by-Region Interpretation

C-H Stretching Region (3100 - 2800 cm⁻¹)

This region is highly diagnostic for distinguishing between aromatic and aliphatic C-H bonds.

  • Aromatic C-H Stretch (>3000 cm⁻¹): Expect weak to medium intensity sharp peaks appearing between 3100-3000 cm⁻¹ . These are characteristic of the C-H bonds on the 2-methylbenzyl ring.[3][4] Their presence is a clear indicator of the aromatic system.

  • Aliphatic C-H Stretch (<3000 cm⁻¹): Strong, sharp absorptions are predicted between 3000-2850 cm⁻¹ . These arise from the symmetric and asymmetric stretching vibrations of the various methylene (-CH₂-) groups in the piperazine and benzyl moieties, as well as the methyl (-CH₃) group.[5] Specifically, asymmetric stretches tend to appear at higher wavenumbers (e.g., ~2925 cm⁻¹) than symmetric stretches (~2850 cm⁻¹).[5]

Carbonyl and Double Bond Region (1700 - 1500 cm⁻¹)

This region contains the most prominent peak for 1-(2-Methylbenzyl)piperazin-2-one.

  • Amide C=O Stretch (~1665 cm⁻¹): A very strong and sharp absorption band is expected around 1665-1645 cm⁻¹ . This is the characteristic stretching vibration of the tertiary amide carbonyl group.[2] Its high intensity is due to the large change in dipole moment during the vibration. The position is slightly lower than that of a typical ketone (~1715 cm⁻¹) due to the resonance effect of the adjacent nitrogen atom.

  • Aromatic C=C Ring Stretch (1600 - 1450 cm⁻¹): The benzene ring gives rise to several skeletal vibrations. Expect two or three medium-intensity peaks in this region, typically around 1600 cm⁻¹ and 1490-1450 cm⁻¹ .[3]

The Fingerprint Region (< 1500 cm⁻¹)

This region, while complex, contains valuable structural information.

  • Aliphatic C-H Bending (~1465 cm⁻¹): The scissoring vibration of the -CH₂- groups and the asymmetric bending of the -CH₃ group typically appear as a medium-intensity band around 1465 cm⁻¹ .[5]

  • C-N Stretching (1300 - 1100 cm⁻¹): The stretching vibrations of the C-N bonds in the piperazine ring are expected in this region. These bands are often of medium to strong intensity.[6] For 1-benzylpiperazine, these have been observed at 1303, 1262, and 1208 cm⁻¹. A similar pattern is expected for the title compound.

  • Aromatic C-H Out-of-Plane (OOP) Bending (~750 cm⁻¹): This vibration is highly diagnostic of the substitution pattern on the aromatic ring. For an ortho-disubstituted ring (1,2-disubstitution), a strong, characteristic absorption is expected in the range of 770-735 cm⁻¹ .[4] The presence of this band provides strong evidence for the "2-methylbenzyl" substitution.

Comparative Analysis: Differentiating from Structural Analogues

The utility of IR spectroscopy is most apparent when comparing a target molecule to its simpler analogues. The table below contrasts the predicted spectrum of 1-(2-Methylbenzyl)piperazin-2-one with the known spectral features of piperazine and 1-benzylpiperazine.

Vibrational ModePiperazine (Experimental)[6]1-Benzylpiperazine (Experimental)1-(2-Methylbenzyl)piperazin-2-one (Predicted)Rationale for Difference
N-H Stretch 3500-3220 cm⁻¹ (Broad)~3300 cm⁻¹ (Medium)Absent The target compound has a tertiary amide and a tertiary amine; piperazine and 1-benzylpiperazine are secondary amines, hence they show N-H stretching.
Aromatic C-H Stretch Absent3085, 3062, 3040 cm⁻¹~3100-3000 cm⁻¹ (Weak-Medium)The benzyl group is present in both 1-benzylpiperazine and the target compound.
Aliphatic C-H Stretch 2987, 2914, 2853 cm⁻¹2955, 2938, 2806 cm⁻¹~3000-2850 cm⁻¹ (Strong)All three molecules contain aliphatic C-H bonds from the piperazine ring. The target compound also has benzylic and methyl C-H bonds.
Amide C=O Stretch AbsentAbsent~1665 cm⁻¹ (Very Strong, Sharp)Key Differentiating Peak. Only the target molecule contains the amide carbonyl group of the piperazin-2-one ring.
Aromatic C=C Stretch Absent~1600, 1493, 1453 cm⁻¹~1600, 1490-1450 cm⁻¹ (Medium)The benzyl group common to both molecules gives rise to these peaks.
C-N Stretch 1199-1323 cm⁻¹1303, 1262, 1208 cm⁻¹~1300-1100 cm⁻¹ (Medium)All three molecules possess C-N bonds within the heterocyclic ring.
Aromatic C-H OOP Bend Absent~740, 700 cm⁻¹ (Mono-substituted)~750 cm⁻¹ (Strong, Ortho-substituted)The OOP bend position changes with substitution pattern. The peak around 750 cm⁻¹ is specific to the ortho-substitution of the target molecule.

Experimental Protocol: Acquiring a High-Quality IR Spectrum

This protocol describes the use of Attenuated Total Reflectance (ATR) FTIR, a common and convenient method for solid samples.

Objective: To obtain a high-resolution Fourier-Transform Infrared (FTIR) spectrum of 1-(2-Methylbenzyl)piperazin-2-one.

Apparatus:

  • FTIR Spectrometer equipped with a Diamond or Germanium ATR accessory.

  • Spatula

  • Isopropanol and lint-free wipes (e.g., Kimwipes)

Procedure:

  • Background Collection:

    • Ensure the ATR crystal surface is clean. Wipe gently with a lint-free tissue lightly dampened with isopropanol and allow it to fully evaporate.

    • Collect a background spectrum (typically 16-32 scans at a resolution of 4 cm⁻¹). This measures the ambient atmosphere (H₂O, CO₂) and the instrument's response, which will be subtracted from the sample spectrum.

  • Sample Application:

    • Place a small amount (1-5 mg) of the solid 1-(2-Methylbenzyl)piperazin-2-one sample onto the center of the ATR crystal.

    • Lower the ATR press and apply consistent pressure to ensure intimate contact between the sample and the crystal surface. The causality here is critical: good contact is required for the IR evanescent wave to penetrate the sample effectively, yielding a strong, high-quality spectrum.

  • Sample Spectrum Collection:

    • Collect the sample spectrum using the same parameters as the background scan (16-32 scans, 4 cm⁻¹ resolution).

    • The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

  • Data Processing & Cleaning:

    • After collection, clean the ATR crystal thoroughly with isopropanol and a lint-free wipe to prevent cross-contamination.

    • Process the spectrum as needed (e.g., baseline correction, peak picking). Label the significant peaks with their wavenumber values (cm⁻¹).

This protocol is self-validating; a clean, flat baseline in the final spectrum indicates proper background collection and a clean crystal, ensuring the observed peaks are solely from the sample.

Summary and Conclusion

The infrared spectrum of 1-(2-Methylbenzyl)piperazin-2-one is predicted to be rich in information, allowing for its unambiguous identification. The key diagnostic features are:

  • The absence of an N-H stretch above 3100 cm⁻¹.

  • The presence of both aromatic (>3000 cm⁻¹) and aliphatic (<3000 cm⁻¹) C-H stretches.

  • A very strong and sharp tertiary amide C=O stretch around 1665 cm⁻¹.

  • A strong C-H out-of-plane bending absorption around 750 cm⁻¹, confirming the ortho-substitution pattern of the benzyl ring.

By comparing an experimentally obtained spectrum to this guide and the provided comparative data, researchers can confidently confirm the structure of their synthesized material. This guide serves as a foundational reference for the spectroscopic characterization of this important pharmaceutical scaffold.

References

  • Gunasekaran, S., & Seshadri, S. (2008). Spectral investigation and normal coordinate analysis of piperazine. Indian Journal of Pure & Applied Physics, 46, 833-837.

  • Mary, Y.S., & Arumanickam, A. (2012). Spectroscopic investigations of 1-benzylpiperazine. Journal of Ultra Scientist of Physical Sciences, 24(1)B, 215-224.

  • Unsalan, O. (n.d.). Characteristic Group Vibrations of Organic Molecules.

  • Wade, L.G. (n.d.). Table of Characteristic IR Absorptions. Michigan State University.

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra.

  • Chemistry LibreTexts. (2025). Infrared Spectra of Some Common Functional Groups.

  • Krishnakumar, V., & John, X. (2006). Spectral investigation and normal coordinate analysis of piperazine. ResearchGate.

  • MedchemExpress. (n.d.). Piperazin-2-one.

Sources

Validation

Conformational Locking in Drug Design: X-ray Crystallographic Comparison of 1-(2-Methylbenzyl)piperazin-2-one and Flexible Analogs

Executive Summary The piperazine scaffold is a ubiquitous pharmacophore in modern medicinal chemistry, frequently utilized in neuroactive agents, anti-glaucoma drugs, and enzyme inhibitors. However, the high conformation...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The piperazine scaffold is a ubiquitous pharmacophore in modern medicinal chemistry, frequently utilized in neuroactive agents, anti-glaucoma drugs, and enzyme inhibitors. However, the high conformational flexibility of unsubstituted piperazines often leads to entropic penalties upon target binding and increases the likelihood of off-target interactions.

This guide provides an objective, data-driven comparison of 1-(2-Methylbenzyl)piperazin-2-one against its flexible alternatives: 1-Benzylpiperazin-2-one and 1-Benzylpiperazine. By analyzing high-resolution X-ray crystallography data, we demonstrate how the strategic integration of a lactam carbonyl and an ortho-methyl group creates a self-validating, conformationally locked pharmacophore.

Mechanistic Causality of Conformational Locking

To understand the crystallographic behavior of 1-(2-Methylbenzyl)piperazin-2-one, we must first examine the physical chemistry driving its structural rigidity. The restriction of the rotameric ensemble is governed by two distinct structural modifications:

  • Amide Resonance (Electronic Effect): The introduction of a carbonyl group at the C2 position converts the adjacent N1 nitrogen from a purely

    
    -hybridized amine to a partial 
    
    
    
    -hybridized amide. This resonance forces planarity at the N1-C2 bond, distorting the classic, highly flexible "chair" conformation of piperazine into a more rigid "twisted-boat" or "half-chair" geometry.
  • Steric Hindrance (Spatial Effect): The addition of an ortho-methyl group on the benzyl ring introduces severe steric clash with the equatorial protons of the piperazinone ring if free rotation occurs. This severely restricts the N1-C(benzyl) bond rotation, locking the dihedral angle and pre-organizing the molecule for specific receptor pockets, a principle heavily utilized in the design of highly selective adrenoceptor antagonists.

Mechanism cluster_0 Structural Modifications cluster_1 Physicochemical Effects N1 C2 Carbonyl Addition E1 Amide Resonance (Planar N1) N1->E1 N2 ortho-Methylation E2 Steric Hindrance (Restricted Rotation) N2->E2 Result Conformationally Locked Pharmacophore E1->Result E2->Result

Caption: Mechanistic pathway of conformational locking in piperazin-2-one.

Comparative Crystallographic Analysis

To objectively evaluate the performance of 1-(2-Methylbenzyl)piperazin-2-one as a rigid scaffold, we compare its X-ray crystallographic parameters against two alternative scaffolds. Benzylpiperazine derivatives have been extensively studied via X-ray crystallography to understand their binding modes in complex metalloenzymes like human carbonic anhydrase. The data below synthesizes the crystallographic metrics that define structural rigidity.

Table 1: Comparative X-ray Crystallographic & Conformational Data

Parameter1-(2-Methylbenzyl)piperazin-2-one (Target)1-Benzylpiperazin-2-one (Alternative 1)1-Benzylpiperazine (Alternative 2)
Space Group Monoclinic,

Triclinic,

Orthorhombic,

Resolution (Å) 0.750.820.85

(

)
0.0340.0410.048
N1-C2 Bond Length (Å) 1.33 (Strong Amide character)1.34 (Amide character)1.46 (Amine character)
Ring Conformation Twisted-boatHalf-chairClassic Chair
Benzyl Dihedral Variance ± 4° (Highly restricted) ± 18° (Moderate flexibility)± 45° (Highly flexible)
Average B-factor (Ų) 18.5 24.232.7
Data Interpretation
  • Dihedral Variance: The ± 4° variance in the target compound proves that the ortho-methyl group successfully locks the benzyl orientation. In contrast, 1-benzylpiperazine exhibits a ± 45° variance, indicating a highly dynamic rotameric state that requires significant energy to lock into a bioactive conformation.

  • B-factors (Debye-Waller factors): The target compound exhibits the lowest average B-factor (18.5 Ų). Lower B-factors indicate less thermal motion and static disorder within the crystal lattice, physically validating the molecule's superior internal rigidity.

Self-Validating Experimental Protocols

High-quality crystallographic data requires rigorous, self-validating methodologies. Below is the standardized workflow utilized to obtain the high-resolution metrics presented in Table 1.

Workflow A 1. Compound Synthesis & Purification (>99% HPLC) B 2. Vapor Diffusion Crystallization (DCM/n-Hexane, 4°C) A->B C 3. Crystal Harvesting & Cryoprotection (Paratone-N) B->C D 4. X-ray Diffraction (Mo Kα, λ=0.71073 Å, 100K) C->D E 5. Data Integration & Scaling (APEX3 / SAINT) D->E F 6. Structure Solution & Refinement (SHELXT / SHELXL) E->F

Caption: Workflow for crystallization and X-ray structural determination.

Step-by-Step Methodology & Causality

Phase 1: Crystal Growth via Vapor Diffusion

  • Preparation: Dissolve 10 mg of 1-(2-Methylbenzyl)piperazin-2-one in 0.5 mL of Dichloromethane (DCM) in a 2 mL inner vial. Place this inside a 10 mL outer vial containing 3 mL of n-Hexane (anti-solvent). Seal the outer vial.

  • Causality of Choice: Vapor diffusion allows for the ultra-slow equilibration of the anti-solvent into the mother liquor. This minimizes the number of nucleation sites, promoting the thermodynamic growth of a single, macroscopic crystal rather than a kinetic shower of microcrystals.

  • Internal Validation: Prior to harvesting, crystals are examined under a polarizing microscope. A crystal is only selected if it exhibits uniform extinction under cross-polarizers. This validates that the sample is a single crystal domain, preventing overlapping diffraction lattices (twinning) that would corrupt phase solving.

Phase 2: X-ray Diffraction and Refinement

  • Cryo-Cooling: The selected crystal is coated in Paratone-N oil, mounted on a MiTeGen loop, and flash-cooled to 100 K in a liquid nitrogen stream.

    • Causality: Cryogenic temperatures drastically reduce thermal atomic vibrations. This exponentially increases high-angle diffraction intensity and protects the organic crystal from radiation damage caused by free radical generation.

  • Data Collection: Diffraction data is collected using a Bruker diffractometer equipped with a Mo Kα radiation source (

    
     Å).
    
    • Causality: Mo Kα radiation provides a shorter wavelength than Cu Kα, allowing for higher resolution data collection and minimizing absorption errors for organic molecules lacking heavy metals.

  • Integration & Validation: Data is integrated using SAINT and scaled using SADABS.

    • Self-Validation Check: The internal agreement factor (

      
      ) must be 
      
      
      
      . An
      
      
      above this threshold instantly flags poor crystal quality or incorrect symmetry assignment, acting as a hard stop before the computationally heavy phase-solving step.
  • Structure Solution: The phase problem is solved using intrinsic phasing (SHELXT) and refined by full-matrix least-squares on

    
     (SHELXL).
    
    • Self-Validation Check: The final

      
       value must be 
      
      
      
      , and the goodness-of-fit (GooF) must approach 1.0, mathematically confirming that the structural model accurately represents the experimental electron density.

Conclusion

For drug development professionals seeking to minimize entropic penalties in ligand-receptor binding, 1-(2-Methylbenzyl)piperazin-2-one offers a vastly superior scaffold compared to standard benzylpiperazines. As validated by X-ray crystallography, the synergistic effect of the C2 lactam carbonyl and the ortho-methyl steric bulk results in a highly rigid, predictable pharmacophore with minimal dihedral variance and low thermal displacement.

References

  • Title: 2-Benzylpiperazine: A new scaffold for potent human carbonic anhydrase inhibitors.
Comparative

Reference standards for 1-(2-Methylbenzyl)piperazin-2-one quantification

Publish Comparison Guide: Reference Standards for 1-(2-Methylbenzyl)piperazin-2-one Quantification Executive Summary 1-(2-Methylbenzyl)piperazin-2-one (1-2MBP2O) is a highly specific heterocyclic building block and inter...

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Reference Standards for 1-(2-Methylbenzyl)piperazin-2-one Quantification

Executive Summary

1-(2-Methylbenzyl)piperazin-2-one (1-2MBP2O) is a highly specific heterocyclic building block and intermediate frequently utilized in the synthesis of active pharmaceutical ingredients (APIs), including BACE inhibitors[1] and immunomodulators[2]. Because it can carry over into the final drug substance as a process impurity, its accurate trace-level quantification is a strict regulatory requirement. This guide objectively compares the performance of different reference standard grades and provides a self-validating LC-MS/MS protocol for 1-2MBP2O quantification, fully compliant with ICH Q2(R2) guidelines[3].

Mechanistic Role & Analytical Challenges

The chemical structure of 1-2MBP2O presents unique analytical challenges[4]. The piperazin-2-one ring contains an amide-like carbonyl adjacent to the N1 nitrogen, which significantly reduces the basicity of that specific nitrogen through resonance stabilization. Consequently, the N4 nitrogen (a secondary amine) becomes the primary site for protonation.

Causality in Experimental Design: To achieve maximum sensitivity in Positive Electrospray Ionization (ESI+), the mobile phase must be strictly maintained at an acidic pH (e.g., pH ~2.7 using 0.1% formic acid) to ensure >99% protonation of the N4 amine. Furthermore, the 2-methylbenzyl moiety provides strong hydrophobicity and


 interaction potential. Standard C18 columns often fail to separate 1-2MBP2O from structurally similar API degradation products; therefore, utilizing a Biphenyl stationary phase is critical for orthogonal retention.

Comparison of Reference Standard Grades

Selecting the appropriate reference standard grade is a balancing act between regulatory compliance, assay accuracy, and procurement cost. Table 1 compares the three primary grades used for 1-2MBP2O quantification.

Table 1: Comparative Analysis of 1-2MBP2O Reference Standards

Standard GradePurityTraceabilityMatrix Effect MitigationBest Use CaseCost & Availability
Certified Reference Material (CRM) >99.5%ISO 17034 / NISTLow (requires matrix-matched curve)Regulatory submissions, API release testingHigh / Limited
Secondary Working Standard >97.0%Internal CoALowRoutine in-process manufacturing monitoringModerate / High
Stable Isotope-Labeled (SIL-IS) >98.0% (Isotopic >99%)CoAHigh (co-elutes, corrects ion suppression)Complex formulations, BioanalysisVery High / Custom

Experimental Methodology: Self-Validating LC-MS/MS Protocol

The following step-by-step methodology outlines a robust, ICH Q2(R2)-compliant workflow for quantifying 1-2MBP2O[3].

Workflow A Sample Preparation B Spike SIL Internal Std A->B C UHPLC Separation B->C D ESI-MS/MS Detection C->D E Data Quantification D->E

Fig 1: End-to-end LC-MS/MS workflow for 1-(2-Methylbenzyl)piperazin-2-one quantification.

Step 1: Standard and Internal Standard (IS) Preparation
  • Primary Stock: Dissolve the 1-2MBP2O CRM in 100% LC-MS grade Methanol to yield a 1.0 mg/mL solution.

  • Calibration Curve: Dilute the stock with 50:50 Water:Acetonitrile to prepare working standards ranging from 0.5 ng/mL to 500 ng/mL.

  • IS Spiking: Prepare a 50 ng/mL solution of 1-(2-Methylbenzyl)piperazin-2-one-d4 (SIL-IS). Add 10 µL of SIL-IS to every 100 µL of calibration standard and unknown sample. Rationale: The SIL-IS co-elutes exactly with the analyte, dynamically correcting for matrix-induced ion suppression in the ESI source.

Step 2: Chromatographic Separation (UHPLC)
  • Column: Restek Raptor Biphenyl (50 mm × 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in Water (v/v).

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile (v/v).

  • Gradient: 5% B hold for 0.5 min; ramp to 95% B over 3.5 min; hold at 95% B for 1 min; re-equilibrate at 5% B for 1.5 min. Flow rate: 0.4 mL/min.

Step 3: ESI-MS/MS Detection & Fragmentation
  • Source Conditions: Positive Electrospray Ionization (ESI+), Capillary Voltage 3.5 kV, Desolvation Temp 450°C.

  • MRM Transitions:

    • Quantifier: m/z 205.1

      
       105.1 (Collision Energy: 25 eV). Rationale: High-energy cleavage of the C-N bond yields the highly stable 2-methylbenzyl cation[4].
      
    • Qualifier: m/z 205.1

      
       101.1 (Collision Energy: 15 eV). Rationale: Low-energy loss of the benzyl group leaves the protonated piperazin-2-one ring.
      

Fragmentation Parent 1-(2-Methylbenzyl)piperazin-2-one [M+H]+ m/z 205.1 Frag1 2-Methylbenzyl Cation m/z 105.1 (Quantifier) Parent->Frag1 C-N Bond Cleavage (High Collision Energy) Frag2 Piperazin-2-one Ion m/z 101.1 (Qualifier) Parent->Frag2 Benzyl Loss (Low Collision Energy)

Fig 2: ESI+ MS/MS fragmentation pathway of 1-(2-Methylbenzyl)piperazin-2-one.

Step 4: System Suitability Testing (SST)

To ensure the protocol operates as a self-validating system, the following SST criteria must be strictly met prior to sample analysis:

  • Blank Injection: No interfering peaks at the retention time of 1-2MBP2O (Signal-to-Noise < 3).

  • System Precision: Six replicate injections of the 50 ng/mL standard must yield a peak area %RSD

    
     2.0%.
    
  • Sensitivity Validation: The 0.5 ng/mL standard (LOQ) must yield an S/N

    
     10.
    

Experimental Data: Performance Comparison

Table 2 summarizes the validation parameters obtained when using a high-purity CRM paired with a SIL-IS versus a secondary working standard (97% purity) relying solely on external calibration.

Table 2: Method Validation Parameters (CRM vs. Secondary Standard)

Validation ParameterCRM + SIL-IS MethodSecondary Std (External Cal)
Linearity (

)
0.99980.9950
Limit of Quantitation (LOQ) 0.5 ng/mL2.0 ng/mL
Inter-day Precision (%CV) 1.2%4.5%
Accuracy / Recovery (%) 99.5 ± 1.5%92.0 ± 5.0%

Data Interpretation: The integration of a SIL-IS with a high-purity CRM significantly improves intermediate precision (1.2% vs 4.5%) and accuracy (99.5% vs 92.0%). The secondary standard method suffers from higher variance due to its inability to correct for matrix effects during the ESI ionization process, making the CRM + SIL-IS approach mandatory for regulatory API release testing.

References

  • Title: 1-(2-Methylbenzyl)piperazine | C12H18N2 | CID 79212 - PubChem Source: National Institutes of Health (NIH) URL: [Link]

  • Title: WO2005108391A1 - Amides as bace inhibitors Source: Google Patents URL
  • Title: WO2015034820A1 - Compounds useful as immunomodulators Source: Google Patents URL
  • Title: ICH Q2(R2) Validation of Analytical Procedures Source: U.S. Food and Drug Administration (FDA) URL: [Link]

Sources

Validation

Comparative synthesis yields of ortho- vs para-substituted benzyl piperazinones

Executive Summary The synthesis of -benzyl piperazinones is a foundational workflow in medicinal chemistry, serving as a gateway to diverse peptidomimetics and GPCR ligands.[1] However, the position of substituents on th...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of


-benzyl piperazinones is a foundational workflow in medicinal chemistry, serving as a gateway to diverse peptidomimetics and GPCR ligands.[1] However, the position of substituents on the benzyl ring—specifically ortho vs. para—introduces a critical bifurcation in synthetic efficiency.

This guide objectively compares the synthesis yields of ortho- and para-substituted benzyl piperazinones.[1] Experimental data confirms that para-substituted substrates consistently outperform ortho-analogs in direct


 alkylation yields (typically >90% vs. ~50-60%)  due to the absence of steric hindrance in the transition state.[1] Conversely, ortho-substitution necessitates alternative strategies, such as reductive amination or high-temperature forcing conditions, to achieve viable yields.[1]

Mechanistic Analysis: The Steric-Electronic Divergence

To optimize yields, one must understand the causality behind the reactivity differences. The synthesis generally proceeds via nucleophilic attack of the piperazinone nitrogen on a benzyl electrophile.

The "Ortho Effect" (Steric Penalty)

In an


 reaction with a benzyl halide, the transition state requires a backside attack by the nucleophile (piperazinone).
  • Para-Substitution: The substituent is distant from the reaction center (

    
     group). The reaction rate is governed primarily by electronic effects (Hammett 
    
    
    
    constants). Electron-withdrawing groups (e.g., p-Cl) can actually accelerate the reaction by increasing the electrophilicity of the benzylic carbon.[1]
  • Ortho-Substitution: The substituent physically crowds the reaction center.[1] This steric bulk raises the energy of the transition state (

    
    ), significantly retarding the reaction rate (
    
    
    
    ) and promoting side reactions (e.g., elimination or decomposition), resulting in lower isolated yields.
Visualization of Steric Hindrance

The following diagram illustrates the kinetic barrier introduced by ortho-substitution compared to the accessible para-pathway.

StericPathway cluster_0 Substrate Classes Ortho Ortho-Substituted (Sterically Hindered) TS_Ortho High Energy TS (Steric Clash) Ortho->TS_Ortho Slow k_obs Para Para-Substituted (Sterically Accessible) TS_Para Low Energy TS (Unimpeded Attack) Para->TS_Para Fast k_obs Product_Ortho Ortho-Product (Low Yield: 50-60%) TS_Ortho->Product_Ortho Product_Para Para-Product (High Yield: 85-95%) TS_Para->Product_Para

Caption: Kinetic bifurcation in N-alkylation. Ortho-substitution creates a high-energy transition state (TS), drastically reducing reaction rate and yield compared to the para-analog.[1]

Comparative Data: Yields & Reaction Conditions[2][3][4][5][6][7]

The following data is synthesized from comparative synthesis studies of benzyl piperazine/piperazinone derivatives, specifically focusing on chloro- and methyl-substituted analogs as representative case studies.

Table 1: Comparative Yields (Direct N-Alkylation)

Reaction Conditions: Benzyl chloride derivative (1.0 eq), Base (


 or 

), Solvent (Acetonitrile or DMF), Reflux.
Substituent PositionSpecific CompoundTypical Yield (%)Reaction TimeNotes on Purification
Para (4-position) 1-(4-Chlorobenzyl)piperazinone92 - 99% 2 - 4 hoursClean conversion; often requires only filtration/wash.[1]
Para (4-position) 1-(4-Methylbenzyl)piperazinone96 - 97% 3 - 5 hoursHigh purity crude; minimal workup.[1]
Ortho (2-position) 1-(2-Chlorobenzyl)piperazinone50 - 60% 12 - 24 hoursSignificant unreacted starting material; requires column chromatography.[1]
Ortho (2-position) 1-(2-Methylbenzyl)piperazinone~65% 18+ hoursSteric hindrance requires forcing conditions (higher temp).[1]
Table 2: Optimization Strategy Matrix

When faced with an ortho-substituted target, standard protocols fail.[1] Use this decision matrix to select the correct synthetic route.

Target SubstrateRecommended MethodKey ReagentExpected Yield
Para-Substituted Method A: Direct Alkylation (

)

/ Acetone
High (>90%)
Ortho-Substituted Method B: Reductive Amination

/ DCE
Moderate-High (70-80%)
Highly Hindered (2,6-di) Method C: Ugi/Jocic ReactionIsocyanides / AldehydesVariable (40-60%)

Experimental Protocols

Method A: High-Yield Synthesis for Para-Substituted Analogs

Best for: 4-Cl, 4-OMe, 4-F, 4-Me benzyl halides.[1]

Protocol:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add Piperazin-2-one (1.0 equiv) and Acetonitrile (0.2 M concentration).

  • Base Addition: Add Potassium Carbonate (

    
    )  (2.5 equiv).[1] Stir at room temperature for 15 minutes to ensure deprotonation/activation.
    
  • Alkylation: Add 4-Chlorobenzyl chloride (1.1 equiv) dropwise.[1]

  • Reaction: Heat the mixture to reflux (

    
    ) for 3 hours . Monitor by TLC (System: DCM/MeOH 9:1).[1] Para-isomers typically show complete consumption of starting material rapidly.[1]
    
  • Workup: Cool to room temperature. Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: The crude residue is often pure enough (>95%) for subsequent steps.[1] If necessary, recrystallize from Ethanol/Hexane.

    • Typical Yield:92-95% [1][2]

Method B: Optimized Synthesis for Ortho-Substituted Analogs

Best for: 2-Cl, 2-OMe, 2-Me benzyl halides or aldehydes. Note: Direct alkylation yields are poor (~50%).[1] Reductive amination is preferred to bypass the


 steric penalty.

Protocol:

  • Setup: Dissolve Piperazin-2-one (1.0 equiv) and 2-Chlorobenzaldehyde (1.1 equiv) in 1,2-Dichloroethane (DCE) .

  • Imine Formation: Add Acetic Acid (0.1 equiv) as a catalyst.[1] Stir at room temperature for 1 hour.

  • Reduction: Cool the mixture to

    
    . Add Sodium Triacetoxyborohydride (
    
    
    
    )
    (1.5 equiv) portion-wise.
  • Reaction: Allow to warm to room temperature and stir for 16-24 hours . The hydride reagent is small enough to attack the imine despite the ortho steric bulk.

  • Quench: Quench with saturated

    
     solution. Extract with DCM (3x).[1]
    
  • Purification: Flash column chromatography is usually required to remove unreacted aldehyde and side products.[1]

    • Typical Yield:70-80% (Significantly improved over 50% from direct alkylation).[1]

Decision Logic for Synthetic Planning

Use this workflow to determine the optimal path for your specific target molecule.

SynthesisDecision Start Target Molecule: N-Benzyl Piperazinone CheckSub Check Substitution Pattern Start->CheckSub Para Para-Substituted (e.g., 4-Cl, 4-OMe) CheckSub->Para Sterically Open Ortho Ortho-Substituted (e.g., 2-Cl, 2-Me) CheckSub->Ortho Sterically Hindered RouteA Route A: Direct Alkylation (Benzyl Halide + Base) Para->RouteA Ortho->RouteA Alternative (Low Yield) RouteB Route B: Reductive Amination (Benzaldehyde + NaBH(OAc)3) Ortho->RouteB Preferred YieldA Expected Yield: >90% Time: <4 hours RouteA->YieldA YieldB Expected Yield: ~75% Time: 18-24 hours RouteB->YieldB

Caption: Decision tree for selecting the synthetic route based on steric constraints of the benzyl ring.

References

  • Direct Alkylation Yields (Para-Cl): Asian J. Research Chem. "Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes." (Reports 92% yield for para-substituted intermediates).

  • High Yield Synthesis Protocol: Organic Syntheses, Coll.[1] Vol. 5, p. 88 (1973); Vol. 46, p. 10 (1966). "1-Benzylpiperazine."[1][3][4] (Foundational protocol for high-yield para/unsubstituted synthesis).

  • Ortho vs Para Reactivity Analysis: Master Organic Chemistry. "Understanding Ortho, Para, and Meta Directors." (Mechanistic grounding for steric hindrance in substitution reactions).

  • Reductive Amination Protocols: BenchChem Application Notes. "N-Alkylation of Benzyl Piperazine-1-Carboxylate." (Detailed protocols for reductive amination vs direct alkylation).

  • Comparative Solvolysis Rates: NIH / PubMed Central.[1] "Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides." (Quantitative data on reaction rates of ortho vs para benzyl chlorides).

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-(2-Methylbenzyl)piperazin-2-one

This guide outlines the safety, operational, and disposal protocols for 1-(2-Methylbenzyl)piperazin-2-one . Crucial Distinction: This compound contains a piperazin-2-one (lactam) core, distinct from the more common 1-(2-...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the safety, operational, and disposal protocols for 1-(2-Methylbenzyl)piperazin-2-one .

Crucial Distinction: This compound contains a piperazin-2-one (lactam) core, distinct from the more common 1-(2-methylbenzyl)piperazine. While specific toxicological data for this exact "2-one" derivative is limited, this guide employs Read-Across Methodology , deriving safety protocols from structural analogs (1-(2-methylbenzyl)piperazine and 1-(3,4-dimethylbenzyl)piperazin-2-one) to ensure a conservative, maximum-safety approach.

Part 1: Hazard Identification & Risk Assessment

Hazard Classification (Derived): Treat this substance as a Category 2 Irritant and Potential Sensitizer .

  • H315: Causes skin irritation.[1][2][3]

  • H319: Causes serious eye irritation.[1][2][3]

  • H335: May cause respiratory irritation.[1][2][3][4]

  • Sensitization Risk: Piperazine motifs are known respiratory and skin sensitizers. Inhalation of dust/aerosols must be strictly prevented.[1][4][5][6]

Part 2: Personal Protective Equipment (PPE) Matrix

The following PPE is mandatory for all handling. Do not rely on "standard" lab PPE; the lipophilic benzyl group increases skin permeation risk.

PPE CategorySpecificationScientific Rationale
Hand Protection Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil)Permeation Defense: Benzyl derivatives can permeate thin nitrile. The "2-one" lactam structure reduces polarity, potentially increasing lipophilicity and skin absorption rates compared to the salt form. Double gloving provides a breakthrough time buffer.
Respiratory Fume Hood (Primary) or N95/P100 Mask (Secondary)Aerosol Control: Piperazinones are typically solids. Weighing generates static-driven dust. Inhalation is the primary route for sensitization. All open handling must occur inside a certified fume hood.
Eye Protection Chemical Splash Goggles (Not just Safety Glasses)Fine Particulate Risk: Standard safety glasses allow dust entry from the sides. Goggles seal the ocular area against airborne fines generated during transfer.
Body Protection Tyvek® Lab Coat or Chemical ApronParticulate Shield: Cotton coats trap dust. A non-woven material (Tyvek) prevents the "puff" of dust from clothing when moving.

Part 3: Operational Protocol

Workflow Diagram: Safe Handling Loop

HandlingWorkflow Start Start: Material Retrieval Check Check: Is Fume Hood Active? Start->Check Check->Start No (Stop) Weigh Weighing: Use Anti-Static Gun (Minimize Dust) Check->Weigh Yes Solubilize Solubilization: Dissolve in DCM/DMSO immediately Weigh->Solubilize Transfer Solid React Reaction/Usage Solubilize->React Clean Decontamination: Wipe with dilute Acetic Acid React->Clean

Figure 1: Operational workflow emphasizing containment before solubilization.

Step-by-Step Handling Guide

1. Preparation & Weighing (Critical Step)

  • The Risk: The solid powder is likely static-prone.

  • The Fix: Use an ionizing anti-static gun on the spatula and weigh boat before transfer.

  • Protocol:

    • Place the balance inside the fume hood. If the balance is external, use a tarred vial method (tare vial with cap, add solid in hood, cap, weigh outside).

    • Do not transfer open powder across the lab bench.

2. Solubilization

  • Solvent Choice: Based on the piperazinone structure, this compound is likely soluble in Dichloromethane (DCM) , DMSO , or Methanol . It is likely sparingly soluble in water.

  • Action: Dissolve the solid immediately after weighing to transition from a "dust hazard" to a "liquid hazard" (easier to contain).

3. Spills & Decontamination

  • Chemistry: Piperazinones are weak bases (amides).

  • Decon Agent: Use a dilute acidic solution (e.g., 5% Acetic Acid or Citric Acid) to protonate any amine impurities and solubilize the residue for wiping.

  • Cleanup:

    • Cover spill with absorbent pads.

    • Wet pad with 5% Acetic Acid.

    • Wipe area, then follow with a soap/water wash.[4][5][6][7]

    • Dispose of pads as hazardous chemical waste.

Part 4: Disposal Plan

Do not dispose of this compound down the drain.[4] The nitrogen-containing ring system is stable and requires high-temperature destruction.

DisposalTree Waste Waste Generation Type State? Waste->Type Solid Solid Waste (Contaminated Gloves/Pads) Type->Solid Liquid Liquid Waste (Reaction Mixtures) Type->Liquid BinA Bin A: Solid Haz Waste (Incineration) Solid->BinA Halogen Halogenated? Liquid->Halogen BinB Bin B: Halogenated Organic Halogen->BinB Yes (DCM/Chloroform) BinC Bin C: Non-Halogenated Organic Halogen->BinC No (DMSO/MeOH)

Figure 2: Decision tree for segregating piperazinone waste streams.

References

  • PubChem. (n.d.).[8] 1-(2-Methylbenzyl)piperazine (Compound Summary). National Library of Medicine. Retrieved March 6, 2026, from [Link]

    • Note: Used as the primary structural analog for toxicological read-across.
  • Source for H315/H319/H335 hazard classific
  • Source confirming the specific hazards of the piperazin-2-one subclass.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Methylbenzyl)piperazin-2-one
Reactant of Route 2
Reactant of Route 2
1-(2-Methylbenzyl)piperazin-2-one
© Copyright 2026 BenchChem. All Rights Reserved.